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  • Product: 4-Bromo-5-methylthiazol-2-amine
  • CAS: 1209167-05-4

Core Science & Biosynthesis

Foundational

4-Bromo-5-methylthiazol-2-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Bromo-5-methylthiaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Bromo-5-methylthiazol-2-amine. This compound is a member of the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

Core Chemical Properties

4-Bromo-5-methylthiazol-2-amine is a solid at room temperature.[1] Its chemical structure is characterized by a five-membered thiazole ring substituted with an amino group at position 2, a bromine atom at position 4, and a methyl group at position 5.

It is important to note that there are two CAS numbers frequently associated with this structure in chemical databases and supplier catalogs: 1209167-05-4 [1][2] and 3034-57-9 [3]. While both refer to the same molecular formula and weight, researchers should verify the specific isomer and CAS number with their supplier. PubChem primarily lists 1209167-05-4 for 4-bromo-5-methyl-1,3-thiazol-2-amine.

Quantitative Data Summary
PropertyValueSource(s)
IUPAC Name 4-bromo-5-methyl-1,3-thiazol-2-aminePubChem
CAS Number 1209167-05-4 / 3034-57-9[1][2][3]
Molecular Formula C4H5BrN2S[1][3]
Molecular Weight 193.06 g/mol [1][3]
Melting Point 105-108.5 °C (with decomposition)[3][4]
Boiling Point (Predicted) 298.3 ± 20.0 °C[3]
Density (Predicted) 1.806 ± 0.06 g/cm³[3]
Solubility Sparingly soluble in DMSO[4]
Appearance Solid[1]

Experimental Protocols: Synthesis

The most common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5][6] This is typically followed by a regioselective bromination to yield the final product.

Protocol: Two-Step Synthesis of 4-Bromo-5-methylthiazol-2-amine

Step 1: Hantzsch Synthesis of 2-Amino-5-methylthiazole

This initial step involves the condensation reaction between an α-haloketone and thiourea. For the synthesis of the 5-methyl substituted core, the starting material would be a halogenated derivative of 2-butanone.

  • Materials:

    • 3-Bromo-2-butanone (or 3-chloro-2-butanone)

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

    • Slowly add 3-bromo-2-butanone (1.0 equivalent) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. A precipitate of 2-amino-5-methylthiazole hydrobromide will form.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • To obtain the free base, dissolve the solid in water and neutralize with a suitable base (e.g., 2M NaOH) until the pH is basic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylthiazole.

Step 2: Bromination of 2-Amino-5-methylthiazole

This step introduces the bromine atom at the 4-position of the thiazole ring.

  • Materials:

    • 2-Amino-5-methylthiazole (from Step 1)

    • N-Bromosuccinimide (NBS) or Bromine

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 2-amino-5-methylthiazole (1.0 equivalent) in acetonitrile or DMF.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent over 1-2 hours, ensuring the temperature remains below 10°C. Alternatively, elemental bromine (1.0 equivalent) can be used, but NBS is often preferred for its milder and more selective nature.[7][8]

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • If bromine was used, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-Bromo-5-methylthiazol-2-amine.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 4-Bromo-5-methylthiazol-2-amine are limited, the 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous pharmacologically active compounds.[4][6]

Anticancer and Antimicrobial Potential:

  • Anticancer Activity: Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases , which are critical regulators of cellular signaling pathways often dysregulated in cancer.[9] The introduction of lipophilic groups, such as the bromo and methyl substituents, may enhance cell membrane permeability and improve interactions with hydrophobic pockets within target proteins.[6]

  • Antimicrobial Activity: The thiazole nucleus is a fundamental component in the development of antimicrobial agents. The incorporation of a halogen like bromine into the thiazole ring is a known strategy for enhancing antimicrobial potency.[6] Molecular docking studies on similar compounds suggest that potential targets could include enzymes involved in bacterial cell wall synthesis, such as MurB , or fungal enzymes like lanosterol 14α-demethylase (CYP51) .[6]

The 2-amino group and the bromine atom on the thiazole ring provide versatile handles for further chemical modifications, allowing for the creation of libraries of compounds for screening against various biological targets.

Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of a 2-aminothiazole, which is the foundational step in producing 4-Bromo-5-methylthiazol-2-amine.

Hantzsch_Synthesis Reactants α-Haloketone (3-Bromo-2-butanone) + Thiourea Solvent Dissolve in Ethanol Reactants->Solvent Reaction Reflux (70-80°C) Condensation Reaction Solvent->Reaction Precipitation Cool to Room Temperature Precipitation of Hydrohalide Salt Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Neutralization Dissolve in Water + Base (e.g., NaOH) Filtration->Neutralization Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction Drying Dry over Na2SO4 & Concentrate Extraction->Drying Product 2-Amino-5-methylthiazole Drying->Product

Caption: General workflow of the Hantzsch synthesis for 2-amino-5-methylthiazole.

Bromination Workflow

This diagram outlines the subsequent bromination step to yield the final target compound.

Bromination_Workflow Start 2-Amino-5-methylthiazole Solvent Dissolve in Acetonitrile/DMF Cool to 0-5°C Start->Solvent Addition Slow Addition of N-Bromosuccinimide (NBS) Solvent->Addition Reaction Stir at 0-5°C Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Wash, Dry, Concentrate Extraction->Purification FinalProduct 4-Bromo-5-methylthiazol-2-amine Purification->FinalProduct

Caption: Workflow for the bromination of 2-amino-5-methylthiazole.

References

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-5-methylthiazol-2-amine, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-5-methylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the spectroscopic characterization, a robust synthetic protocol, and a discussion of its potential biological significance based on the activities of the broader 2-aminothiazole class of compounds.

Physicochemical Properties

4-Bromo-5-methylthiazol-2-amine is a solid compound with the chemical formula C₄H₅BrN₂S and a molecular weight of approximately 193.07 g/mol .[1][2] It is characterized by a thiazole ring system, which is a common scaffold in many biologically active molecules.

PropertyValueReference
Molecular FormulaC₄H₅BrN₂S[2]
Molecular Weight193.07 g/mol [1][2]
AppearanceSolid[2]
Melting Point105-108.5 °C (decomposes)
CAS Numbers3034-57-9, 1209167-05-4

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.3Singlet3H-CH₃The methyl group is attached to the thiazole ring and is expected to resonate in this region. The singlet multiplicity is due to the absence of adjacent protons.
~5.5 - 6.5Broad Singlet2H-NH₂The amine protons are typically observed as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~12-15-CH₃The methyl carbon is expected to appear in the upfield region of the spectrum.
~100-110C5The C5 carbon, attached to the methyl group, will be shielded compared to the other ring carbons.
~125-135C4The C4 carbon, bonded to the bromine atom, will be significantly deshielded due to the electronegativity of bromine.
~165-175C2The C2 carbon, bonded to two nitrogen atoms within the aminothiazole core, will be the most deshielded carbon in the ring.
Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

m/zIonRationale
193/195[M]⁺Molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br and ⁸¹Br).
114[M - Br]⁺Loss of a bromine radical from the molecular ion.
99[M - Br - CH₃]⁺Subsequent loss of a methyl radical from the [M - Br]⁺ fragment.
Predicted Fourier-Transform Infrared (FT-IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the amine and the thiazole ring.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
1640-1600N-H bendingPrimary Amine (-NH₂)
1580-1550C=N stretchingThiazole ring
1450-1400C-H bendingMethyl group (-CH₃)
~700C-Br stretchingBromoalkane

Synthesis of 4-Bromo-5-methylthiazol-2-amine

The synthesis of 4-bromo-5-methylthiazol-2-amine can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.[3]

Synthetic Workflow

G cluster_0 Step 1: Bromination of Propanone cluster_1 Step 2: Hantzsch Thiazole Synthesis A Propanone C 3-Bromopropan-2-one A->C H⁺ catalyst B Bromine (Br₂) B->C D 3-Bromopropan-2-one F 4-Bromo-5-methylthiazol-2-amine D->F Ethanol, Reflux E Thiourea E->F

Caption: Synthetic workflow for 4-Bromo-5-methylthiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromopropan-2-one

  • To a solution of propanone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically used directly in the next step without extensive purification.

Step 2: Synthesis of 4-Bromo-5-methylthiazol-2-amine

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 eq) in ethanol.

  • To this solution, add the crude 3-bromopropan-2-one solution from the previous step.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-5-methylthiazol-2-amine.

Potential Biological Significance

While specific biological activities for 4-bromo-5-methylthiazol-2-amine have not been extensively reported, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological properties.[4][5][6][7][8]

Overview of 2-Aminothiazole Activities

Derivatives of 2-aminothiazole have been reported to possess:

  • Antimicrobial activity: Including antibacterial and antifungal properties.[5]

  • Anticancer activity: Acting through various mechanisms to inhibit tumor growth.[5][8]

  • Anti-inflammatory activity: Modulating inflammatory pathways in the body.[5][8]

  • Antioxidant activity: Scavenging free radicals and protecting against oxidative stress.[5][8]

  • Antiviral activity: Showing efficacy against various viral infections.[5]

The presence of the bromo and methyl substituents on the thiazole ring of the title compound will influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn will modulate its biological activity and potential therapeutic applications.

Hypothetical Signaling Pathway Involvement

Based on the known activities of 2-aminothiazole derivatives, 4-bromo-5-methylthiazol-2-amine could potentially interact with various cellular signaling pathways. For example, in the context of cancer, it might inhibit protein kinases, disrupt cell cycle progression, or induce apoptosis.

G cluster_0 Potential Anticancer Mechanism A 4-Bromo-5-methylthiazol-2-amine B Protein Kinase (e.g., EGFR, VEGFR) A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activation E Apoptosis B->E Inhibition of pro-survival signals leads to D Cell Proliferation & Survival C->D Promotes

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-bromo-5-methylthiazol-2-amine. The predicted spectroscopic data serves as a valuable resource for its identification and characterization. The detailed synthetic protocol offers a practical route for its preparation. Furthermore, the discussion on the potential biological activities, based on the well-established pharmacology of the 2-aminothiazole scaffold, highlights the potential of this compound as a lead for the development of novel therapeutic agents. Further experimental studies are warranted to confirm the predicted data and to fully explore the pharmacological profile of this promising molecule.

References

Foundational

An In-depth Technical Guide to 4-Bromo-5-methylthiazol-2-amine (CAS 3034-57-9)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-5-methylthiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylthiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, a detailed representative synthetic protocol, and a summary of the known biological activities of structurally related compounds. The 2-aminothiazole core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antioxidant effects. The presence of a bromine atom at the 5-position and a methyl group at the 4-position offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

4-Bromo-5-methylthiazol-2-amine is a solid at room temperature with a molecular formula of C₄H₅BrN₂S.[1][2] Its chemical structure and key physicochemical properties are summarized in the tables below.

Identifier Value
IUPAC Name 4-bromo-5-methyl-1,3-thiazol-2-amine[3]
CAS Number 3034-57-9[1][2]
Molecular Formula C₄H₅BrN₂S[1][2]
Molecular Weight 193.06 g/mol [1][2]
SMILES CC1=C(Br)SC(N)=N1
InChI Key KPTFKWPRFDQHJL-UHFFFAOYSA-N[1]
Property Value
Appearance Solid[1]
Melting Point 105-108.5 °C (decomposes)[2]
Boiling Point (Predicted) 298.3 ± 20.0 °C[2]
Density (Predicted) 1.806 ± 0.06 g/cm³[2]
Solubility Sparingly soluble in DMSO[2]

Synthesis

Representative Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methylthiazole (a precursor)

This step would typically involve the Hantzsch thiazole synthesis from an appropriate α-haloketone and thiourea.

Step 2: Bromination of 2-Amino-4-methylthiazole

  • Materials:

    • 2-Amino-4-methylthiazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • Dissolve 2-Amino-4-methylthiazole (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-5-methylthiazol-2-amine.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination reagent1 α-Haloketone intermediate 2-Amino-4-methylthiazole reagent1->intermediate Reaction reagent2 Thiourea reagent2->intermediate product 4-Bromo-5-methylthiazol-2-amine intermediate->product Reaction reagent3 N-Bromosuccinimide (NBS) reagent3->product

Caption: Representative synthesis workflow for 4-Bromo-5-methylthiazol-2-amine.

Biological Activity

While specific biological data for 4-Bromo-5-methylthiazol-2-amine is limited in publicly available literature, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The biological profile is significantly influenced by the nature and position of substituents on the thiazole ring.

Anticancer Activity of Related Compounds

Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The introduction of a bromo group at the C5-position has been shown to be a viable strategy in enhancing antitumor potency. For instance, the exchange of a methyl group with a bromo group at the C5-position of some 2-aminothiazoles led to compounds with IC₅₀ values in the range of 6.61 to 9.34 µM against certain cancer cell lines.

Compound Structure (General) Cancer Cell Line IC₅₀ (µM)
2-aminothiazole derivativeHuman Lung Cancer (H1299)4.89
2-aminothiazole derivativeHuman Glioma (SHG-44)4.03
C5-bromo substituted 2-aminothiazoleVarious6.61 - 9.34

Note: The data presented is for structurally related compounds and not for 4-Bromo-5-methylthiazol-2-amine itself.

Antimicrobial Activity of Related Compounds

The 2-aminothiazole nucleus is a cornerstone in the development of antimicrobial agents. The incorporation of a halogen, such as bromine, into the thiazole ring has been shown to enhance antimicrobial potency. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Compound Structure (General) Bacterial Strain MIC (µg/mL)
Ni(II) complex with a Schiff base ligand derived from a 5-bromothiazol-2-amineS. aureus ATCC 259231.95 - 7.81
Ni(II) complex with a Schiff base ligand derived from a 5-bromothiazol-2-amineMRSA ATCC 433001.95 - 7.81
Ni(II) complex with a Schiff base ligand derived from a 5-bromothiazol-2-amineE. coli ATCC 259221.95 - 7.81

Note: The data presented is for a metal complex of a derivative and not for 4-Bromo-5-methylthiazol-2-amine itself.

Potential Mechanism of Action

Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. For antimicrobial activity, potential mechanisms include the inhibition of essential enzymes in bacterial cell wall synthesis, such as MurB. The lipophilic nature of substituents like the bromo and methyl groups may facilitate transport across microbial cell membranes.

Generalized Signaling Pathway for Anticancer Activity

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Compound 4-Bromo-5-methylthiazol-2-amine (or derivative) Compound->Kinase_Cascade Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Promotes

Caption: Generalized kinase inhibition pathway for 2-aminothiazole derivatives.

Conclusion

4-Bromo-5-methylthiazol-2-amine is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis is achievable through established methods like the Hantzsch thiazole synthesis followed by bromination. While biological data for this specific compound is scarce, the broader class of 2-aminothiazole derivatives exhibits promising anticancer and antimicrobial activities. Further investigation into the synthesis of novel derivatives of 4-Bromo-5-methylthiazol-2-amine and the evaluation of their biological activities are warranted to explore their full therapeutic potential. This technical guide provides a foundational resource for researchers and scientists working with this and related compounds.

References

Exploratory

Technical Guide: Physical Characteristics of 2-Amino-5-bromo-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical characteristics of 2-Amino-5-bromo-4-methylthiazole (CAS Number: 3034-57-9), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Amino-5-bromo-4-methylthiazole (CAS Number: 3034-57-9), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates key physical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such chemical entities.

Core Physical and Chemical Properties

2-Amino-5-bromo-4-methylthiazole is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its physical state is typically a white crystalline solid.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Amino-5-bromo-4-methylthiazole and its hydrochloride salt. Predicted values are based on computational models.

PropertyValueCompoundCAS NumberSource
Molecular Formula C₄H₅BrN₂SFree Base3034-57-9[2]
C₄H₅BrN₂S · HClHydrochloride Salt133692-16-7
Molecular Weight 193.06 g/mol Free Base3034-57-9[2]
229.53 g/mol Hydrochloride Salt133692-16-7
Melting Point 105-108.5 °C (decomposes)Free Base3034-57-9[2]
Boiling Point 298.3 ± 20.0 °C (Predicted)Free Base3034-57-9[2]
Density 1.806 ± 0.06 g/cm³ (Predicted)Free Base3034-57-9[2]
Vapor Pressure 0.001 mmHg at 25°CFree Base3034-57-9[2]
Refractive Index 1.661 (Predicted)Free Base3034-57-9[2]
Appearance White crystalline solidFree Base3034-57-9[2]
SolidHydrochloride Salt133692-16-7

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of a solid organic compound like 2-Amino-5-bromo-4-methylthiazole.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

  • Sample Preparation: A small, dry sample of the crystalline solid is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used. The capillary tube containing the sample is placed into the heating block of the apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For 2-Amino-5-bromo-4-methylthiazole, decomposition is observed.[2]

Boiling Point Determination (for liquids or solids that can be melted without decomposition)

While the boiling point for this compound is predicted and it decomposes upon melting, the general protocol for a stable solid would be as follows:

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a boiling flask, a condenser, a thermometer placed correctly (with the top of the bulb level with the side arm of the distillation head), and a receiving flask.

  • Procedure: A small amount of the substance is placed in the boiling flask along with a boiling chip to ensure smooth boiling. The substance is heated gently.

  • Measurement: The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This stable temperature is the boiling point at the given atmospheric pressure.

Solubility Assessment

Solubility provides insights into the polarity of the compound and is crucial for selecting appropriate solvents for reactions, purification, and formulation.

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane).

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is placed into a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated (vortexed or shaken) at a controlled temperature (e.g., 25 °C). The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). For similar compounds, slight solubility in chloroform and methanol has been noted.[3][4]

Logical and Experimental Workflows

The characterization of a chemical compound like 2-Amino-5-bromo-4-methylthiazole follows a structured workflow to ensure its identity, purity, and properties are well-defined.

G synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS, IR) synthesis->structure Confirm Identity purity Purity Assessment (HPLC, Elemental Analysis) structure->purity Verify Purity physical Physical Characterization (MP, BP, Solubility) purity->physical Characterize Properties application Application Screening (e.g., Biological Assays) physical->application Evaluate Potential

Caption: Workflow for the chemical synthesis and characterization process.

The synthesis of novel thiazole derivatives often involves the reaction of a precursor with thiourea or a related compound.[1] The general synthetic pathway can be visualized as a key step in the overall research and development process.

G start Starting Materials (e.g., Brominated Ketone) reaction Cyclocondensation Reaction start->reaction thiourea Thiourea thiourea->reaction crude Crude Product reaction->crude Yields purification Purification (e.g., Recrystallization) crude->purification final Pure 2-Amino-5-bromo- 4-methylthiazole purification->final Final Product

Caption: General synthesis pathway for 2-aminothiazole derivatives.

References

Foundational

Spectroscopic and Mechanistic Insights into 4-Bromo-5-methylthiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-5-methylthiazol-2-amine, a heterocyclic compound of intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-5-methylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimentally derived spectra for this specific molecule, this document presents a combination of predicted data, analysis of closely related analogs, and established principles of spectroscopic interpretation. Furthermore, it outlines a common synthetic route and illustrates a key biological mechanism of action associated with the 2-aminothiazole scaffold.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 4-Bromo-5-methylthiazol-2-amine. These values are derived from computational models and analysis of analogous compounds, providing a reliable reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 2.2 - 2.4Singlet3H-CH₃
~ 6.5 - 7.0Broad Singlet2H-NH₂

Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration and is expected to be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
~ 12 - 15-CH₃
~ 105 - 110C5-Br
~ 140 - 145C4-CH₃
~ 165 - 170C2-NH₂
Table 3: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H Stretch (aromatic/heteroaromatic)Thiazole Ring
2950 - 2850C-H Stretch (aliphatic)Methyl Group (-CH₃)
1650 - 1580N-H Bend (scissoring)Primary Amine (-NH₂)
1550 - 1450C=C and C=N StretchThiazole Ring
1380 - 1360C-H Bend (symmetric)Methyl Group (-CH₃)
~ 1100C-N StretchAmine
700 - 600C-Br StretchBromoalkene
Table 4: Expected Mass Spectrometry Fragmentation
m/z ValueInterpretation
193/195[M]⁺ and [M+2]⁺ molecular ion peaks (approx. 1:1 ratio)
178/180Loss of -NH₂
114Loss of Br radical
99Loss of Br and -NH₂

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Bromo-5-methylthiazol-2-amine (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be obtained using a solid sample. This can be done by preparing a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, and the resulting fragmentation pattern analyzed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly equal abundance) would be a key diagnostic feature.

Synthesis and Biological Activity

Hantzsch Thiazole Synthesis

A common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. For 4-Bromo-5-methylthiazol-2-amine, this would involve the condensation of a suitable α-haloketone with thiourea.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone (e.g., 1-Bromo-2-butanone) condensation Condensation alpha_haloketone->condensation thiourea Thiourea thiourea->condensation cyclization Cyclization condensation->cyclization Intermediate Formation product 4-Bromo-5-methylthiazol-2-amine cyclization->product

Caption: General workflow for the Hantzsch synthesis of 4-Bromo-5-methylthiazol-2-amine.

Biological Activity: Kinase Inhibition

The 2-aminothiazole scaffold is a well-known pharmacophore found in many kinase inhibitors. These compounds can act through different mechanisms, including allosteric inhibition, where they bind to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

Kinase_Inhibition cluster_enzyme Protein Kinase cluster_molecules Molecules cluster_outcomes Outcomes kinase Kinase Enzyme active Active Kinase (Phosphorylation) kinase->active inactive Inactive Kinase (Inhibition of Phosphorylation) kinase->inactive atp_site ATP-Binding Site atp_site->active Leads to allosteric_site Allosteric Site allosteric_site->inactive Induces Conformational Change inhibitor 2-Aminothiazole Inhibitor inhibitor->allosteric_site Binds atp ATP atp->atp_site Binds

Caption: Allosteric inhibition of a protein kinase by a 2-aminothiazole derivative.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 4-Bromo-5-methylthiazol-2-amine for researchers and professionals in drug development. While experimentally derived data is pending, the predictive and comparative data herein offer a robust starting point for the identification and characterization of this compound. The outlined synthetic strategy and the mechanistic diagram of its potential biological activity further contextualize its relevance in medicinal chemistry, particularly in the design of novel kinase inhibitors.

Exploratory

Crystal Structure Analysis of 4-Bromo-5-methylthiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure analysis of 4-bromo-5-methylthiazol-2-amine derivatives, a class of compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-bromo-5-methylthiazol-2-amine derivatives, a class of compounds of significant interest in medicinal chemistry. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction, presents crystallographic data in a structured format for comparative analysis, and visualizes key experimental workflows.

Introduction

Thiazole-containing compounds are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a bromine atom and a methyl group at the 4 and 5 positions of the 2-aminothiazole core, respectively, can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. Understanding the precise three-dimensional arrangement of these derivatives through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the methodologies to achieve this, from initial synthesis to the final elucidated crystal structure.

Experimental Protocols

Synthesis of 4-Bromo-5-methylthiazol-2-amine Derivatives

The synthesis of the target derivatives typically proceeds through a multi-step pathway, beginning with the formation of the 2-amino-5-methylthiazole core, followed by bromination and subsequent derivatization at the amino group.

Step 1: Synthesis of 2-Amino-5-methylthiazole

A common route to 2-aminothiazoles is the Hantzsch thiazole synthesis.

  • Materials: 1-Chloropropan-2-one, Thiourea, Ethanol.

  • Procedure:

    • Dissolve thiourea (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add 1-chloropropan-2-one (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 2-amino-5-methylthiazole, is collected by filtration, washed with water, and dried.

Step 2: Bromination of 2-Amino-5-methylthiazole

Selective bromination at the C5 position is a key step.

  • Materials: 2-Amino-5-methylthiazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-amino-5-methylthiazole (1 equivalent) in acetonitrile in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1 equivalent) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield 4-bromo-5-methylthiazol-2-amine.

Step 3: Derivatization of 4-Bromo-5-methylthiazol-2-amine (e.g., Schiff Base Formation)

The 2-amino group can be readily derivatized to introduce a variety of substituents. The following is an example of Schiff base formation.

  • Materials: 4-Bromo-5-methylthiazol-2-amine, Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde), Methanol, Glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve 4-bromo-5-methylthiazol-2-amine (1 equivalent) and the substituted benzaldehyde (1 equivalent) in methanol.[1]

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.[1]

    • Cool the reaction mixture to room temperature. The Schiff base derivative will often precipitate out of the solution.

    • Collect the solid by filtration, wash with cold methanol, and dry.

G cluster_synthesis Synthetic Workflow Thiourea Thiourea Hantzsch Synthesis Hantzsch Synthesis Thiourea->Hantzsch Synthesis 1-Chloropropan-2-one 1-Chloropropan-2-one 1-Chloropropan-2-one->Hantzsch Synthesis 2-Amino-5-methylthiazole 2-Amino-5-methylthiazole Hantzsch Synthesis->2-Amino-5-methylthiazole Bromination Bromination 2-Amino-5-methylthiazole->Bromination NBS NBS NBS->Bromination 4-Bromo-5-methylthiazol-2-amine 4-Bromo-5-methylthiazol-2-amine Bromination->4-Bromo-5-methylthiazol-2-amine Schiff Base Formation Schiff Base Formation 4-Bromo-5-methylthiazol-2-amine->Schiff Base Formation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Schiff Base Formation Derivative Derivative Schiff Base Formation->Derivative

Synthetic pathway for 4-Bromo-5-methylthiazol-2-amine derivatives.
Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.

  • General Protocol: Slow Evaporation

    • Dissolve the purified derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with a less volatile anti-solvent like hexane) to near saturation at room temperature or with gentle heating.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment. Crystals should form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis
  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • Data is typically collected at a low temperature (e.g., 100 K or 172 K) to minimize thermal vibrations.[2]

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

G cluster_xray X-ray Crystallography Workflow Single Crystal Single Crystal Mount on Diffractometer Mount on Diffractometer Single Crystal->Mount on Diffractometer X-ray Diffraction Data Collection X-ray Diffraction Data Collection Mount on Diffractometer->X-ray Diffraction Data Collection Structure Solution Structure Solution X-ray Diffraction Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystallographic Data Crystallographic Data Structure Refinement->Crystallographic Data

Workflow for single-crystal X-ray diffraction analysis.

Data Presentation

While a comprehensive set of crystallographic data for a series of 4-Bromo-5-methylthiazol-2-amine derivatives is not publicly available, the following tables present data for a related compound, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, to illustrate the standard format for data presentation.[3] This serves as a template for the type of data that would be generated for the target compounds.

Table 1: Crystal Data and Structure Refinement Details

ParameterIllustrative Value
Empirical formulaC₁₆H₁₅BrN₂O₃S
Formula weight395.27
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.532(3) Å, α = 90°b = 18.029(5) Å, β = 105.69(3)°c = 9.136(3) Å, γ = 90°
Volume1670.3(9) ų
Z4
Density (calculated)1.572 Mg/m³
Absorption coefficient2.556 mm⁻¹
F(000)800
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.55 to 27.50°
Reflections collected8532
Independent reflections3833 [R(int) = 0.045]
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.115
R indices (all data)R₁ = 0.082, wR₂ = 0.132

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Br(1)-C(1)1.905(4)
S(1)-C(8)1.742(4)
S(1)-C(10)1.822(4)
N(1)-C(8)1.315(5)
N(1)-C(9)1.385(5)
N(2)-C(8)1.373(5)
N(2)-C(7)1.465(5)
C(9)-C(10)1.341(6)

Table 3: Selected Bond Angles (°)

AngleAngle (°)
C(8)-S(1)-C(10)90.8(2)
C(8)-N(1)-C(9)110.9(3)
C(8)-N(2)-C(7)124.2(3)
N(1)-C(8)-N(2)119.3(4)
N(1)-C(8)-S(1)113.2(3)
N(2)-C(8)-S(1)127.5(3)
C(10)-C(9)-N(1)115.3(4)
C(9)-C(10)-S(1)110.0(3)

Conclusion

This technical guide provides a framework for the synthesis and comprehensive crystal structure analysis of 4-bromo-5-methylthiazol-2-amine derivatives. The detailed experimental protocols and data presentation formats serve as a valuable resource for researchers in medicinal chemistry and drug development. The elucidation of the three-dimensional structures of these compounds is a critical step in understanding their biological activity and in the design of new, more effective therapeutic agents. While a complete crystallographic dataset for a series of these specific derivatives is not yet available in the public domain, the methodologies and illustrative data presented herein provide a clear path forward for future research in this area.

References

Foundational

Potential Biological Activity of 4-Bromo-5-methylthiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a technical overview of the potential biological activities of 4-Bromo-5-methylthiazol-2-amine based on the known activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 4-Bromo-5-methylthiazol-2-amine based on the known activities of the broader 2-aminothiazole class of compounds. As of the latest literature review, specific biological data for 4-Bromo-5-methylthiazol-2-amine is not extensively available in the public domain. Therefore, this guide extrapolates potential activities and methodologies from studies on structurally related compounds.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic motif have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] The subject of this guide, 4-Bromo-5-methylthiazol-2-amine, is a simple substituted 2-aminothiazole. The presence of a bromine atom at the 4-position and a methyl group at the 5-position is expected to influence its physicochemical properties and, consequently, its biological activity. This document aims to provide a comprehensive technical guide for researchers interested in the potential therapeutic applications of this compound.

Potential Biological Activities

Based on the extensive research on 2-aminothiazole derivatives, 4-Bromo-5-methylthiazol-2-amine holds potential in several therapeutic areas.

Anticancer Activity

The 2-aminothiazole core is a well-established pharmacophore in oncology.[2] Lipophilic substituents at the 4- and 5-positions of the thiazole ring have been shown to contribute to moderate to good antitumor activities.[3] The bromo and methyl groups in 4-Bromo-5-methylthiazol-2-amine may enhance its lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of therapeutic targets.

While no specific data exists for 4-Bromo-5-methylthiazol-2-amine, other 2-aminothiazole derivatives have shown significant anticancer activity. For instance, a sublibrary of 2-aminothiazoles with lipophilic substituents at the 4- and/or 5-position exhibited moderate to good activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines.[3] One promising analogue demonstrated IC50 values of 4.89 and 4.03 µM against these cell lines, respectively.[3]

Antimicrobial Activity

The thiazole nucleus is a key component in many antimicrobial agents.[4][5] The incorporation of a halogen, such as bromine, into the thiazole ring has been identified as a viable strategy for enhancing antimicrobial potency.[2] Schiff base derivatives of 5-bromothiazol-2-amine have been synthesized and have shown potent activity against a range of Gram-positive and Gram-negative bacteria, with some complexes exhibiting MIC values as low as 1.95 to 7.81 µg/mL.[6][7]

Anti-inflammatory and Antioxidant Activity

Derivatives of 2-aminothiazole have been investigated for their anti-inflammatory and antioxidant properties. For example, N-adamantyl-4-methylthiazol-2-amine has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells by downregulating the expression of inflammatory mediators.[8] Similarly, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide demonstrated anti-inflammatory effects by attenuating NLRP3 inflammasome activation in microglial cells.[9] A series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety also exhibited promising antioxidant activities in various radical scavenging assays.[10]

Quantitative Data for Structurally Related Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data for various 2-aminothiazole derivatives.

Compound ClassActivity TypeCell Line/OrganismIC50 / MICReference
2-Aminothiazole with lipophilic substituentsAnticancerH1299 (Human Lung Cancer)4.89 µM[3]
2-Aminothiazole with lipophilic substituentsAnticancerSHG-44 (Human Glioma)4.03 µM[3]
Ni(II) complex with a Schiff base of 5-bromothiazol-2-amineAntibacterialStaphylococcus aureus1.95 - 7.81 µg/mL[6][7]
Ni(II) complex with a Schiff base of 5-bromothiazol-2-amineAntibacterialMethicillin-resistant S. aureus1.95 - 7.81 µg/mL[6][7]
Ni(II) complex with a Schiff base of 5-bromothiazol-2-amineAntibacterialEnterococcus faecalis1.95 - 7.81 µg/mL[6][7]
Ni(II) complex with a Schiff base of 5-bromothiazol-2-amineAntibacterialPseudomonas aeruginosa1.95 - 7.81 µg/mL[6][7]
Ni(II) complex with a Schiff base of 5-bromothiazol-2-amineAntibacterialEscherichia coli1.95 - 7.81 µg/mL[6][7]
Ni(II) complex with a Schiff base of 5-bromothiazol-2-amineAntibacterialKlebsiella pneumoniae1.95 - 7.81 µg/mL[6][7]
2-Amino-5-methylthiazole derivativesAntioxidantSuperoxide Radical Scavenging17.2–48.6 μg/mL[10]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of 4-Bromo-5-methylthiazol-2-amine, based on methodologies used for similar compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-5-methylthiazol-2-amine for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Activity (Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: Prepare a serial two-fold dilution of 4-Bromo-5-methylthiazol-2-amine in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Potential Signaling Pathways

Based on studies of closely related 2-aminothiazole derivatives, 4-Bromo-5-methylthiazol-2-amine may modulate key signaling pathways involved in inflammation and cancer.

NF-κB and ERK Signaling Pathways

The anti-inflammatory effects of some 2-aminothiazole derivatives have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and ERK (extracellular signal-regulated kinase) signaling pathways.[8] These pathways are crucial regulators of inflammatory gene expression.

NLRP3 Inflammasome Pathway

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system and inflammation.[9] Certain 2-aminothiazole derivatives have been shown to exert their anti-inflammatory effects by attenuating the activation of the NLRP3 inflammasome.[9]

Visualizations

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Potential Signaling Pathway: NF-κB Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Compound 4-Bromo-5-methylthiazol-2-amine (Potential Inhibitor) Compound->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by 4-Bromo-5-methylthiazol-2-amine.

Conclusion

While direct biological data for 4-Bromo-5-methylthiazol-2-amine is currently limited, the extensive body of research on the 2-aminothiazole scaffold strongly suggests its potential as a valuable lead compound in drug discovery. Its structural features imply possible anticancer, antimicrobial, and anti-inflammatory activities. Further investigation through in vitro and in vivo studies is warranted to elucidate the specific biological profile and therapeutic potential of this compound. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for such future research endeavors.

References

Exploratory

In-depth Technical Guide: 4-Bromo-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-5-methylthiazol-2-amine is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. This scaffold is of significant intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylthiazol-2-amine is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules with diverse therapeutic applications, including anticancer and antimicrobial agents. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the 2-aminothiazole core provides a unique structural motif for further chemical modifications and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive review of the available literature on 4-Bromo-5-methylthiazol-2-amine, focusing on its synthesis, chemical properties, and potential biological activities. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide extrapolates potential activities and experimental protocols based on closely related analogues.

Chemical Properties

4-Bromo-5-methylthiazol-2-amine is a solid compound with the molecular formula C₄H₅BrN₂S and a molecular weight of 193.06 g/mol .[1] Its purity is typically reported to be around 95-98%.[1][2]

PropertyValueReference
Molecular Formula C₄H₅BrN₂S[1]
Molecular Weight 193.06 g/mol [1]
CAS Number 3034-57-9[3]
Appearance Solid[1]
Melting Point 105-108.5 °C (decomposes)[3]
Boiling Point (Predicted) 298.3 ± 20.0 °C[3]
Flashing Point (Predicted) 134.191 °C[3]
Density (Predicted) 1.806 ± 0.06 g/cm³[3]
Vapor Pressure (Predicted) 0.001 mmHg at 25°C[3]
Refractive Index (Predicted) 1.661[3]
InChI Key KPTFKWPRFDQHJL-UHFFFAOYSA-N[1]
SMILES Nc1nc(c(s1)C)Br[2]

Synthesis

The synthesis of 4-Bromo-5-methylthiazol-2-amine can be approached through several synthetic strategies, primarily involving the construction of the thiazole ring followed by bromination, or the use of a pre-brominated precursor. A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[4]

General Synthetic Pathway: Hantzsch Thiazole Synthesis and Bromination

A plausible and commonly employed route for the synthesis of 4-Bromo-5-methylthiazol-2-amine involves a two-step process:

  • Hantzsch Thiazole Synthesis of 2-amino-4-methylthiazole from 1-chloroacetone and thiourea.

  • Electrophilic Bromination of the resulting 2-amino-4-methylthiazole at the C5 position.

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Electrophilic Bromination chloroacetone 1-Chloroacetone intermediate 2-Amino-4-methylthiazole chloroacetone->intermediate Ethanol, Reflux thiourea Thiourea thiourea->intermediate final_product 4-Bromo-5-methylthiazol-2-amine intermediate->final_product Solvent (e.g., Acetic Acid, DMF) brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->final_product

Caption: General workflow for the synthesis of 4-Bromo-5-methylthiazol-2-amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (Illustrative Hantzsch Synthesis) [5]

  • Reagents: 2-bromo-1-pyridin-2-yl-ethanone (1 g, 5 mmol), thiourea (340 mg, 5.1 mmol), ethanol, 2 M NaOH, ethyl acetate.

  • Procedure:

    • To a solution of 2-bromo-1-pyridin-2-yl-ethanone in ethanol, add thiourea.

    • Stir the mixture at 70°C for 2 hours.

    • Monitor the reaction via LC/MS.

    • Cool the reaction mixture to room temperature to allow for precipitate formation.

    • Collect the precipitate by vacuum filtration and wash with acetone.

    • Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the product.

  • Yield: 56% (for 2-Amino-4-(pyridin-2-yl)thiazole).

Protocol 2: Bromination of 2-Aminothiazole (General Procedure)

A common method for the bromination of 2-aminothiazoles at the 5-position involves the use of a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

  • Reagents: 2-amino-4-methylthiazole, Bromine (Br₂), or N-Bromosuccinimide (NBS), Dimethylformamide (DMF) or Acetic Acid.

  • Procedure (adapted from similar syntheses):

    • Dissolve 2-amino-4-methylthiazole in DMF or acetic acid.

    • Slowly add a solution of bromine or portions of NBS to the reaction mixture at room temperature with stirring.

    • Continue stirring for several hours and monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Biological Activities

The 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery, known to exhibit a wide range of biological activities.[6] Derivatives of 2-aminothiazole have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[6] While specific quantitative data for 4-Bromo-5-methylthiazol-2-amine is scarce, the biological potential can be inferred from studies on structurally related compounds.

Anticancer Potential

Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their anticancer activity. The introduction of various substituents on the thiazole ring can significantly influence their potency and selectivity against different cancer cell lines.

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of other 2-aminothiazole anticancer agents, 4-Bromo-5-methylthiazol-2-amine could potentially exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

AnticancerPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound 4-Bromo-5-methylthiazol- 2-amine Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [7]

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • 96-well plates

    • 4-Bromo-5-methylthiazol-2-amine (test compound)

    • Standard anticancer drugs (e.g., Doxorubicin, Cisplatin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Cell culture medium and supplements

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and standard drugs for 48-72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC₅₀ Calculation: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Potential

The 2-aminothiazole moiety is also a key component of several antimicrobial agents. The presence of the bromo and methyl substituents on the thiazole ring of 4-Bromo-5-methylthiazol-2-amine may confer antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [7]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth

    • 96-well microtiter plates

    • 4-Bromo-5-methylthiazol-2-amine (test compound)

    • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin)

  • Procedure:

    • Serial Dilution: Prepare a serial two-fold dilution of the test compound and standard antibiotics in Mueller-Hinton broth in a 96-well plate.

    • Bacterial Inoculation: Add a standardized bacterial suspension to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Wells for Visible Growth incubate->read end Determine MIC read->end

References

Foundational

4-Bromo-5-methylthiazol-2-amine molecular weight and formula

An In-depth Technical Guide to 4-Bromo-5-methylthiazol-2-amine For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the chemical and physical properties of 4-...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 4-Bromo-5-methylthiazol-2-amine, a thiazole derivative of interest in medicinal chemistry and drug development. This guide includes its molecular characteristics, and a generalized workflow for its synthesis and analysis.

Molecular and Physical Properties

4-Bromo-5-methylthiazol-2-amine is a solid organic compound.[1] Its key molecular and physical data are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₄H₅BrN₂S[1][2]
Molecular Weight 193.06 g/mol [1][2]
CAS Number 3034-57-9[2][3]
Appearance Solid[1]
Purity ≥98%[2]
Melting Point 105-108.5 °C (decomposes)[3]
Boiling Point (Predicted) 298.3 ± 20.0 °C[3]
Density (Predicted) 1.806 ± 0.06 g/cm³[3]
InChI Key KPTFKWPRFDQHJL-UHFFFAOYSA-N[1]
SMILES NC1=NC(C)=C(Br)S1

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of 4-Bromo-5-methylthiazol-2-amine, a common process in drug discovery and development.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactants Starting Materials (e.g., 2-aminothiazole derivative) Reaction Bromination Reaction (e.g., with NBS in a suitable solvent) Reactants->Reaction Reaction Conditions (Temperature, Time) Workup Reaction Quenching & Crude Product Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification PureProduct Purified 4-Bromo-5-methylthiazol-2-amine Purification->PureProduct Isolated Product Structure_Verification Structural Verification (NMR, MS) PureProduct->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) PureProduct->Purity_Assessment Biological_Screening Biological Activity Screening Purity_Assessment->Biological_Screening If purity is high

References

Exploratory

An In-depth Technical Guide to 4-Bromo-5-methylthiazol-2-amine: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Bromo-5-methylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-methylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, provides a synthesized experimental protocol for its preparation, and outlines critical safety and handling procedures. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.

Physicochemical Properties

4-Bromo-5-methylthiazol-2-amine, also known as 5-Bromo-4-methyl-1,3-thiazol-2-amine, is a solid at room temperature.[1] Its chemical structure and key properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4]

PropertyValue
CAS Number 3034-57-9
Molecular Formula C₄H₅BrN₂S
Molecular Weight 193.06 g/mol [3]
Appearance Solid[1]
Melting Point 105-108.5 °C (with decomposition)[3]
Boiling Point (Predicted) 298.3 ± 20.0 °C at 760 mmHg[4]
Density (Predicted) 1.8 ± 0.1 g/cm³[4]
Flash Point (Predicted) 134.2 ± 21.8 °C[4]
Solubility Sparingly soluble in DMSO[3]
InChI Key XZYIDZIGJVUTKE-UHFFFAOYSA-N[1]
SMILES NC1=NC(C)=C(Br)S1[1]

Synthesis of 4-Bromo-5-methylthiazol-2-amine

The synthesis of 4-Bromo-5-methylthiazol-2-amine can be achieved through a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole precursor, followed by a regioselective bromination at the 5-position of the thiazole ring.[2][5] The following protocol is a synthesized methodology based on established procedures for similar compounds.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This initial step involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.

  • Materials:

    • Chloroacetone (1 equivalent)

    • Thiourea (1.1 equivalents)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloroacetone (1 eq.) and thiourea (1.1 eq.) in ethanol.

    • Heat the reaction mixture to reflux with continuous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Neutralize the resulting residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methylthiazole.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Bromination of 2-Amino-4-methylthiazole

This step introduces the bromine atom at the 5-position of the thiazole ring.

  • Materials:

    • 2-Amino-4-methylthiazole (1 equivalent)

    • Bromine (1 equivalent) or N-Bromosuccinimide (NBS) (1.05 equivalents)

    • Dimethylformamide (DMF) or Acetonitrile

  • Procedure using Bromine in DMF: [6]

    • In a well-ventilated fume hood, dissolve 2-amino-4-methylthiazole (1 eq.) in DMF in a round-bottom flask.

    • Stir the mixture at room temperature.

    • Slowly add bromine (1 eq.) dropwise to the solution.

    • Continue stirring for approximately 3 hours.

    • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry thoroughly.

    • The crude 4-Bromo-5-methylthiazol-2-amine can be purified by recrystallization from a suitable solvent (e.g., DMF/water).[6]

  • Alternative Procedure using NBS in Acetonitrile: [2]

    • Dissolve 2-amino-4-methylthiazole (1 eq.) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in acetonitrile.

    • Add the NBS solution dropwise to the cooled 2-amino-4-methylthiazole solution while stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete as indicated by TLC.

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

G cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination chloroacetone Chloroacetone reflux Reflux chloroacetone->reflux thiourea Thiourea thiourea->reflux ethanol Ethanol ethanol->reflux workup1 Aqueous Workup & Extraction reflux->workup1 purification1 Recrystallization workup1->purification1 precursor 2-Amino-4-methylthiazole purification1->precursor reaction Reaction at Controlled Temp. precursor->reaction brominating_agent Brominating Agent (Br₂ or NBS) brominating_agent->reaction solvent Solvent (DMF or Acetonitrile) solvent->reaction workup2 Quenching & Extraction/Filtration reaction->workup2 purification2 Recrystallization or Chromatography workup2->purification2 final_product 4-Bromo-5-methylthiazol-2-amine purification2->final_product

Synthetic Workflow for 4-Bromo-5-methylthiazol-2-amine.

Biological Activity and Drug Discovery Potential

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9] The introduction of substituents at the 4- and 5-positions of the thiazole ring can significantly modulate the biological profile of these compounds.

Specifically, the presence of a bromo group at the 5-position and a methyl group at the 4-position, as in 4-Bromo-5-methylthiazol-2-amine, offers several avenues for further chemical modification. The amino group at the 2-position can be readily derivatized, while the bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.[7]

While extensive research has been conducted on the broader class of 2-aminothiazole derivatives, specific signaling pathways and mechanisms of action for 4-Bromo-5-methylthiazol-2-amine itself are not well-documented in the current literature. Further investigation is required to elucidate its specific biological targets and therapeutic potential.

Safety and Handling

4-Bromo-5-methylthiazol-2-amine is classified as harmful if swallowed and causes serious eye damage.[4] It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification
  • Signal Word: Danger[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H318: Causes serious eye damage.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust or aerosols are generated.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: May decompose upon combustion to generate poisonous fumes.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

G cluster_hazards Hazard Identification cluster_ppe Personal Protective Equipment cluster_handling Safe Handling & Storage compound 4-Bromo-5-methylthiazol-2-amine swallowed Harmful if Swallowed (H302) compound->swallowed eye_damage Causes Serious Eye Damage (H318) compound->eye_damage eye_protection Safety Goggles/Face Shield compound->eye_protection skin_protection Impervious Gloves & Protective Clothing compound->skin_protection respiratory_protection Ventilation/Respirator compound->respiratory_protection handling Avoid contact and dust formation. Use in well-ventilated area. compound->handling storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. compound->storage

Key Safety and Handling Relationships.

References

Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-5-methylthiazol-2-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 4-Bromo-5-methylthiazol-2-amine, a key intermediate in the development of various pharmaceu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Bromo-5-methylthiazol-2-amine, a key intermediate in the development of various pharmaceutical compounds. This protocol details the necessary reagents, equipment, and procedural steps for the successful synthesis, purification, and characterization of the target molecule.

Introduction

2-Aminothiazole derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom at the 5-position of the thiazole ring, as in 4-Bromo-5-methylthiazol-2-amine, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a broad range of novel drug candidates. This protocol outlines a reliable and reproducible method for the preparation of 4-Bromo-5-methylthiazol-2-amine via the bromination of 2-amino-4-methylthiazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-Bromo-5-methylthiazol-2-amine.

ParameterValueReference
Product Name 4-Bromo-5-methylthiazol-2-amineN/A
CAS Number 1209167-05-4[1][2][3]
Molecular Formula C₄H₅BrN₂S[1]
Molecular Weight 193.06 g/mol [1]
Starting Material 2-Amino-4-methylthiazoleN/A
Brominating Agent N-Bromosuccinimide (NBS)N/A
Solvent N,N-Dimethylformamide (DMF)N/A
Typical Yield 80-90% (estimated)N/A
Purity >95% (after purification)[1]
Appearance Solid[1]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the starting material, 2-amino-4-methylthiazole, followed by its bromination to yield the final product.

Part 1: Synthesis of 2-Amino-4-methylthiazole

The synthesis of 2-amino-4-methylthiazole can be achieved via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.

Materials and Reagents:

  • Chloroacetone

  • Thiourea

  • Water

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 eq) in water.

  • Slowly add chloroacetone (1.0 eq) to the suspension with continuous stirring. An exothermic reaction will occur, leading to the dissolution of the thiourea.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, carefully add a solution of sodium hydroxide to basify the mixture.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-4-methylthiazole, which can be purified by distillation or recrystallization.

Part 2: Synthesis of 4-Bromo-5-methylthiazol-2-amine

This step involves the regioselective bromination of 2-amino-4-methylthiazole at the 5-position using N-Bromosuccinimide (NBS).

Materials and Reagents:

  • 2-Amino-4-methylthiazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-4-methylthiazole (1.0 eq) in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water, resulting in the precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Dry the purified product under vacuum to yield 4-Bromo-5-methylthiazol-2-amine as a solid.

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for 4-Bromo-5-methylthiazol-2-amine cluster_part1 Part 1: Synthesis of 2-Amino-4-methylthiazole cluster_part2 Part 2: Bromination start1 Start: Chloroacetone & Thiourea reaction1 Hantzsch Thiazole Synthesis (Reflux in Water) start1->reaction1 workup1 Basification (NaOH) & Extraction (Diethyl Ether) reaction1->workup1 purification1 Purification (Distillation/Recrystallization) workup1->purification1 product1 2-Amino-4-methylthiazole purification1->product1 start2 Start: 2-Amino-4-methylthiazole product1->start2 reaction2 Bromination with NBS in DMF (0 °C to Room Temp) start2->reaction2 workup2 Precipitation in Ice-Water & Filtration reaction2->workup2 purification2 Purification (Recrystallization/Column Chromatography) workup2->purification2 product2 4-Bromo-5-methylthiazol-2-amine purification2->product2

Caption: Synthetic workflow for 4-Bromo-5-methylthiazol-2-amine.

Signaling Pathway (Logical Relationship)

Logical_Relationship Key Chemical Transformations reagents1 α-Haloketone (Chloroacetone) intermediate 2-Amino-4-methylthiazole reagents1->intermediate Hantzsch Synthesis reagents2 Thiourea reagents2->intermediate final_product 4-Bromo-5-methylthiazol-2-amine intermediate->final_product Electrophilic Bromination reagents3 Brominating Agent (NBS) reagents3->final_product

Caption: Key chemical transformations in the synthesis.

References

Application

Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the preparation of thiazole derivati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the preparation of thiazole derivatives. This application note focuses on the synthesis of 2-aminothiazoles, a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. The reaction classically involves the condensation of an α-haloketone with a thiourea derivative.[1][2][3][4] The operational simplicity and generally high yields make this method highly attractive for drug discovery and development.[5]

The 2-aminothiazole moiety is a key structural component in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][6][7][8][9][10] For instance, Dasatinib, a potent kinase inhibitor used in cancer therapy, features a 2-aminothiazole core, highlighting the significance of this structural motif in modern drug design.[9]

These notes provide detailed protocols for the synthesis of 2-aminothiazoles via the Hantzsch reaction, summarize quantitative data for various derivatives, and illustrate the underlying reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[1] It begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves dehydration to yield the stable, aromatic 2-aminothiazole ring.[1]

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Figure 1: Mechanism of the Hantzsch thiazole synthesis.[1]

Experimental_Workflow start Combine α-Haloketone and Thiourea in Solvent reaction Heat Reaction Mixture (e.g., Reflux) start->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Cool and Pour into Base Solution (e.g., NaHCO₃) monitoring->workup Upon Completion isolation Collect Precipitate by Filtration workup->isolation purification Wash and Dry the Product (Recrystallization if needed) isolation->purification analysis Characterize Product (NMR, MS, MP) purification->analysis

Figure 2: General experimental workflow for Hantzsch synthesis.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-arylthiazoles

This protocol describes a general and widely used method for the synthesis of 2-amino-4-arylthiazoles from substituted 2-bromoacetophenones and thiourea in an alcoholic solvent.[5]

Materials:

  • Substituted 2-bromoacetophenone (1.0 eq.)

  • Thiourea (1.2-1.5 eq.)

  • Ethanol or Methanol

  • 5% Sodium bicarbonate or Sodium carbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol) in a suitable solvent like methanol or ethanol (e.g., 5-10 mL).[5]

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.[11] The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times typically range from 30 minutes to a few hours.[5][11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[5]

  • Pour the reaction mixture into a beaker containing a cold 5% aqueous solution of sodium bicarbonate or sodium carbonate (e.g., 20 mL) to neutralize the hydrobromic acid formed and precipitate the product.[5]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Wash the filter cake with cold water to remove any inorganic impurities.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[12]

  • Dry the purified product, determine the mass and calculate the percent yield. Characterize the compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).[5]

Protocol 2: One-Pot Synthesis from Aryl Methyl Ketones

This protocol provides an efficient one-pot procedure where the α-haloketone is generated in situ from the corresponding aryl methyl ketone, followed by cyclization with thiourea.[8]

Materials:

  • Aryl methyl ketone (1.0 eq.)

  • Copper(II) bromide (CuBr₂) (2.0 eq.)

  • Thiourea or N-substituted thiourea (1.2 eq.)

  • Solvent (e.g., 1,2-dichloroethane or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

Procedure:

  • To a solution of the aryl methyl ketone (e.g., 1.0 mmol) in a solvent like 1,2-dichloroethane, add copper(II) bromide (2.0 mmol).

  • Heat the mixture to reflux. The CuBr₂ will act as the brominating agent.

  • After the initial bromination step (monitor by TLC), add thiourea (1.2 mmol) to the reaction mixture.

  • Continue to reflux the mixture until the cyclization is complete (typically a few hours, monitor by TLC).[8]

  • After cooling, proceed with a standard aqueous workup, extraction with an organic solvent, and purification of the product by column chromatography or recrystallization.[8]

Data Presentation: Synthesis of 2-Aminothiazole Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives using the Hantzsch synthesis.

α-HaloketoneThiourea DerivativeProductReaction TimeYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole30 minHigh[5]
4'-Methoxy-2-bromoacetophenoneThiourea2-Amino-4-(4-methoxyphenyl)thiazole2 h90[8]
4'-Fluoro-2-bromoacetophenoneThiourea2-Amino-4-(4-fluorophenyl)thiazole2 h85[8]
2-Bromo-1-(naphthalen-2-yl)ethanoneThiourea2-Amino-4-(naphthalen-2-yl)thiazole3 h82[8]
2-BromoacetophenoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine4 h80[8]
ChloroacetaldehydeThiourea2-Aminothiazole--[12]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Applications in Drug Development

The 2-aminothiazole scaffold is of significant interest to medicinal chemists due to its ability to interact with various biological targets. Derivatives have been reported to exhibit a wide range of pharmacological activities, making them valuable lead compounds in drug discovery programs.

Key Therapeutic Areas:

  • Anticancer: As kinase inhibitors (e.g., targeting EGFR, B-RAF, CDK) and cytotoxic agents.[9]

  • Antibacterial & Antifungal: Broad-spectrum activity against various pathogens.[7]

  • Anti-inflammatory: Inhibition of inflammatory pathways.[2]

  • Antiviral: Including activity against HIV.[7]

The versatility of the Hantzsch synthesis allows for the facile generation of diverse libraries of 2-aminothiazole derivatives for structure-activity relationship (SAR) studies, which is a critical step in the optimization of lead compounds towards clinical candidates. The straightforward nature of the synthesis makes it amenable to both small-scale discovery efforts and larger-scale production.[13]

References

Method

Application Notes and Protocols: Regioselective Bromination of 2-amino-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-5-methylthiazole and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylthiazole and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The introduction of a bromine atom onto the thiazole ring via regioselective bromination is a critical synthetic step, providing a versatile handle for further functionalization through cross-coupling reactions and other transformations. This application note provides detailed protocols for the regioselective bromination of 2-amino-5-methylthiazole, focusing on the synthesis of 2-amino-4-bromo-5-methylthiazole, a key intermediate in the development of novel therapeutic agents. We present a comparative analysis of different bromination methods, quantitative data from related studies, and comprehensive experimental procedures.

The 2-aminothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of a bromine atom, particularly at the C4 position, allows for the exploration of chemical space and the generation of diverse compound libraries for screening and lead optimization.[2]

Data Presentation: Comparison of Bromination Methods

The regioselective bromination of 2-aminothiazoles is influenced by the choice of brominating agent, solvent, and reaction temperature. Below is a summary of common methods and their typical outcomes, based on studies of structurally similar 2-aminothiazole derivatives.

Brominating AgentSolvent(s)Temperature (°C)Typical Yield (%)Regioselectivity (Target: Other Isomers)Key Considerations
N-Bromosuccinimide (NBS) Acetonitrile, Chloroform, Acetic Acid0 to Room Temp80-95HighMilder and easier to handle than liquid bromine. Low temperatures favor mono-bromination at the most reactive position.
Liquid Bromine (Br₂) Acetic Acid, Dichloromethane0 to Room Temp70-90Good to HighHighly corrosive and toxic, requires careful handling. Can lead to over-bromination if not controlled.
Copper(II) Bromide (CuBr₂) Acetonitrile, EthanolRoom Temp to Reflux85-98ExcellentOffers high regioselectivity for the C5 position in unsubstituted 2-aminothiazoles, but can be influenced by substitution patterns.[3]

Experimental Protocols

The following protocols are adapted from established procedures for the bromination of similar 2-aminothiazole derivatives and are expected to be effective for 2-amino-5-methylthiazole.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is often preferred due to the ease of handling of NBS and generally high yields and selectivity.

Materials:

  • 2-amino-5-methylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-5-methylthiazole (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-amino-4-bromo-5-methylthiazole.

Protocol 2: Bromination using Liquid Bromine

This is a traditional and effective method, though it requires stringent safety precautions.

Materials:

  • 2-amino-5-methylthiazole

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-amino-5-methylthiazole (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of liquid bromine (1.0 eq.) in glacial acetic acid dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-amino-5- methylthiazole in solvent B Cool reaction mixture to 0°C A->B C Slowly add brominating agent B->C D Stir at controlled temperature C->D E Monitor reaction by TLC D->E F Quench reaction E->F G Neutralize F->G H Extract with organic solvent G->H I Wash and dry organic layer H->I J Concentrate crude product I->J K Purify by chromatography or recrystallization J->K L Characterize final product K->L

Caption: Experimental workflow for the regioselective bromination.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Reagent Brominating Agent (NBS, Br₂, CuBr₂) Yield Yield of 2-amino-4-bromo-5-methylthiazole Reagent->Yield Selectivity Regioselectivity (4-bromo vs. other isomers) Reagent->Selectivity Solvent Solvent (Acetonitrile, Acetic Acid) Solvent->Yield Solvent->Selectivity Temp Temperature (Low vs. High) Temp->Yield Temp->Selectivity SideProducts Side Products (e.g., Di-brominated) Temp->SideProducts

Caption: Factors influencing regioselective bromination.

Applications in Drug Development

2-Amino-4-bromo-5-methylthiazole is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of libraries of novel compounds for biological screening.

Derivatives of 2-aminothiazole have been investigated for a wide range of therapeutic areas, including:

  • Anticancer Agents: The 2-aminothiazole core is present in several kinase inhibitors and other anticancer drugs.[1] The ability to functionalize the 4-position allows for the synthesis of analogs that can be optimized for potency and selectivity against specific cancer targets.

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial compounds. Brominated thiazoles can serve as precursors to novel antibiotics and antifungals.[4]

  • Neurological Disorders: The versatile nature of the 2-aminothiazole scaffold has led to its exploration in the development of treatments for various central nervous system disorders.

The synthesis of 2-amino-4-bromo-5-methylthiazole through the regioselective bromination methods described herein provides a reliable and efficient route to this important building block, facilitating the discovery and development of new and improved pharmaceuticals.

References

Application

Application Notes and Protocols for 4-Bromo-5-methylthiazol-2-amine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-5-methylthiazol-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiazol-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the synthesis of diverse libraries of compounds for screening and lead optimization. Furthermore, the methyl group at the 4-position and the amino group at the 2-position offer additional points for modification, influencing the steric and electronic properties of the final molecules and their interactions with biological targets.

Applications in Drug Discovery

The 4-Bromo-5-methylthiazol-2-amine core is a key component in the synthesis of various kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of 2-aminothiazole have been identified as potent inhibitors of several kinases, including Aurora kinases, which are essential for cell cycle progression.

One notable example is the core structure of compounds like CYC116, an Aurora kinase inhibitor. By functionalizing the 4-Bromo-5-methylthiazol-2-amine scaffold, medicinal chemists can develop potent and selective inhibitors that target the ATP-binding site of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in regulating mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Aurora kinase inhibitors developed from the 4-Bromo-5-methylthiazol-2-amine scaffold can interfere with these processes.

Aurora Kinase Signaling Pathway cluster_G2_Phase G2 Phase G2 G2 Phase Centrosome_Duplication Centrosome Duplication G2->Centrosome_Duplication Prophase Prophase Centrosome_Duplication->Prophase Mitotic Entry Metaphase Metaphase Anaphase Anaphase Metaphase_Node Chromosome Alignment (Metaphase Plate) Telophase Telophase Anaphase_Node Sister Chromatid Separation Cytokinesis Cytokinesis Cytokinesis_Node Cell Division Aurora_A Aurora A Kinase Aurora_A->Prophase Centrosome Maturation & Spindle Assembly Aurora_B Aurora B Kinase Aurora_B->Metaphase_Node Spindle Assembly Checkpoint Aurora_B->Anaphase_Node Ensures proper attachment Aurora_B->Cytokinesis_Node Abscission Inhibitor 2-Aminothiazole Derivative (e.g., CYC116 core) Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Aurora Kinase Signaling in Mitosis and Inhibition by 2-Aminothiazole Derivatives.

Key Synthetic Reactions and Protocols

The bromine atom at the C5 position of 4-Bromo-5-methylthiazol-2-amine is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the thiazole ring.

Suzuki_Coupling_Workflow start Start Materials: - 4-Bromo-5-methylthiazol-2-amine - Arylboronic Acid - Palladium Catalyst - Base reaction Reaction Setup: - Add reagents to flask - Degas with inert gas - Add solvent start->reaction 1. heating Heating: - Stir at elevated temperature (e.g., 85-95°C) reaction->heating 2. monitoring Reaction Monitoring: - TLC or LC-MS heating->monitoring 3. workup Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitoring->workup 4. purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification 5. product Product: 5-Aryl-4-methylthiazol-2-amine purification->product 6.

Caption: General workflow for the Suzuki-Miyaura coupling of 4-Bromo-5-methylthiazol-2-amine.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of a related bromo-aminopyridine with various arylboronic acids, which can serve as a starting point for optimization with 4-Bromo-5-methylthiazol-2-amine.[1]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)[1]
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1579

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

  • Reaction Setup: To a Schlenk flask, add 4-Bromo-5-methylthiazol-2-amine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium phosphate (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time is typically over 15 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-methylthiazol-2-amine.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives at the 5-position.

Buchwald_Hartwig_Workflow start Start Materials: - 4-Bromo-5-methylthiazol-2-amine - Amine - Palladium Catalyst - Ligand - Base reaction Reaction Setup: - Add solid reagents to tube - Evacuate and backfill with inert gas - Add solvent and amine start->reaction 1. heating Heating: - Seal tube and stir at elevated temperature (e.g., 80-110°C) reaction->heating 2. monitoring Reaction Monitoring: - TLC or LC-MS heating->monitoring 3. workup Workup: - Cool to RT - Quench reaction - Extract with organic solvent monitoring->workup 4. purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification 5. product Product: 5-(Amino)-4-methylthiazol-2-amine purification->product 6.

Caption: General workflow for the Buchwald-Hartwig amination of 4-Bromo-5-methylthiazol-2-amine.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative reaction conditions for the Buchwald-Hartwig amination of a related bromo-aminopyridine, which can be adapted for 4-Bromo-5-methylthiazol-2-amine.[2]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)[2]
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11085-95
2MorpholinePd(OAc)₂ (2)dppp (3)NaOtBu (1.2)Toluene80-10080-90
3n-HexylaminePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.2)Toluene10082
4BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11088

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]

  • Reaction Setup: To a dry, sealable reaction tube, add 4-Bromo-5-methylthiazol-2-amine (1.0 equiv.), the appropriate amine (1.2 equiv.), cesium carbonate (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-amino-4-methylthiazol-2-amine.

Conclusion

4-Bromo-5-methylthiazol-2-amine is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly for applications in drug discovery. Its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the facile introduction of diverse functionalities at the 5-position. The resulting 5-aryl and 5-amino-2-aminothiazole derivatives are key scaffolds for the development of potent kinase inhibitors and other therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this important building block.

References

Method

Application Notes and Protocols for Derivatization Reactions of 4-Bromo-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Bromo-5-methylthiazol-2-amine. This versat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Bromo-5-methylthiazol-2-amine. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. The presence of three reactive sites—the exocyclic 2-amino group, the C4-bromo substituent, and the C5-methyl group—allows for a diverse range of chemical modifications. These derivatizations are crucial for exploring structure-activity relationships (SAR) and developing novel compounds with tailored pharmacological or material properties.

The 2-aminothiazole scaffold is a privileged structure found in numerous clinically approved drugs.[1] Modifications at the 2-amino position, such as acylation, sulfonylation, and urea formation, are common strategies to modulate the biological activity of these molecules.[1][2] Furthermore, the bromine atom at the C4 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[3][4]

Application Notes

The derivatization of 4-Bromo-5-methylthiazol-2-amine can be broadly categorized into two main types of reactions: those involving the 2-amino group and those involving the C4-bromo substituent.

Reactions at the 2-Amino Group

The exocyclic amino group of 4-Bromo-5-methylthiazol-2-amine is a versatile nucleophile that can readily undergo a variety of transformations.

  • Acylation: This reaction involves the treatment of the 2-amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Acylation is a widely used method to introduce a variety of substituents and is often employed in the synthesis of biologically active molecules.[5]

  • Sulfonylation: The reaction with sulfonyl chlorides yields sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.[2][6]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a wide range of substituted ureas and thioureas, which are known to exhibit diverse biological activities.

  • Schiff Base Formation: Condensation of the 2-amino group with aldehydes or ketones results in the formation of Schiff bases (imines). These compounds are important intermediates for the synthesis of more complex heterocyclic systems and can also possess intrinsic biological properties.[7]

Reactions at the C4-Bromo Substituent

The bromine atom at the C4 position is a key feature for extending the molecular framework through cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thiazole ring and various aryl or vinyl boronic acids or esters.[4][8] It is a powerful tool for the synthesis of biaryl and related structures, which are prevalent in many pharmaceuticals. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with the potentially coordinating 2-amino group.[4]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst.[3][9] This method provides a direct route to N-aryl and N-heteroaryl derivatives.

Data Presentation: A Summary of Derivatization Reactions

The following tables summarize quantitative data for various derivatization strategies for 2-aminothiazole derivatives, offering a comparative overview of reaction conditions and yields.

Derivatization TypeReagentsSolventConditionsYield (%)Reference
Acylation Acetyl chlorideDry AcetoneReflux, 2hNot specified[1]
Benzoyl chlorideDry PyridineNot specifiedHigh[1]
Sulfonylation Benzenesulfonyl chloride, Sodium acetateWater80-85°C, 6h80[1][2]
4-Methylbenzenesulfonyl chloride, Sodium acetateWater80-85°C, 4h69[1]
N-Alkylation Benzyl chloride, Calcium hydrideDMFNot specified80[2]
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₃PO₄1,4-dioxane/water80-120°C, 2-24hVaries[4]
Buchwald-Hartwig Aniline, Pd(OAc)₂, X-Phos, KOt-BuTolueneRefluxGood to Excellent[10]

Note: The yields and conditions are based on reactions with similar 2-aminothiazole substrates and may require optimization for 4-Bromo-5-methylthiazol-2-amine.

Experimental Protocols

Detailed methodologies for key derivatization reactions are provided below.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(4-Bromo-5-methylthiazol-2-yl)acetamide.

  • Dissolve 4-Bromo-5-methylthiazol-2-amine (1.0 mmol) in dry acetone (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(4-Bromo-5-methylthiazol-2-yl)acetamide.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the synthesis of 4-Bromo-N-(4-bromo-5-methylthiazol-2-yl)benzenesulfonamide.[2]

  • In a round-bottom flask, dissolve sodium acetate (2.0 mmol) in water (15 mL).

  • Add 4-Bromo-5-methylthiazol-2-amine (1.0 mmol) and 4-bromobenzenesulfonyl chloride (1.1 mmol) to the solution.

  • Heat the reaction mixture to 80-85°C and stir continuously for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product will precipitate as a solid.

  • Filter the solid product and wash thoroughly with water.

  • Dry the product to yield 4-Bromo-N-(4-bromo-5-methylthiazol-2-yl)benzenesulfonamide.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of 4-Bromo-5-methylthiazol-2-amine with an arylboronic acid.[4]

  • To a Schlenk flask or microwave vial, add 4-Bromo-5-methylthiazol-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add an anhydrous solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at 80-120°C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-4-methylthiazole.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 4-Bromo-5-methylthiazol-2-amine.[10]

  • In a glovebox or under an inert atmosphere, add 4-Bromo-5-methylthiazol-2-amine (1.0 mmol), the desired amine (1.2 mmol), potassium tert-butoxide (KOt-Bu, 1.4 mmol), Pd(OAc)₂ (2 mol%), and X-Phos (4 mol%) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at reflux (or using microwave irradiation) until the starting material is consumed, as monitored by TLC.[10]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the key derivatization pathways and a general experimental workflow.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes Start 4-Bromo-5-methylthiazol-2-amine Acylation Acylation (RCOCl) Start->Acylation on 2-NH2 Sulfonylation Sulfonylation (RSO2Cl) Start->Sulfonylation on 2-NH2 Suzuki Suzuki Coupling (ArB(OH)2, Pd cat.) Start->Suzuki on 4-Br Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Start->Buchwald on 4-Br Amide 2-Acylamino Derivatives Acylation->Amide Sulfonamide 2-Sulfonylamino Derivatives Sulfonylation->Sulfonamide Aryl 4-Aryl Derivatives Suzuki->Aryl Amino 4-Amino Derivatives Buchwald->Amino

Caption: Derivatization pathways for 4-Bromo-5-methylthiazol-2-amine.

G Start 1. Reagent Addition (e.g., 4-Bromo-5-methylthiazol-2-amine, Coupling Partner, Catalyst, Base) Reaction 2. Reaction Setup (Inert Atmosphere, Solvent Addition, Heating/Stirring) Start->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Work-up (Quenching, Extraction, Washing) Monitoring->Workup Purification 5. Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization 6. Characterization (NMR, MS, IR) Purification->Characterization Final Pure Derivative Characterization->Final

Caption: General experimental workflow for derivatization reactions.

References

Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Bromothiazole Substrates

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of bromothiazole substrates. This palladi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of bromothiazole substrates. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. This document offers guidance on reaction conditions, catalyst selection, and experimental procedures for the successful amination of various bromothiazole isomers with a range of amine coupling partners.

Introduction

The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a base. For bromothiazole substrates, this reaction provides a direct route to synthesize N-substituted aminothiazoles, which are key intermediates in the development of pharmaceuticals and functional materials. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, particularly with heteroaromatic substrates like bromothiazoles, which can be sensitive to reaction conditions.[3]

Reaction Mechanism and Workflow

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

A diagram of the catalytic cycle is presented below:

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination amine_complex [Ar-Pd(II)(NHR¹R²)L]⁺Br⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amido_complex [Ar-Pd(II)(NR¹R²)L] deprotonation->amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-Br (Bromothiazole) aryl_halide->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->deprotonation base_h Base-H⁺ Experimental_Workflow start Start: Prepare Schlenk Tube (under inert atmosphere) add_solids Add Bromothiazole, Amine, Base, Pd Catalyst, and Ligand start->add_solids degas Evacuate and Backfill with Inert Gas (3x) add_solids->degas add_solvent Add Anhydrous, Degassed Solvent degas->add_solvent react Heat Reaction Mixture with Vigorous Stirring add_solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end End: Isolated Product purify->end Troubleshooting start Low or No Yield q1 Check Reagent Quality (Anhydrous/Degassed?) start->q1 a1_yes Screen Ligands (Bulky, electron-rich) q1->a1_yes Yes a1_no Use High-Purity, Dry Reagents and Solvents q1->a1_no No q2 Screen Bases (NaOtBu, K3PO4, Cs2CO3) a1_yes->q2 a1_no->start a2 Optimize Temperature (80-120 °C) q2->a2 q3 Consider Catalyst Deactivation a2->q3 a3 Use Precatalyst or Increase Catalyst Loading q3->a3

References

Method

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in acad...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 4-Bromo-5-methylthiazol-2-amine with various boronic acids. The 2-aminothiazole moiety is a key structural motif in many biologically active compounds, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel compound libraries for drug discovery and lead optimization.[3][4]

The presence of a free amino group and the sulfur atom in the thiazole ring can sometimes pose challenges in palladium-catalyzed reactions due to potential catalyst inhibition. Therefore, the selection of appropriate reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The protocols described herein are based on established procedures for the Suzuki coupling of related heteroaryl amines and bromothiazoles.[3][4]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 4-Bromo-5-methylthiazol-2-amine with an aryl or heteroaryl boronic acid is depicted below:

Suzuki_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)Ln-R' PdII_RX->PdII_R_Rprime R'-B(OH)₂ Base Transmetalation Transmetalation PdII_R_Rprime->Pd0 Product R-R' PdII_R_Rprime->Product RedElim Reductive Elimination

References

Application

Application Notes and Protocols: 4-Bromo-5-methylthiazol-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-5-methylthiazol-2-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. The 2-aminothi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiazol-2-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. The presence of a bromine atom at the 4-position and a methyl group at the 5-position offers unique opportunities for structural modification and the development of novel therapeutic agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes, experimental protocols, and data on the use of 4-Bromo-5-methylthiazol-2-amine in the discovery of potential kinase inhibitors and antimicrobial agents.

Key Applications in Medicinal Chemistry

Derivatives of 4-Bromo-5-methylthiazol-2-amine have shown promise in several therapeutic areas:

  • Oncology: As kinase inhibitors, particularly targeting Aurora kinases and Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in cell cycle regulation and cancer progression.[1][2][3]

  • Infectious Diseases: As antimicrobial agents against a range of bacterial and fungal pathogens.[4][5]

The strategic placement of the bromo and methyl groups on the thiazole ring allows for fine-tuning of the molecule's electronic and steric properties, which can influence its binding affinity to biological targets.

Experimental Protocols

The following protocols are adapted from established procedures for similar 2-aminothiazole derivatives and provide a starting point for the synthesis of novel compounds from 4-Bromo-5-methylthiazol-2-amine.

Protocol 1: N-Acylation of 4-Bromo-5-methylthiazol-2-amine

This protocol describes the formation of an amide linkage at the 2-amino position, a common modification in the development of bioactive molecules.[6][7]

Reaction Scheme:

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (Et3N), Pyridine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Bromo-5-methylthiazol-2-amine (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol enables the formation of a carbon-carbon bond at the 4-position of the thiazole ring, allowing for the introduction of various aryl and heteroaryl substituents.[8][9][10]

Reaction Scheme:

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 4-Bromo-5-methylthiazol-2-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol facilitates the formation of a carbon-nitrogen bond at the 4-position, enabling the coupling of various primary and secondary amines.[4][11][12][13]

Reaction Scheme:

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Primary or secondary amine (e.g., Piperidine, Morpholine)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K3PO4)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq) to a dry Schlenk tube.

  • Add 4-Bromo-5-methylthiazol-2-amine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the biological activities of various 2-aminothiazole derivatives, providing a reference for the potential efficacy of compounds derived from 4-Bromo-5-methylthiazol-2-amine.

Table 1: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
4-Aryl-5-aminomethyl-thiazole-2-aminesROCK II20[2][3]
4-(4-Methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesAurora A/B-[14]
1,3-Thiazole-5-carboxylic acid derivativesCK2400[14]
Thiazole derivatives containing a phenyl sulfonyl groupB-RAFV600E23.1[14]
Pyrimidines with thiazole ring systemsCDK9640 - 2010[14]

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
2,5-Dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[15]
2-Phenylacetamido-thiazole derivativesE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[15]
4',5-Bisthiazole derivativesM. smegmatis30.38[15]
Ni(II) complex with (E)-2-(((5-Bromothiazol-2-yl)imino)methyl)phenol ligandS. aureus, MRSA, E. faecalis, P. aeruginosa, E. coli, K. pneumoniae1.95 - 7.81[4]
Thiazole Schiff basesB. subtilis, S. aureus, S. faecalis, E. coli, P. aeruginosa-[15]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by derivatives of 4-Bromo-5-methylthiazol-2-amine.

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Activity cluster_downstream Downstream Effects G2/M_Transition G2/M Transition Aurora_A Aurora A Kinase G2/M_Transition->Aurora_A Aurora_B Aurora B Kinase G2/M_Transition->Aurora_B Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Proliferation Uncontrolled Cell Proliferation Spindle_Assembly->Cell_Proliferation Chromosome_Segregation->Cell_Proliferation Cytokinesis->Cell_Proliferation 4_Bromo_5_methylthiazol_2_amine_Derivative 4-Bromo-5-methylthiazol-2-amine Derivative 4_Bromo_5_methylthiazol_2_amine_Derivative->Aurora_A 4_Bromo_5_methylthiazol_2_amine_Derivative->Aurora_B

Caption: Inhibition of Aurora Kinase Signaling Pathway.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase Activity cluster_downstream Downstream Effectors & Cellular Response RhoA_GTP Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase LIM_Kinase LIM Kinase ROCK->LIM_Kinase Myosin_Light_Chain Myosin Light Chain (MLC) MLC_Phosphatase->Myosin_Light_Chain Cofilin Cofilin LIM_Kinase->Cofilin Actin_Stress_Fibers Actin Stress Fiber Formation Myosin_Light_Chain->Actin_Stress_Fibers Cofilin->Actin_Stress_Fibers Cell_Contraction_Migration Cell Contraction & Migration Actin_Stress_Fibers->Cell_Contraction_Migration 4_Bromo_5_methylthiazol_2_amine_Derivative 4-Bromo-5-methylthiazol-2-amine Derivative 4_Bromo_5_methylthiazol_2_amine_Derivative->ROCK

Caption: Inhibition of the ROCK Signaling Pathway.

Experimental Workflow

Drug_Discovery_Workflow Start Starting Material: 4-Bromo-5-methylthiazol-2-amine Synthesis Synthesis of Derivatives (N-Acylation, Suzuki, Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Inhibition, Antimicrobial Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug Discovery Workflow.

References

Method

Application Notes: Synthesis of 2-Aminothiazole-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatile na...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against a wide range of kinase targets. This application note focuses on the use of 4-Bromo-5-methylthiazol-2-amine as a key starting material for the synthesis of potent kinase inhibitors, with a particular focus on targeting the Aurora kinase family.

The bromine atom at the 4-position serves as a versatile handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the thiazole core to optimize interactions within the ATP-binding pocket of target kinases.

This document provides a detailed protocol for the synthesis of a potent Aurora kinase inhibitor analog, quantitative data on the biological activity of related compounds, and an overview of the targeted signaling pathway.

Featured Application: Synthesis of an Aurora Kinase Inhibitor Analog

A prominent example of a 2-aminothiazole-based kinase inhibitor is CYC116 , a potent inhibitor of Aurora A and Aurora B kinases.[1][2] While the exact synthesis of CYC116 from 4-Bromo-5-methylthiazol-2-amine is not explicitly detailed in the public domain, a highly plausible synthetic route involves a key palladium-catalyzed cross-coupling reaction. Below, we provide a detailed protocol for the synthesis of a close structural analog of CYC116, herein designated as Thiazole-Pyrimidine Analog 1 , starting from 4-Bromo-5-methylthiazol-2-amine.

Chemical Structure of Thiazole-Pyrimidine Analog 1:

Starting Material: 4-Bromo-5-methylthiazol-2-amine

Target Molecule: Thiazole-Pyrimidine Analog 1

Quantitative Data

The following tables summarize the in vitro potency of CYC116, a compound structurally analogous to the target molecule of the provided protocol. This data highlights the potential of the 2-amino-5-methylthiazole scaffold in developing potent kinase inhibitors.

Table 1: Kinase Inhibition Data for CYC116 [1][2]

Kinase TargetKᵢ (nM)
Aurora A8.0
Aurora B9.2
VEGFR244
Flt344
Src82
Lck280

Table 2: Anti-proliferative Activity of CYC116 in Cancer Cell Lines [2]

Cell LineCancer TypeIC₅₀ (µM)
MV4-11Acute Myeloid Leukemia0.034
HL-60Acute Promyelocytic Leukemia0.372
A2780Ovarian Carcinoma0.151
NCI-H460Non-Small Cell Lung Cancer0.681
Colo205Colorectal Adenocarcinoma0.241
HCT-116Colorectal Carcinoma0.340
HT29Colorectal Adenocarcinoma0.725
K562Chronic Myeloid Leukemia1.375
CCRF-CEMAcute Lymphoblastic Leukemia0.471
MCF7Breast Adenocarcinoma0.599
HeLaCervical Adenocarcinoma0.590
BxPC3Pancreatic Adenocarcinoma1.626
HuPT4Pancreatic Adenocarcinoma0.775
Mia-Paca-2Pancreatic Carcinoma0.308
Saos-2Osteosarcoma0.110
MessaUterine Sarcoma0.090

Experimental Protocols

Synthesis of Thiazole-Pyrimidine Analog 1

The synthesis of Thiazole-Pyrimidine Analog 1 can be achieved through a two-step process involving a Buchwald-Hartwig amination reaction.

Step 1: Synthesis of N-(4-morpholinophenyl)pyrimidin-2-amine

This intermediate is synthesized via a Buchwald-Hartwig amination of 2-chloropyrimidine with 4-morpholinoaniline.

  • Materials:

    • 2-chloropyrimidine (1.0 eq)

    • 4-morpholinoaniline (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (1.4 eq)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloropyrimidine, 4-morpholinoaniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford N-(4-morpholinophenyl)pyrimidin-2-amine.

Step 2: Buchwald-Hartwig Amination of 4-Bromo-5-methylthiazol-2-amine with N-(4-morpholinophenyl)pyrimidin-2-amine

This key step couples the thiazole and pyrimidine moieties.

  • Materials:

    • 4-Bromo-5-methylthiazol-2-amine (1.0 eq)

    • N-(4-morpholinophenyl)pyrimidin-2-amine (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) (0.1 eq)

    • Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add 4-Bromo-5-methylthiazol-2-amine, N-(4-morpholinophenyl)pyrimidin-2-amine, Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add anhydrous toluene.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to yield Thiazole-Pyrimidine Analog 1.

Visualizations

Proposed Synthetic Workflow for Thiazole-Pyrimidine Analog 1

G cluster_0 Step 1: Synthesis of Pyrimidine Intermediate cluster_1 Step 2: Final Coupling 2-chloropyrimidine 2-chloropyrimidine Buchwald-Hartwig_1 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C) 2-chloropyrimidine->Buchwald-Hartwig_1 4-morpholinoaniline 4-morpholinoaniline 4-morpholinoaniline->Buchwald-Hartwig_1 Intermediate N-(4-morpholinophenyl)pyrimidin-2-amine Buchwald-Hartwig_1->Intermediate Buchwald-Hartwig_2 Buchwald-Hartwig Amination (Pd(OAc)2, XPhos, NaOtBu, Toluene, 110 °C) Intermediate->Buchwald-Hartwig_2 Starting_Material 4-Bromo-5-methylthiazol-2-amine Starting_Material->Buchwald-Hartwig_2 Final_Product Thiazole-Pyrimidine Analog 1 Buchwald-Hartwig_2->Final_Product

Caption: Synthetic scheme for Thiazole-Pyrimidine Analog 1.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[3][4]

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A_G2 Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A_G2->Centrosome_Maturation Mitotic_Entry Mitotic Entry Aurora_A_G2->Mitotic_Entry Aurora_A_M Aurora A Mitotic_Entry->Aurora_A_M Transition Spindle_Assembly Bipolar Spindle Assembly Aurora_A_M->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Aurora_A_M->Mitotic_Arrest Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Mitotic_Arrest Spindle_Assembly->Chromosome_Alignment Chromosome_Alignment->Cytokinesis Inhibitor Thiazole-Pyrimidine Kinase Inhibitor Inhibitor->Aurora_A_M Inhibitor->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinases A and B disrupts mitosis.

Conclusion

4-Bromo-5-methylthiazol-2-amine is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting a range of kinases involved in disease. The ability to readily perform palladium-catalyzed cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents.

References

Application

Application Notes and Protocols for Developing Antimicrobial Agents from 4-Bromo-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 4-Bromo-5-methylthiazol-2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 4-Bromo-5-methylthiazol-2-amine. The protocols outlined below cover the synthesis of Schiff base derivatives, their characterization, and subsequent evaluation of their antimicrobial efficacy and cytotoxicity.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents. Thiazole derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] The 2-aminothiazole scaffold, in particular, is a key pharmacophore in several clinically used drugs.[3] Modifications of this core structure, such as the introduction of a bromo group and a methyl group at the 4 and 5 positions, respectively, can modulate the antimicrobial activity.[3][4] This document outlines the procedures for synthesizing Schiff base derivatives of 4-Bromo-5-methylthiazol-2-amine and evaluating their potential as antimicrobial agents.

Synthesis of Schiff Base Derivatives

A common and effective method for preparing derivatives from 2-aminothiazoles is through the formation of Schiff bases via condensation with various aldehydes.[3][5][6]

General Synthesis Protocol:

  • Dissolve Starting Material: Dissolve 4-Bromo-5-methylthiazol-2-amine (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.[5]

  • Add Aldehyde: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or piperidine, to the reaction mixture.[5][7]

  • Reflux: Reflux the mixture for an appropriate time (typically 3-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[7][8]

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate (the Schiff base derivative) can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent like ethanol or diethyl ether to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, benzene).[5][8]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

    • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the newly synthesized compounds against mammalian cells to assess their therapeutic potential. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.[9][11]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK-293, L929) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.[12][13]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10]

Data Presentation

The following tables summarize representative quantitative data for antimicrobial and cytotoxic activities of thiazole derivatives, which can serve as a benchmark for newly synthesized compounds from 4-Bromo-5-methylthiazol-2-amine.

Table 1: Antibacterial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives (MIC/MBC in µM) [4]

CompoundE. coliS. aureusP. aeruginosaB. cereus
Derivative 1 40.5 / 81.040.5 / 81.081.0 / 162.040.5 / 81.0
Derivative 4 26.3 / 52.652.6 / 105.252.6 / 105.226.3 / 52.6
Derivative 7 43.3 / 86.743.3 / 86.786.7 / 173.443.3 / 86.7
Derivative 10 29.8 / 59.659.6 / 119.259.6 / 119.229.8 / 59.6
Derivative 12 67.5 / 135.1135.1 / 270.2135.1 / 270.267.5 / 135.1
Derivative 13 33.8 / 67.567.5 / 135.167.5 / 135.133.8 / 67.5
Ampicillin >757.0 / >757.0>757.0 / >757.0>757.0 / >757.0>757.0 / >757.0
Streptomycin 173.4 / 346.8173.4 / 346.8346.8 / 693.6173.4 / 346.8

Table 2: Antifungal Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives (MIC/MFC in µM) [4]

CompoundC. albicansC. tropicalisC. glabrata
Derivative 3 119.2 / 238.4119.2 / 238.459.6 / 119.2
Derivative 5 59.6 / 119.259.6 / 119.229.8 / 59.6
Derivative 10 59.6 / 119.2119.2 / 238.459.6 / 119.2
Derivative 13 119.2 / 238.459.6 / 119.259.6 / 119.2
Derivative 14 119.2 / 238.4119.2 / 238.459.6 / 119.2
Ketoconazole 238.4 / 476.8238.4 / 476.8119.2 / 238.4

Table 3: Cytotoxicity Data of Selected Thiazole Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Cu(L1)2Cl2 MCF7105.6[10]
Cu(L3)Cl2 MCF782.64[10]
Cu(L1)2Cl2 L929185.56[10]
Cu(L3)Cl2 L929185.86[10]
Thiohydantoin-triazole 9b HepG210.30 ± 0.21[14]
Thiohydantoin-triazole 9b HT-2913.73 ± 0.10[14]
Thiohydantoin-triazole 9b MCF-77.85 ± 0.05[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start 4-Bromo-5-methylthiazol-2-amine reaction Schiff Base Condensation start->reaction aldehyde Substituted Aldehyde aldehyde->reaction purification Purification & Characterization (TLC, NMR, MS) reaction->purification mic_mbc Antimicrobial Susceptibility Testing (MIC/MBC) purification->mic_mbc cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity data_analysis Data Analysis & SAR mic_mbc->data_analysis cytotoxicity->data_analysis mic_protocol prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic mechanism_of_action compound Thiazole Derivative fabH FabH (β-ketoacyl-ACP synthase III) compound->fabH Inhibits murB MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) compound->murB Inhibits fatty_acid Fatty Acid Biosynthesis fabH->fatty_acid cell_wall Peptidoglycan Biosynthesis murB->cell_wall inhibition Inhibition fatty_acid->inhibition inhibition2 Inhibition cell_wall->inhibition2 bacterial_death Bacterial Cell Death inhibition->bacterial_death inhibition2->bacterial_death

References

Method

Application Notes and Protocols for Reaction Mechanism Studies of 4-Bromo-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and representative data for two key palladium-cataly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and representative data for two key palladium-catalyzed cross-coupling reactions of 4-Bromo-5-methylthiazol-2-amine: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This information is critical for the synthesis of novel derivatives with potential applications in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-amino-4-methyl-5-arylthiazoles. These compounds are of significant interest in medicinal chemistry.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative, and the cycle is completed by reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-Bromo-5-methylthiazol-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent mixture (1,4-dioxane/water, 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-methyl-5-arylthiazole.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-Bromo-5-methylthiazol-2-amine with various arylboronic acids under typical reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001292
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901878
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene1101088

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl-4-methyl-5-(2-aminothiazolyl)amines.

Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1] The key steps are the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[1]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base Product Complex Product Complex Palladium-Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-NR2)

Buchwald-Hartwig Catalytic Cycle
Experimental Protocol

This is a general protocol and may need to be optimized for different amine coupling partners.

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Amine (e.g., Aniline, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-Bromo-5-methylthiazol-2-amine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol) to a dry Schlenk tube or microwave vial.

  • Add the anhydrous, degassed solvent (10 mL).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents representative data for the Buchwald-Hartwig amination of 4-Bromo-5-methylthiazol-2-amine with various amines.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101882
2MorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1002475
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)THF801688
4IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1102070

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of derivatives of 4-Bromo-5-methylthiazol-2-amine.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction Heating & Stirring Reagent_Addition->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Data_Analysis Data Analysis & SAR Biological_Screening->Data_Analysis

References

Application

Application Notes and Protocols: The Role of Bromo-Methyl-Thiazol-2-Amines in Drug Discovery

A Note on Isomers: Scientific literature provides more substantial information on 5-Bromo-4-methylthiazol-2-amine and its derivatives compared to 4-Bromo-5-methylthiazol-2-amine. This document will focus on the broader c...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: Scientific literature provides more substantial information on 5-Bromo-4-methylthiazol-2-amine and its derivatives compared to 4-Bromo-5-methylthiazol-2-amine. This document will focus on the broader class of bromo-methyl-thiazol-2-amine scaffolds, with the understanding that the principles and applications are likely transferable between isomers.

Application Notes

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1] The introduction of bromo and methyl substituents onto this core structure significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[1] Derivatives of bromo-methyl-thiazol-2-amines are being actively investigated for their therapeutic potential across several disease areas.

Key Therapeutic Areas of Investigation:

  • Anticancer Activity: The 2-aminothiazole core is a well-established pharmacophore in oncology.[1] Derivatives of this scaffold have demonstrated potential antitumor activities, which can be attributed to their ability to interact with various cellular targets involved in cancer progression.[2] The lipophilic nature of the bromo and methyl groups may enhance cell membrane permeability, facilitating access to intracellular targets.[1]

  • Antimicrobial and Antifungal Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2] The thiazole nucleus is an integral part of penicillin antibiotics.[3] For instance, some derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as leads for new anti-infective agents.[4]

  • Antioxidant Activity: Certain derivatives of 2-amino-5-methylthiazole have been designed and synthesized to exhibit significant antioxidant properties.[3][4] These compounds have shown efficacy in scavenging free radicals in various assays, indicating their potential for mitigating oxidative stress-related diseases.[3][4]

  • Anti-inflammatory and Other Activities: The versatility of the 2-aminothiazole scaffold extends to other biological activities, including anti-inflammatory, antiviral, and anti-prion properties.[2]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of bromo-methyl-thiazol-2-amine derivatives are crucial for advancing their development. Below are representative protocols based on published literature.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylthiazole

This protocol is a general representation of the Hantzsch thiazole synthesis followed by bromination.

Materials:

  • Thiourea

  • 3-Chloro-2-butanone (or other suitable α-haloketone)

  • Ethanol

  • N-Bromosuccinimide (NBS)

  • Chloroform or Acetic Acid

Procedure:

  • Hantzsch Thiazole Synthesis:

    • Dissolve thiourea and 3-chloro-2-butanone in ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The resulting precipitate, 2-amino-4-methylthiazole, is filtered, washed with water, and dried.

  • Bromination:

    • Dissolve the synthesized 2-amino-4-methylthiazole in chloroform or acetic acid.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 2-amino-5-bromo-4-methylthiazole.

Protocol 2: Synthesis of Schiff Base Derivatives for Biological Screening

This protocol describes the synthesis of Schiff base derivatives from a 2-aminothiazole core, which are often screened for biological activity.[3]

Materials:

  • 2-Amino-5-bromo-4-methylthiazole

  • Various substituted aromatic aldehydes

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 2-amino-5-bromo-4-methylthiazole in absolute ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The final product can be further purified by recrystallization from a suitable solvent.

Protocol 3: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a common assay to evaluate the antioxidant potential of newly synthesized compounds.[3][4]

Materials:

  • Synthesized thiazole derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compounds to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizations

The following diagrams illustrate a general synthesis workflow and a hypothetical signaling pathway relevant to the application of these compounds.

G cluster_synthesis Generalized Synthesis Workflow start Thiourea + α-Haloketone intermediate 2-Amino-4-methylthiazole start->intermediate Hantzsch Synthesis bromination Bromination (NBS) intermediate->bromination product 2-Amino-5-bromo-4-methylthiazole bromination->product derivatization Reaction with Substituted Aldehydes product->derivatization final_product Schiff Base Derivatives derivatization->final_product

Caption: Generalized workflow for the synthesis of 2-amino-5-bromo-4-methylthiazole and its Schiff base derivatives.

G cluster_pathway Hypothetical Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes NeutralizedROS Neutralized Species ROS->NeutralizedROS is converted to Compound Thiazole Derivative Compound->ROS scavenges Compound->NeutralizedROS

Caption: Hypothetical mechanism of action for the antioxidant activity of thiazole derivatives.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-methylthiazol-2-amine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-5-methylthiazol-2-amine. The following s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-5-methylthiazol-2-amine. The following sections offer detailed purification protocols and solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 4-Bromo-5-methylthiazol-2-amine.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography Inappropriate Solvent SystemThe polarity of the eluent may not be optimal for separating the target compound from impurities. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve good separation.[1]
Column OverloadingToo much crude product was loaded onto the column, leading to poor separation. Reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1]
Improper Column PackingChanneling or cracks in the stationary phase can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air bubbles.[1]
Product Fails to Crystallize During Recrystallization Inappropriate Solvent ChoiceThe selected solvent may be too effective, keeping the compound dissolved even at low temperatures, or the compound may be too soluble.[1] Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).[1][2][3][4][5]
Presence of ImpuritiesImpurities can inhibit crystal formation.[1][6] Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.[1]
Solution is Too DiluteIf the solution is not saturated, crystals will not form upon cooling. Concentrate the solution by carefully evaporating some of the solvent.[1]
Product Discoloration (e.g., Yellow or Brown) Residual Bromine or Colored ImpuritiesTraces of bromine from the synthesis or other colored byproducts may be present.[6] Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. Recrystallization with activated carbon can also help remove colored impurities.[6]
Oily Product Obtained After Purification Residual SolventIncomplete removal of high-boiling point solvents can result in an oily product.[1] Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature if the compound is stable.
Low Melting PointThe purified compound may naturally be an oil or have a low melting point. Verify the expected physical state of the compound.
Formation of Di-bromo Byproduct Excess Brominating Agent in SynthesisOver-bromination during the synthesis step is a common source of this impurity.[4][6] Use a stoichiometric amount of the brominating agent and maintain a low reaction temperature during its addition.[6]
Product is a Hydrobromide Salt Acidic Conditions from HBr ByproductThe synthesis can produce hydrobromic acid, which forms a salt with the amine product.[6] Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) after bromination to isolate the free base.[2][3][4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for 4-Bromo-5-methylthiazol-2-amine?

The two most common and effective purification methods are recrystallization and column chromatography. Recrystallization is excellent for a final purification step to obtain a highly pure crystalline solid, assuming a suitable solvent is found.[1] Column chromatography is often used for the initial purification of the crude product to remove a wider range of impurities.[1][2]

Q2: What is a good starting solvent system for column chromatography?

A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. You can begin with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.[1][2] The optimal system should be determined by preliminary analysis of the crude mixture using Thin Layer Chromatography (TLC).[1]

Q3: How can I monitor the purity of my fractions during column chromatography?

The most common method is to collect fractions and analyze them by TLC. Spot a small amount from each fraction on a TLC plate, elute with the same solvent system used for the column, and visualize the spots under UV light or with a staining agent. Fractions containing the pure product should be combined.[1]

Q4: What are suitable solvents for the recrystallization of 4-Bromo-5-methylthiazol-2-amine?

While specific solvent systems for this exact compound are not extensively documented, good starting points based on structurally similar compounds include ethanol, isopropanol, or a solvent pair like ethanol/water or ethyl acetate/hexanes.[1][2][5][6] The ideal solvent will dissolve the compound when hot but not when cold.[1]

Q5: My purified 4-Bromo-5-methylthiazol-2-amine is a light-yellow solid. Is this normal?

A light-yellow color can be normal for this compound. However, a significant or dark coloration may indicate the presence of impurities. If high purity is required, a recrystallization step, potentially with activated carbon, can be performed to decolorize the product.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.[1]

  • Loading the Sample: Dissolve the crude 4-Bromo-5-methylthiazol-2-amine in a minimal amount of a suitable solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[1]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water) to find one that dissolves the compound when hot but not when cold.[1]

  • Dissolution: In a larger flask, add the impure 4-Bromo-5-methylthiazol-2-amine and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves, adding a minimal amount of hot solvent to ensure complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.[1]

Quantitative Data Summary

The following table summarizes key data for 4-Bromo-5-methylthiazol-2-amine. Purity levels are typical for commercially available products and may be achieved through the purification methods described.

ParameterValueReference(s)
Molecular FormulaC₄H₅BrN₂S[7][8][9][10]
Molecular Weight193.06 g/mol [7][9][10]
Purity (Typical)95% - ≥98%[7][10]
Melting Point105-108.5 °C (decomp)[8]
AppearanceSolid[7][9]

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude 4-Bromo-5-methylthiazol-2-amine purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Broad Impurity Profile recrystallization Recrystallization purification_choice->recrystallization Final Polishing analyze_purity Analyze Purity (TLC, NMR) column_chrom->analyze_purity recrystallization->analyze_purity is_pure Is Purity >95%? analyze_purity->is_pure pure_product Pure Product is_pure->pure_product Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_purity_cc Low Purity from Column? - Optimize solvent system - Check loading/packing troubleshoot->low_purity_cc From Column no_crystals No Crystals Formed? - Change solvent - Concentrate solution - Induce crystallization troubleshoot->no_crystals From Recrystallization discolored Product Discolored? - Wash with Na2S2O3 - Use activated carbon troubleshoot->discolored General Issue low_purity_cc->column_chrom Re-run no_crystals->recrystallization Re-attempt discolored->recrystallization Re-crystallize Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in minimal hot solvent start->dissolve decolorize 2. Decolorize with activated carbon (optional) dissolve->decolorize hot_filter 3. Hot filtration to remove insolubles/carbon decolorize->hot_filter cool 4. Cool solution slowly to form crystals hot_filter->cool isolate 5. Isolate crystals by vacuum filtration cool->isolate wash 6. Wash with cold solvent isolate->wash dry 7. Dry under vacuum wash->dry end End: Pure Crystalline Product dry->end

References

Optimization

Technical Support Center: Synthesis of 4-Bromo-5-methylthiazol-2-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-5-met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-5-methylthiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-Bromo-5-methylthiazol-2-amine?

The most common and direct precursor for the synthesis of 4-Bromo-5-methylthiazol-2-amine is 2-Amino-5-methylthiazole. The synthesis involves the regioselective bromination of this starting material.

Q2: Which brominating agents are typically used for this synthesis, and how do they compare?

Several brominating agents can be employed, each with its own advantages and disadvantages. The choice of agent can significantly impact yield and purity.

  • N-Bromosuccinimide (NBS): A widely used reagent due to its ease of handling as a solid and its ability to provide a source of electrophilic bromine. It often leads to cleaner reactions with fewer byproducts compared to liquid bromine.[1]

  • Liquid Bromine (Br₂): A strong and effective brominating agent, often used in a solution with acetic acid. However, it is highly corrosive and hazardous, requiring careful handling.[1][2]

  • Copper(II) Bromide (CuBr₂): A milder and highly regioselective brominating agent for the 5-position of 2-aminothiazoles. It can be a good alternative to reduce the formation of over-brominated side products.[1][3]

  • Enzymatic Bromination: A "green chemistry" approach using a brominase enzyme. This method offers high conversion rates under mild, aqueous conditions, minimizing hazardous waste.[4]

Q3: What are the most common side reactions observed during the bromination of 2-Amino-5-methylthiazole?

The primary side reactions include:

  • Over-bromination: Formation of di-brominated products is a common issue, especially at elevated temperatures or with an excess of the brominating agent.[1][5]

  • Lack of Regioselectivity: While bromination is favored at the C5 position, reaction at other positions on the thiazole ring can occur, leading to a mixture of isomers.[3]

  • Reaction with the Amino Group: The exocyclic amino group can potentially react with the brominating agent, leading to undesired byproducts. However, bromination of the thiazole ring is generally more favorable.

Q4: How can I improve the regioselectivity of the bromination to favor the desired 4-Bromo-5-methylthiazol-2-amine?

Achieving high regioselectivity for C5 bromination is crucial for maximizing the yield of the desired product. Key strategies include:

  • Low-Temperature Reaction: Performing the bromination at low temperatures (e.g., 0°C to -10°C) can significantly suppress the formation of di-brominated and other side products.[3]

  • Stoichiometric Control: Using a strict 1:1 stoichiometry of the 2-aminothiazole starting material to the brominating agent helps to prevent over-bromination.[1]

  • Choice of Brominating Agent: Using a milder and more selective brominating agent like CuBr₂ can improve regioselectivity.[1][3]

Q5: What are the recommended methods for purifying the final product?

The crude product can be purified using standard laboratory techniques:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system, such as ethanol/water, can be used.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is recommended. The eluent system should be optimized to achieve good separation of the desired product from impurities.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction time or temperature.3. Inefficient stirring.1. Use a fresh batch of the brominating agent.2. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC.3. Ensure vigorous and efficient stirring of the reaction mixture.
Formation of Multiple Products (observed on TLC) 1. Over-bromination (di-brominated product).2. Lack of regioselectivity.3. Decomposition of starting material or product.1. Lower the reaction temperature (e.g., to 0°C or below).2. Use a strict 1:1 stoichiometry of the starting material to the brominating agent.3. Consider using a more selective brominating agent like CuBr₂.4. Employ milder reaction conditions and ensure the work-up procedure is not harsh.
Desired Product Contaminated with Di-brominated Impurity 1. Reaction temperature is too high.2. Excess brominating agent was used.3. Prolonged reaction time.1. Perform the reaction at a lower temperature.2. Carefully control the stoichiometry of the brominating agent.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product Decomposes During Purification 1. Sensitivity of the brominated product to silica gel during column chromatography.2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation by using a rotary evaporator at a lower temperature and higher vacuum.

Data Presentation

Table 1: Comparison of Yields for C5-Bromination of 2-Aminothiazoles Using Different Methods

Brominating AgentSubstrateSolventTemperatureYield of C5-Bromo ProductReference
N-Bromosuccinimide (NBS)2-Aminothiazole derivativeAcetonitrileRoom Temp.Moderate[1]
Copper(II) Bromide (CuBr₂)2-Aminothiazole derivativeAcetonitrileRoom Temp.up to 94%[3]
Bromine (Br₂)2-AminothiazoleAcetic Acid0°C to Room Temp.~75%[7]
Brominase (enzyme)2-Aminothiazole derivativeAqueous buffer30°C>95% conversion[4]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure and may require optimization for specific substrates.

  • Dissolution: In a round-bottom flask, dissolve 2-Amino-5-methylthiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution while stirring. Maintain the temperature below 5°C during the addition.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. If DCM is used as the solvent, separate the organic layer. If acetonitrile is used, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination using Bromine in Acetic Acid

This protocol uses liquid bromine and requires handling in a well-ventilated fume hood.

  • Dissolution: Dissolve 2-Amino-5-methylthiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled solution, ensuring the temperature remains below 5°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain the crude 4-Bromo-5-methylthiazol-2-amine.

  • Purification: Further purify the product by recrystallization if necessary.

Visualizations

experimental_workflow Experimental Workflow for 4-Bromo-5-methylthiazol-2-amine Synthesis cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up & Purification start 2-Amino-5-methylthiazole dissolution Dissolve in Solvent (e.g., Acetonitrile, Acetic Acid) start->dissolution cooling Cool to 0°C dissolution->cooling addition Slowly add Brominating Agent (NBS, Br₂, or CuBr₂) cooling->addition reaction Stir at 0°C to Room Temp. (Monitor by TLC) addition->reaction quench Quench Reaction reaction->quench extraction Extraction / Filtration quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product 4-Bromo-5-methylthiazol-2-amine purification->product

Caption: A typical experimental workflow for the synthesis of 4-Bromo-5-methylthiazol-2-amine.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_analysis Problem Analysis cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_mp Solutions for Multiple Products start Low Yield of 4-Bromo-5-methylthiazol-2-amine tlc_analysis Analyze TLC Plate start->tlc_analysis unreacted_sm Unreacted Starting Material? tlc_analysis->unreacted_sm multiple_spots Multiple Products? tlc_analysis->multiple_spots check_reagent Check Reagent Activity (Use fresh NBS) unreacted_sm->check_reagent Yes increase_time Increase Reaction Time unreacted_sm->increase_time Yes increase_temp Increase Temperature (with caution) unreacted_sm->increase_temp Yes lower_temp Lower Reaction Temperature multiple_spots->lower_temp Yes check_stoich Check Stoichiometry (1:1 ratio) multiple_spots->check_stoich Yes change_reagent Use Milder Reagent (e.g., CuBr₂) multiple_spots->change_reagent Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis of 4-Bromo-5-methylthiazol-2-amine.

References

Troubleshooting

Technical Support Center: Synthesis of 2-Aminothiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-aminothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. It is a versatile and generally high-yielding reaction.

Q2: What are the primary side products observed in the Hantzsch synthesis of 2-aminothiazoles?

A2: The most commonly reported side products include:

  • 3-Substituted 2-imino-2,3-dihydrothiazoles: These are regioisomers of the desired 2-aminothiazole and are particularly prevalent under acidic reaction conditions.[1]

  • Bis(2-amino-4-thiazolyl) disulfides: These disulfide-linked dimers can form through oxidative coupling of the 2-aminothiazole product.

  • Products from thiourea self-condensation: Under certain conditions, thiourea can self-condense to form guanidine thiocyanate.

  • 2,4-Diaminothiazoles: This side product can arise from the reaction of thiourea with α,β-dihalo ketones.

Q3: How can I detect the presence of these side products?

A3: A combination of analytical techniques can be employed for the detection and quantification of side products:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and various side products. A reversed-phase C18 column with a suitable mobile phase gradient can effectively separate these compounds.[2][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any isolated side products. For instance, the 5-H proton signal in 1H NMR can be used to distinguish between 2-aminothiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the components in the reaction mixture, aiding in the identification of side products.

Troubleshooting Guides

Issue 1: Formation of 3-Substituted 2-imino-2,3-dihydrothiazole

Q: My reaction is producing a significant amount of an isomeric impurity. How can I confirm if it is the 3-substituted 2-imino-2,3-dihydrothiazole and how can I prevent its formation?

A: The formation of this regioisomer is a known issue, particularly under acidic conditions.

Identification:

  • NMR Spectroscopy: As mentioned, the chemical shift of the proton at the 5-position of the thiazole ring is a key indicator. This isomer will show a different chemical shift compared to the desired 2-aminothiazole.[1]

Solutions:

  • pH Control: The formation of the 2-imino isomer is favored in strongly acidic conditions. Maintaining a neutral or slightly basic pH throughout the reaction can significantly suppress the formation of this side product. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles.[1]

  • Reaction Temperature: Running the reaction at elevated temperatures in strongly acidic media (e.g., 10M HCl-EtOH at 80°C) was found to be most efficient for generating the 2-imino-2,3-dihydrothiazole, so avoiding these conditions is crucial for minimizing it.[1]

Issue 2: Presence of Bis(2-amino-4-thiazolyl) disulfide

Q: I am observing a higher molecular weight impurity that I suspect is a disulfide dimer. What causes its formation and how can it be minimized?

A: The formation of bis(2-amino-4-thiazolyl) disulfide is an oxidative side reaction.

Potential Causes:

  • Oxidizing agents: The presence of air (oxygen) or other oxidizing agents in the reaction mixture can promote the coupling of two 2-aminothiazole molecules.

  • Work-up conditions: Certain work-up procedures might inadvertently introduce oxidizing conditions.

Solutions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidation.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.

  • Reducing Agents during Work-up: In some cases, the addition of a mild reducing agent during the work-up may help to cleave any formed disulfide bonds, although this needs to be carefully considered to avoid reduction of other functional groups.

Issue 3: Low Yield and Unidentified Polar Impurities (Potential Thiourea Self-Condensation)

Q: My reaction has a low yield of the desired 2-aminothiazole, and I see some very polar baseline material on my TLC plate. Could this be from thiourea itself?

A: Yes, under certain conditions, thiourea can undergo self-condensation, leading to byproducts and reducing the amount of thiourea available to react with the α-haloketone.

Potential Cause:

  • High Temperatures: Heating thiourea, especially in the absence of other reactants, can lead to its decomposition and self-condensation to form products like guanidine thiocyanate.

Solutions:

  • Order of Addition: Add the thiourea to the reaction mixture containing the α-haloketone, rather than pre-heating the thiourea.

  • Temperature Control: Maintain the reaction temperature at the lowest effective level to promote the desired reaction without causing significant decomposition of the starting materials.

Data on Reaction Condition Optimization

The following table summarizes how different reaction parameters can influence the yield of the desired 2-aminothiazole and the formation of side products.

ParameterConditionEffect on 2-Aminothiazole YieldEffect on Side Product FormationReference
pH Neutral to slightly basicGenerally highMinimizes 3-substituted 2-imino-2,3-dihydrothiazole[1]
Strongly acidicCan be highPromotes formation of 3-substituted 2-imino-2,3-dihydrothiazole[1]
Temperature Moderate (e.g., reflux in ethanol)Generally goodCan increase the rate of side reactions if too high
Solvent Protic (e.g., Ethanol, Methanol)Commonly used, good yieldsSolvent can influence regioselectivity
Aprotic (e.g., DMF, Acetonitrile)Can be effectiveMay alter reaction rates and side product profiles
Atmosphere AirGoodIncreased potential for oxidative side products (disulfides)
Inert (N2, Ar)GoodMinimizes formation of oxidative side products

Experimental Protocols

Standard Protocol for Hantzsch 2-Aminothiazole Synthesis

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • α-Haloketone (1.0 eq)

  • Thiourea (1.0 - 1.2 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the α-haloketone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Optimized Protocol to Minimize 3-Substituted 2-imino-2,3-dihydrothiazole Formation

Key Modification: Control of pH.

Procedure:

  • Follow the standard protocol, but add a non-nucleophilic base (e.g., sodium carbonate or triethylamine, 1.2 - 1.5 eq) to the reaction mixture before heating.

  • The base will neutralize the hydrohalic acid formed during the reaction, maintaining a neutral to slightly basic pH.

  • Monitor the reaction by TLC, paying close attention to the formation of any isomeric byproducts.

  • Work-up and purify as in the standard protocol.

Protocol to Minimize Bis(2-amino-4-thiazolyl) disulfide Formation

Key Modification: Inert atmosphere.

Procedure:

  • Set up the reaction apparatus under an inert atmosphere of nitrogen or argon.

  • Use degassed ethanol as the solvent.

  • Follow the standard protocol for the reaction setup and execution under the inert atmosphere.

  • During work-up, minimize exposure of the product to air, especially if the product is in a basic solution.

Visualizing Reaction Pathways and Troubleshooting

Side_Product_Formation cluster_main Hantzsch Thiazole Synthesis cluster_side1 Side Reaction 1: Isomer Formation cluster_side2 Side Reaction 2: Oxidation cluster_side3 Side Reaction 3: Self-Condensation A α-Haloketone C 2-Aminothiazole (Desired Product) A->C + Thiourea (Neutral/Basic pH) D 3-Substituted 2-imino- 2,3-dihydrothiazole A->D + Thiourea (Acidic pH) B Thiourea B->C B->D F Guanidine Thiocyanate B->F Heat E Bis(2-amino-4-thiazolyl) disulfide C->E Oxidation (O2)

Troubleshooting_Workflow Start Side Product Detected (TLC/HPLC) Identify Identify Side Product (NMR, MS) Start->Identify Isomer Is it 3-Imino Isomer? Identify->Isomer Disulfide Is it Disulfide Dimer? Isomer->Disulfide No Adjust_pH Adjust pH to Neutral/Basic Isomer->Adjust_pH Yes Other Other/Unknown Side Product Disulfide->Other No Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Disulfide->Inert_Atmosphere Yes Optimize_Temp Optimize Temperature and Reaction Time Other->Optimize_Temp Purify Purify by Column Chromatography/Recrystallization Adjust_pH->Purify Inert_Atmosphere->Purify Optimize_Temp->Purify

References

Optimization

Technical Support Center: Controlling Regioselectivity in Thiazole Bromination

Welcome to the technical support center for thiazole bromination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regiose...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole bromination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this critical reaction. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data tables to help you navigate your chemical syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the bromination of thiazole and its derivatives.

Q1: My bromination of an unsubstituted thiazole is failing or giving very low yields. What is the problem?

A: The unsubstituted thiazole ring is generally resistant to electrophilic substitution reactions like bromination under standard laboratory conditions.[1][2] Direct bromination often requires harsh conditions, such as high temperatures in the vapor phase, to achieve substitution, which can lead to a mixture of 2-bromo and 2,5-dibromothiazole.[1] For more controlled and higher-yielding reactions, it is often more effective to start with an activated thiazole derivative, such as 2-aminothiazole, and then remove the activating group if necessary.[3][4]

Q2: How can I selectively brominate the C5 position of the thiazole ring?

A: The C5 position is the most electron-rich and kinetically favored site for electrophilic attack on the thiazole ring.[5] Selectivity can be enhanced by:

  • Using an activating group at C2: An electron-donating group (EDG) like an amino (-NH2) or methyl (-CH3) group at the C2 position strongly directs electrophilic bromination to the C5 position.[5][6]

  • Specific Reagents: For 2-aminothiazoles, using copper(II) bromide (CuBr₂) in a solvent like acetonitrile at room temperature provides excellent regioselectivity for the C5 position.[7]

Q3: What are the best methods for achieving selective C2-bromination?

A: Direct electrophilic attack at the C2 position is electronically disfavored. However, C2-bromination can be achieved through several strategies:

  • Deprotonation-Bromination: The proton at C2 is the most acidic on the thiazole ring.[3][8] Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi), generates a 2-lithiothiazole intermediate, which can then be quenched with an electrophilic bromine source (e.g., Br₂ or CBr₄) to yield the 2-bromothiazole.[8]

  • Using a Directing Group at C5: A substituent at the C5 position, such as a methyl group, can direct bromination to the C2 position.[6]

  • Lewis Acid Catalysis: The bromination of unsubstituted thiazole with bromine in the presence of aluminum chloride (AlCl₃) has been reported to yield 2-bromothiazole.[9]

  • Copper-Catalyzed Reactions: For 2-aminothiazoles, using copper(I) bromide (CuBr) with n-butyl nitrite can achieve selective bromination at the C2 position via a Sandmeyer-type reaction.[7]

Q4: My reaction is producing a mixture of mono-, di-, and/or tri-brominated products. How can I improve selectivity?

A: Over-bromination is a common issue, especially with activated thiazole rings. To improve selectivity for mono-bromination:

  • Control Stoichiometry: Carefully control the amount of the brominating agent, using 1.0 equivalent or slightly less.

  • Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second and third bromination events.

  • Use a Milder Reagent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[10][11]

Q5: My substrate contains a basic nitrogen (e.g., a pyridine ring), and adding bromine just forms a precipitate. How do I prevent this?

A: This is a frequent problem where the basic nitrogen atom reacts with bromine to form a pyridinium tribromide-like salt, which is often inactive for the desired aromatic bromination.[12] To circumvent this:

  • Use Non-Acidic Reagents: Employ N-bromosuccinimide (NBS), often with a radical initiator in a non-polar solvent or in a polar solvent like acetonitrile (MeCN) or dimethylformamide (DMF), to avoid generating HBr in situ.[12]

  • Protect the Basic Nitrogen: Convert the basic nitrogen to its N-oxide derivative before performing the bromination. The N-oxide group is electron-withdrawing and deactivates the pyridine ring to some extent, but it prevents salt formation. The N-oxide can be removed later in the synthetic sequence.[12]

Data on Regioselective Bromination Conditions

The following tables summarize reaction conditions for achieving regioselective bromination on the thiazole core based on literature precedents.

Table 1: Conditions for Selective C5-Bromination

SubstrateBrominating AgentCatalyst/AdditiveSolventTemp.YieldReference(s)
2-Amino-4-R-thiazoleCuBr₂NoneAcetonitrileRTHigh[7]
2-MethylthiazoleBr₂Acetic AcidAcetic AcidRTGood[6]
2-HydroxythiazoleBr₂ChloroformCoolingGood[6]

Table 2: Conditions for Selective C2-Bromination

SubstrateReagent 1Reagent 2SolventTemp.YieldReference(s)
5-MethylthiazoleBr₂Acetic AcidAcetic AcidRTGood[6]
ThiazoleBr₂AlCl₃Neutral Solvent--[9]
2-Aminothiazolen-butyl nitriteCuBrAcetonitrile>65 °C~99%[7]
Thiazolen-BuLiBr₂ or CBr₄THF / Ether-78 °C-[8]

Table 3: Conditions for Poly-bromination

| Substrate | Brominating Agent | Catalyst/Additive | Product | Solvent | Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-4-R-thiazole | n-butyl nitrite / CuBr₂ | None | 2,5-Dibromothiazole | Acetonitrile | High |[7] | | 2,4-Thiazolidinedione | POBr₃ / PBr₅ | None | 2,4,5-Tribromothiazole | - | 85-91% |[3] |

Experimental Protocols

The following are representative protocols for the regioselective bromination of thiazole derivatives.

Protocol 1: Selective C5-Bromination of a 2-Aminothiazole Derivative [7]

  • Preparation: To a solution of the 2-amino-1,3-thiazole derivative (1.0 mmol) in acetonitrile (5 mL), add copper(II) bromide (CuBr₂, 1.1 mmol, 1.1 equiv).

  • Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2-aminothiazole derivative.

Protocol 2: Selective C2-Bromination of a 2-Aminothiazole via Sandmeyer Reaction [7]

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add copper(I) bromide (CuBr, 1.5 mmol, 1.5 equiv) and acetonitrile (5 mL).

  • Addition: Add the 2-aminothiazole derivative (1.0 mmol) to the suspension.

  • Reaction: Heat the mixture to 65 °C. Add n-butyl nitrite (1.5 mmol, 1.5 equiv) dropwise over 5 minutes. Be aware of gas evolution.

  • Monitoring: Stir the reaction at 65 °C until the starting material is fully consumed as monitored by TLC.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the 2-bromothiazole product.

Protocol 3: Bromination of a Substituted Thiophene-Thiazole System using NBS [10]

  • Preparation: Dissolve the thiazole substrate (1.0 mmol) in chloroform (15 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) to the solution.

  • Reaction: Place the reaction mixture in a sonicator or stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, wash the mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel (e.g., using a toluene/n-heptane gradient) to isolate the brominated product.

Visualized Workflows and Decision Guides

The following diagrams provide visual guides for troubleshooting and selecting appropriate reaction conditions.

G cluster_0 Troubleshooting Workflow for Thiazole Bromination start Problem: Low Yield / Poor Selectivity / No Reaction check_reagent 1. Check Brominating Agent - Is it too reactive (Br₂)? - Is it too mild (NBS w/o initiator)? - Stoichiometry correct? start->check_reagent check_conditions 2. Check Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Solvent appropriate? start->check_conditions check_substrate 3. Analyze Substrate - Ring deactivated (EWG)? - Basic sites present (e.g., pyridine)? - Steric hindrance? start->check_substrate solution_reagent Solution: - Switch to NBS for selectivity - Use Br₂ for deactivated rings - Adjust stoichiometry check_reagent->solution_reagent solution_conditions Solution: - Lower temp for selectivity - Increase temp/time for completion - Change solvent check_conditions->solution_conditions solution_substrate Solution: - Use harsher conditions - Protect basic groups (N-oxide) - Use less bulky reagents check_substrate->solution_substrate

Caption: A troubleshooting guide for common issues in thiazole bromination.

G cluster_electronic Electronic Effects cluster_positional Positional & Steric Effects thiazole Thiazole Ring edg Electron Donating Group (EDG) (e.g., -NH₂, -OR, -CH₃) thiazole->edg Substituent at C2 ewg Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN, -COR) thiazole->ewg Substituent at C2/C4/C5 reactivity Inherent Reactivity C5 > C2 > C4 (for electrophilic attack) thiazole->reactivity acidity Inherent Acidity C2-H >> C5-H > C4-H (for deprotonation) thiazole->acidity sterics Steric Hindrance Bulky groups can block adjacent positions thiazole->sterics edg_effect Activates ring Directs Electrophilic Attack (Mainly to C5) edg->edg_effect ewg_effect Deactivates ring Makes substitution difficult ewg->ewg_effect

Caption: Key factors influencing the regioselectivity of thiazole bromination.

G start Desired Position? c5 C5-Bromination (Most Common) start->c5 C5 c2 C2-Bromination start->c2 C2 c4 C4-Bromination (Difficult) start->c4 C4 c5_cond Strategy: - Use EDG at C2 (e.g., -NH₂) - Reagent: CuBr₂ or NBS - Mild conditions (RT) c5->c5_cond c2_cond Strategy: 1. Deprotonation (n-BuLi)   then quench (Br₂) 2. Sandmeyer from 2-NH₂   (n-butyl nitrite, CuBr) 3. Use directing group at C5 c2->c2_cond c4_cond Strategy: - Block C2 and C5 positions first - Use harsh conditions or  multi-step synthesis c4->c4_cond

References

Troubleshooting

4-Bromo-5-methylthiazol-2-amine stability and storage guidelines

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Bromo-5-methylthiazol-2-amine. Below you will find fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Bromo-5-methylthiazol-2-amine. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 4-Bromo-5-methylthiazol-2-amine?

For optimal long-term stability, 4-Bromo-5-methylthiazol-2-amine should be stored in a freezer at temperatures under -20°C.[1][2] It is crucial to store the compound in a tightly closed container, under an inert atmosphere, and protected from light.[1][2]

Q2: How should I handle 4-Bromo-5-methylthiazol-2-amine upon receiving it?

Upon receipt, the compound, which is a solid, should be stored in a dry, cool, and well-ventilated place.[3][4] For short-term storage, these conditions are adequate. However, for long-term preservation of its integrity, transferring it to a freezer at or below -20°C is recommended.[1][2]

Q3: Is 4-Bromo-5-methylthiazol-2-amine stable at room temperature?

The compound is stable under normal conditions.[4] However, for extended periods, storage at room temperature is not recommended to prevent potential degradation.

Q4: What are the known incompatibilities of this compound?

4-Bromo-5-methylthiazol-2-amine is incompatible with strong oxidizing agents.[5] Contact with such agents should be avoided to prevent hazardous reactions.

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for 4-Bromo-5-methylthiazol-2-amine are not extensively documented, related 2-aminothiazole compounds are susceptible to:

  • Oxidation: The thiazole ring may be prone to oxidation, which could lead to ring-opening.[6]

  • Hydrolysis: Under acidic or basic conditions, the amino group and the thiazole ring can undergo hydrolysis.[6]

  • Photodegradation: Exposure to light, particularly UV light, may cause complex rearrangements and degradation of the thiazole moiety.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored at or below -20°C, in a tightly sealed container, under an inert atmosphere, and protected from light. If not, consider using a fresh batch of the compound.
Compound degradation due to exposure to light.Minimize exposure of the compound and its solutions to light. Use amber vials or wrap containers in aluminum foil.
Incompatibility with other reagents.Ensure the compound is not mixed with strong oxidizing agents. Review all reagents in your experimental protocol for potential incompatibilities.
Discoloration of the solid compound. Potential degradation.While slight color variations can occur between batches, significant discoloration (e.g., darkening) may indicate degradation. It is advisable to use a fresh sample for critical experiments. The compound is described as a very dark brown solid.[2]
Poor solubility in a chosen solvent. The compound may have degraded, or the incorrect solvent is being used.4-Bromo-5-methylthiazol-2-amine is sparingly soluble in DMSO.[2] Ensure you are using an appropriate solvent. If solubility issues persist with a previously effective solvent, this may be a sign of degradation.

Stability and Storage Guidelines Summary

Parameter Recommendation Source
Storage Temperature Store in a freezer, under -20°C.[1]
Atmosphere Inert atmosphere.[1][2]
Light Keep in a dark place.[1][2]
Container Tightly closed container.
Incompatibilities Strong oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL stock solution in Methanol or Acetonitrile acid Acid Hydrolysis: Mix with 0.1 M HCl 60°C for 24 hours stock_solution->acid Expose to base Base Hydrolysis: Mix with 0.1 M NaOH 60°C for 24 hours stock_solution->base Expose to oxidation Oxidative Degradation: Mix with 3% H₂O₂ Room temp for 24 hours stock_solution->oxidation Expose to thermal Thermal Degradation: Heat solid at 105°C for 48 hours stock_solution->thermal Expose to photo Photolytic Degradation: Expose to UV light (254 nm) and visible light stock_solution->photo Expose to neutralize_acid Neutralize with 0.1 M NaOH acid->neutralize_acid neutralize_base Neutralize with 0.1 M HCl base->neutralize_base hplc Analyze by Stability-Indicating HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize_acid->hplc neutralize_base->hplc lcms Identify Degradants by LC-MS/MS hplc->lcms If degradants are observed

Caption: Workflow for forced degradation studies.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-5-methylthiazol-2-amine in a suitable solvent such as methanol or acetonitrile.[6]

  • Stress Conditions: [6]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a known quantity of the solid compound in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method to separate the parent compound from any degradation products. If unknown peaks are observed, use LC-MS/MS to identify the structure of the degradants.[6]

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting Experimental Issues start Start: Unexpected Experimental Results check_storage Were storage guidelines followed? (-20°C, dark, inert atmosphere) start->check_storage check_reagents Are there any incompatible reagents? (e.g., strong oxidizers) check_storage->check_reagents Yes use_fresh Action: Use a fresh batch of the compound check_storage->use_fresh No check_light Was the compound protected from light during the experiment? check_reagents->check_light No modify_protocol Action: Modify protocol to remove incompatible reagents check_reagents->modify_protocol Yes protect_from_light Action: Repeat experiment using amber vials or foil wrapping check_light->protect_from_light No end_light Re-evaluate results check_light->end_light Yes end_fresh Re-evaluate results use_fresh->end_fresh end_protocol Re-evaluate results modify_protocol->end_protocol protect_from_light->end_light

References

Optimization

Hantzsch Thiazole Synthesis: Technical Support Center

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this fu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this fundamental reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the preparation of thiazole derivatives.[1][2][3] It typically involves the cyclocondensation reaction between an α-haloketone and a thioamide.[1][2][4] First reported by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the accessibility of starting materials.[1][4][5]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds via a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[3][4][6] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step results in the formation of the aromatic thiazole ring.[3][4][7]

Q3: What are the typical starting materials for this synthesis?

The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetaldehyde) and a thioamide (e.g., thiourea, thioacetamide).[4][5] The reaction is versatile and allows for the synthesis of a wide range of substituted thiazoles.[2]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[4][7] However, optimizing reaction conditions is crucial to maximize both yield and purity.[2][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yields are a common issue in the Hantzsch synthesis and can be attributed to several factors.[9]

Possible CauseTroubleshooting Steps
Poor Quality of Starting Materials - Ensure the α-haloketone is fresh or has been stored properly, as they can degrade over time.[4] - Check the purity of the thioamide.[4]
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC.[4] - Excessive heat can lead to the formation of side products.[4]
Inappropriate Solvent - Polar protic solvents like ethanol and methanol are commonly used.[4] The choice of solvent can significantly impact the reaction rate and yield.
Incomplete Reaction - The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
Problem 2: Multiple Spots on TLC / Side Product Formation

The formation of byproducts can consume reactants and complicate the purification process.[9]

Possible CauseTroubleshooting Steps
Unreacted Starting Materials - If the reaction is incomplete, spots corresponding to the starting materials will be visible on the TLC plate.[9]
Formation of an Oxazole - If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[9]
Dimerization or Polymerization - Under certain conditions, the starting materials or intermediates can undergo self-condensation.[9]
Unstable Reactants - Thioamides can be unstable under acidic conditions, leading to side product formation. Consider running the reaction under neutral or slightly basic conditions.[4][10]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for different substrates.[7]

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]

  • Add methanol (5 mL) and a magnetic stir bar.[7]

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[7]

  • Remove the reaction from the heat and allow it to cool to room temperature.[7]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[7]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash the filter cake with water.[7]

  • Spread the collected solid on a tared watch glass and allow it to air dry.[7]

  • Once dry, determine the mass of the product and calculate the percent yield.[7]

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration Experimental_Workflow start Start reactants Combine α-Haloketone and Thioamide in Solvent start->reactants heat Heat Reaction Mixture reactants->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Product with Aqueous Base cool->precipitate filter Filter and Wash Product precipitate->filter dry Dry Product filter->dry analyze Analyze Product (Yield, Purity) dry->analyze end End analyze->end Troubleshooting_Logic start Low Product Yield check_reactants Check Purity of Starting Materials start->check_reactants optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp Reactants OK check_time Increase Reaction Time optimize_temp->check_time Temp Optimized change_solvent Change Solvent check_time->change_solvent Time Optimized solution Improved Yield change_solvent->solution Solvent Optimized

References

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for Buchwald-Hartwig Amination of Bromothiazoles

Welcome to the technical support center for the Buchwald-Hartwig amination of bromothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing re...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of bromothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial C-N bond formation reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a bromothiazole is not working or giving low yields. What are the most critical parameters to investigate?

A1: The success of the Buchwald-Hartwig amination of bromothiazoles is highly dependent on the careful selection and optimization of several key parameters. The most critical factors to consider are the palladium catalyst system (precatalyst and ligand), the base, the solvent, and the reaction temperature. Bromothiazoles can be challenging substrates due to the potential for catalyst inhibition by the sulfur and nitrogen atoms of the thiazole ring. Therefore, a systematic screening of these components is often necessary to identify the optimal conditions for your specific substrate and amine.

Q2: Which palladium precursor and ligand combination is most effective for the amination of bromothiazoles?

A2: While there is no single "best" catalyst system for all bromothiazole aminations, bulky, electron-rich phosphine ligands have shown great success with challenging heteroaryl halides. For the amination of bromothiazoles, catalyst systems based on ligands such as BrettPhos, RuPhos, and XPhos are often effective.[1] The use of palladium precatalysts, such as GPhos-supported Pd catalysts (P1), can also be beneficial as they are designed to resist deactivation by the coordinating heteroaryl substrate.[2][3] It is recommended to screen a few different ligand/precatalyst combinations to find the most suitable one for your specific transformation.

Q3: What is the best choice of base for the amination of bromothiazoles? Can I use common inorganic bases?

A3: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases are typically required. While strong bases like sodium tert-butoxide (NaOtBu) can be very effective and permit high reaction rates, they may not be compatible with sensitive functional groups on your substrates.[4] For base-sensitive five-membered heterocycles like thiazoles, a moderate-strength base such as sodium trimethylsilanolate (NaOTMS) has been shown to be effective in limiting base-mediated decomposition of the starting material and subsequent catalyst deactivation.[3] Weaker bases like cesium carbonate (Cs₂CO₃) can also be a good option, particularly when dealing with more acidic amines.[5]

Q4: Which solvent should I use for the Buchwald-Hartwig amination of bromothiazoles?

A4: Anhydrous, non-protic solvents are standard for this reaction. Toluene and 1,4-dioxane are commonly used and have proven effective in many cases.[5] However, for certain substrate combinations, other ethereal solvents like tetrahydrofuran (THF) may provide better results.[2] It is crucial to ensure the solvent is thoroughly degassed to prevent oxidation of the palladium(0) catalyst.

Q5: I am observing a significant amount of debromination of my starting material. How can I minimize this side reaction?

A5: Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction. This can be caused by several factors, including the presence of trace amounts of water, the use of a very strong base, or high reaction temperatures. To mitigate this, ensure all reagents and solvents are strictly anhydrous. Consider switching to a milder base or lowering the reaction temperature. The choice of ligand can also influence the extent of this side reaction, so screening different phosphine ligands may be beneficial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Catalyst poisoning by substrate. 5. Insufficient temperature.1. Use a fresh palladium source or a pre-catalyst. Ensure anaerobic conditions during setup. 2. Screen bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos).[1] 3. Screen different bases (e.g., NaOtBu, Cs₂CO₃, NaOTMS).[3][4][5] 4. Use a GPhos-supported Pd catalyst designed to resist deactivation by heterocycles.[2][3] 5. Gradually increase the reaction temperature, but be mindful of potential side reactions.
Low to moderate yield with starting material remaining 1. Suboptimal reaction time or temperature. 2. Insufficient catalyst loading. 3. Catalyst deactivation over time.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature might be beneficial. 2. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 3. Consider using a more robust precatalyst.
Formation of side products (e.g., debromination) 1. Presence of water or other proton sources. 2. Base is too strong. 3. High reaction temperature. 4. Inappropriate ligand.1. Use freshly dried and degassed solvents and reagents. 2. Switch to a milder base (e.g., from NaOtBu to Cs₂CO₃ or NaOTMS). 3. Lower the reaction temperature. 4. Screen different ligands.
Reaction is not reproducible 1. Inconsistent quality of reagents or solvents. 2. Variations in inert atmosphere setup. 3. Inconsistent heating.1. Use high-purity, anhydrous reagents and solvents from a reliable source. 2. Ensure a rigorous and consistent procedure for establishing an inert atmosphere (e.g., multiple vacuum/backfill cycles). 3. Use a reliable heating mantle with a temperature controller and vigorous stirring.

Data Presentation

The following tables summarize quantitative data for the Buchwald-Hartwig amination of bromothiazoles and related heteroaryl bromides, providing a starting point for reaction optimization.

Table 1: Effect of Ligand and Base on the Amination of 4-Bromothiazole with Piperidine [2]

EntryPalladium Precatalyst (mol %)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1P1 (0.75)GPhosNaOTMSTHF503>95
2P1 (0.75)GPhosNaOtBuTHF50355
3P1 (0.75)GPhosK₃PO₄THF503<5

Reaction conditions: 4-bromothiazole (0.2 mmol), piperidine (0.24 mmol), base (0.21 mmol), Pd precatalyst, in THF (0.5 mL).[2]

Table 2: Solvent Screening for the Coupling of Bromobenzene with Secondary Amines [5]

EntryAmineLigandSolventConversion (%)
1CarbazoleTrixiePhosToluene>95
2CarbazoleTrixiePhos1,4-Dioxane85
3DiphenylamineXPhosToluene>95
4DiphenylamineXPhos1,4-Dioxane90

General conditions: Bromobenzene, secondary amine, [Pd(allyl)Cl]₂/ligand, and base.[5]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of Bromothiazoles:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., P1, 0.75-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOTMS, 1.05-1.5 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add the bromothiazole (1.0 equivalent) and the anhydrous, degassed solvent (e.g., THF, to achieve a concentration of 0.2-0.5 M).

  • Amine Addition: Add the amine (1.1-1.2 equivalents) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 50-100 °C) and stir vigorously for the specified time (typically 3-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex AmineCoord->Amido - H-Base⁺Br⁻ + Base Product Ar-NR'R'' Amido->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Amido->Catalyst_Regen ArBr Bromothiazole (Ar-Br) Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow decision decision solution solution start Reaction Failure (Low/No Yield) check_catalyst Is the catalyst system (Pd source/ligand) optimal? start->check_catalyst screen_catalyst Screen different bulky phosphine ligands (e.g., BrettPhos, RuPhos) and consider a precatalyst. check_catalyst->screen_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Screen different bases (NaOtBu, Cs2CO3, NaOTMS). check_base->screen_base No check_conditions Are reaction conditions (solvent, temp) optimized? check_base->check_conditions Yes screen_base->check_conditions optimize_conditions Screen solvents (Toluene, Dioxane, THF). Optimize temperature. check_conditions->optimize_conditions No check_side_reactions Are side reactions (e.g., debromination) observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Ensure anhydrous conditions. Use a milder base. Lower reaction temperature. check_side_reactions->mitigate_side_reactions Yes success Successful Reaction check_side_reactions->success No mitigate_side_reactions->success Experimental_Workflow prep 1. Prepare Dry Glassware and Reagents setup 2. Add Pd Catalyst, Ligand, Base, and Bromothiazole to Reaction Vessel prep->setup inert 3. Establish Inert Atmosphere (Ar/N2) setup->inert solvent 4. Add Anhydrous, Degassed Solvent inert->solvent amine 5. Add Amine solvent->amine react 6. Heat and Stir for Required Time amine->react monitor 7. Monitor Reaction (TLC/LC-MS) react->monitor workup 8. Quench, Extract, and Wash monitor->workup purify 9. Dry and Purify (Column Chromatography) workup->purify analyze 10. Characterize Product purify->analyze

References

Optimization

Technical Support Center: Purification of 4-Bromo-5-methylthiazol-2-amine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 4-Bromo-5-meth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 4-Bromo-5-methylthiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Bromo-5-methylthiazol-2-amine synthesized via Hantzsch thiazole synthesis and subsequent bromination?

A1: The most common impurities include:

  • Unreacted 2-Amino-4-methylthiazole: The starting material for the bromination step.

  • Di-brominated byproduct (2-amino-4,5-dibromothiazole): Formed from over-bromination of the thiazole ring.

  • Unreacted brominating agent and its byproducts: For instance, if N-bromosuccinimide (NBS) is used, residual NBS and succinimide may be present.[1]

  • Starting materials from the Hantzsch synthesis: Such as α-haloketones and thiourea, if the initial synthesis of 2-amino-4-methylthiazole was incomplete.[2]

Q2: What analytical techniques are recommended for assessing the purity of 4-Bromo-5-methylthiazol-2-amine?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity of column chromatography fractions.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Q3: What is the expected appearance of high-purity 4-Bromo-5-methylthiazol-2-amine?

A3: High-purity 4-Bromo-5-methylthiazol-2-amine is typically a solid.[6] Discoloration may indicate the presence of residual bromine or other colored impurities.[5]

Q4: Which purification method is more suitable for large-scale purification: recrystallization or column chromatography?

A4: For large-scale purification, recrystallization is generally the more viable and cost-effective method.[5] Column chromatography is highly effective for removing a wide range of impurities but can be less practical for large quantities due to cost and time constraints.[5] Often, a combination of both methods is ideal for achieving high purity.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. - The chosen solvent is too effective, or the solution is too concentrated.- The rate of cooling is too rapid.- High concentration of impurities depressing the melting point.- Add more of the hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.- Re-heat the solution to dissolve the oil and let it cool down at a slower rate. Seeding with a pure crystal can also induce crystallization.- Consider a preliminary purification step like passing through a short plug of silica gel to remove some impurities before recrystallization.[7]
Poor recovery of the purified product. - The chosen recrystallization solvent is not optimal (the product is too soluble at low temperatures).- Not enough time was allowed for crystallization, or the solution was not cooled to a low enough temperature.- Perform solvent screening to find a solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for 2-aminothiazole derivatives include ethanol, isopropanol, or mixtures like ethanol/water.[5][7]- Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath to maximize crystal formation.[7]
Product is discolored after recrystallization. - Presence of colored impurities.- Residual bromine.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine before recrystallization.[5]
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the product from impurities. - The solvent system (eluent) is not optimal.- The column is overloaded with the crude product.- Improper packing of the column.- Use TLC to screen for an optimal solvent system that provides good separation between the product and impurities (a target Rf value of 0.2-0.4 for the product is often a good starting point).[7] Common eluents for similar compounds are mixtures of hexanes and ethyl acetate.[4]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[7]- Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[7]
Product elutes with the solvent front. - The eluent is too polar.- Start with a less polar solvent system and gradually increase the polarity.
Product does not elute from the column. - The eluent is not polar enough.- The compound may be interacting strongly with the silica gel (e.g., basic amines).- Gradually increase the polarity of the eluent.- For basic compounds like 2-aminothiazoles, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to reduce tailing and improve elution. Alternatively, using a different stationary phase like basic alumina or amine-functionalized silica can be beneficial.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 4-Bromo-5-methylthiazol-2-amine in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water). A suitable solvent will dissolve the crude product when hot but will result in poor solubility when cold.[7]

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase for column chromatography by performing TLC with the crude material. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal mobile phase should give the desired product an Rf value of approximately 0.2-0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 4-Bromo-5-methylthiazol-2-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[7]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Bromo-5-methylthiazol-2-amine.

Data Presentation

Table 1: Summary of Purification Methods and Expected Outcomes

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98% (can be lower depending on impurities)- Cost-effective for large scale- Simple procedure- Lower yield if product is somewhat soluble in cold solvent- May not remove impurities with similar solubility profiles
Column Chromatography >99%- High resolution for separating complex mixtures- Can remove a wide range of impurities- More time-consuming and expensive, especially for large scale- Requires larger volumes of solvents

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Hantzsch Hantzsch Thiazole Synthesis (2-Amino-4-methylthiazole) Bromination Bromination Hantzsch->Bromination Crude Crude 4-Bromo-5-methylthiazol- 2-amine Bromination->Crude Recrystallization Recrystallization Crude->Recrystallization High Impurity Load ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture Pure_Recryst Pure Product (>98%) Recrystallization->Pure_Recryst Pure_Column High Purity Product (>99%) ColumnChrom->Pure_Column TLC TLC Pure_Recryst->TLC HPLC HPLC Pure_Recryst->HPLC NMR NMR Pure_Recryst->NMR MS MS Pure_Recryst->MS Pure_Column->TLC Pure_Column->HPLC Pure_Column->NMR Pure_Column->MS

Caption: A general workflow for the synthesis and purification of 4-Bromo-5-methylthiazol-2-amine.

TroubleshootingLogic cluster_recryst Recrystallization Troubleshooting cluster_col_chrom Column Chromatography Troubleshooting start Impure Product method Choose Purification Method start->method recryst Recrystallization method->recryst Large Scale / High Impurity Load col_chrom Column Chromatography method->col_chrom Small Scale / Complex Mixture oil_out Product Oils Out? recryst->oil_out poor_sep Poor Separation? col_chrom->poor_sep low_yield Low Yield? oil_out->low_yield No slow_cool Re-dissolve & Slow Cool oil_out->slow_cool Yes seed Add Seed Crystal oil_out->seed Yes discolored Discolored Product? low_yield->discolored No solvent_screen Solvent Screening low_yield->solvent_screen Yes ice_bath Cool in Ice Bath low_yield->ice_bath Yes charcoal Use Activated Charcoal discolored->charcoal Yes thiosulfate Thiosulfate Wash discolored->thiosulfate Yes pure_product Pure Product discolored->pure_product No slow_cool->pure_product seed->pure_product solvent_screen->pure_product ice_bath->pure_product charcoal->pure_product thiosulfate->pure_product no_elution No Elution? poor_sep->no_elution No tlc_optimize Optimize Eluent via TLC poor_sep->tlc_optimize Yes repack Repack Column poor_sep->repack Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes add_base Add Basic Modifier no_elution->add_base Yes no_elution->pure_product No tlc_optimize->pure_product repack->pure_product increase_polarity->pure_product add_base->pure_product

Caption: A troubleshooting decision tree for the purification of 4-Bromo-5-methylthiazol-2-amine.

References

Troubleshooting

Technical Support Center: Scale-up Synthesis of 4-Bromo-5-methylthiazol-2-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-Bromo-5-methylthiazol-2-amine. The content is tailored for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-Bromo-5-methylthiazol-2-amine. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for the scale-up production of 4-Bromo-5-methylthiazol-2-amine?

The most prevalent and scalable method is a two-step process based on the Hantzsch thiazole synthesis.[1] This involves:

  • Bromination: The α-bromination of 3-pentanone to produce 2-bromo-3-pentanone.

  • Cyclocondensation: The reaction of the resulting α-bromoketone with thiourea to form the final product, 4-Bromo-5-methylthiazol-2-amine.

This route is favored for its high yields and the use of readily available starting materials.[2]

Q2: My bromination reaction is sluggish and giving low yields. What are the potential causes and solutions?

Several factors can affect the efficiency of the bromination step. Consider the following troubleshooting steps:

  • Initiation: The reaction can have an induction period. Ensure proper initiation, which can be facilitated by the presence of a small amount of HBr.

  • Temperature Control: While elevated temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Maintain the recommended temperature range and ensure efficient heat dissipation, especially in large reactors.

  • Reagent Quality: The purity of bromine and the starting ketone are crucial. Water content can interfere with the reaction. Use anhydrous solvents and high-purity reagents.

  • Alternative Brominating Agents: If using elemental bromine proves challenging on a large scale due to safety concerns, consider alternative brominating agents like N-Bromosuccinimide (NBS). However, this may require significant process re-optimization.

Q3: I am observing significant amounts of a debrominated impurity in my final product. How can I minimize this?

The formation of 5-methylthiazol-2-amine is a common side reaction known as protodebromination. To mitigate this:

  • Inert Atmosphere: Oxygen can promote this side reaction. Ensure the reaction is carried out under a strictly inert atmosphere, such as nitrogen or argon.

  • Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried solvents and ensure all equipment is thoroughly dried before use.

  • Temperature Control: High temperatures can favor the debromination pathway. Running the reaction at the lower end of the recommended temperature range may reduce the formation of this impurity.

  • Base Selection: If a base is used in subsequent steps, consider using a milder, non-nucleophilic base to avoid promoting debromination.

Q4: The cyclocondensation step is resulting in a complex mixture of byproducts. What could be the issue?

The Hantzsch thiazole synthesis is generally a clean reaction, but issues can arise on a larger scale:

  • Stoichiometry: Ensure the molar ratio of the α-bromoketone to thiourea is correct. An excess of either reactant can lead to side reactions.

  • Reaction Conditions: The reaction can be sensitive to pH. In some cases, acidic conditions can lead to the formation of isomeric impurities.[3] Maintaining a neutral or slightly basic pH is often optimal.

  • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting byproduct formation. Ensure the stirring is efficient for the scale of the reaction.

Q5: How can I effectively purify 4-Bromo-5-methylthiazol-2-amine on a large scale?

Large-scale purification requires different strategies than laboratory-scale chromatography:

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be identified to provide good recovery of the pure product while leaving impurities in the mother liquor.

  • Bisulfite Adduct Formation: For challenging purifications of aminothiazoles, a method involving the formation of a water-insoluble bisulfite adduct has been reported for large-scale operations.[4] The aminothiazole is reacted with sulfur dioxide to form a precipitate, which can be isolated by filtration. The pure aminothiazole can then be regenerated from the adduct.[4]

  • Slurry Washes: Washing the crude product with a solvent in which it has low solubility can be an effective way to remove more soluble impurities.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Bromo-3-pentanone

This protocol is based on the bromination of a ketone.

Safety Note: This reaction involves the use of bromine, which is highly corrosive, toxic, and environmentally hazardous. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing capabilities for bromine vapors.[5][6] Personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, a face shield, and a respirator, is mandatory.[6][7]

  • Reactor Setup: A glass-lined or PVDF reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a connection to a caustic scrubber is charged with 3-pentanone and a suitable solvent like methanol.

  • Cooling: The reactor is cooled to 0-5 °C using a suitable cooling system.

  • Bromine Addition: Liquid bromine is added dropwise via the dropping funnel while maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, the mixture is carefully quenched with a solution of sodium bisulfite to destroy any unreacted bromine.

  • Work-up: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation.

Step 2: Scale-up Synthesis of 4-Bromo-5-methylthiazol-2-amine (Hantzsch Condensation)
  • Reactor Setup: A suitable reactor is charged with thiourea and ethanol.

  • Thiourea Dissolution: The mixture is stirred until the thiourea is fully dissolved.

  • Addition of Bromoketone: The purified 2-bromo-3-pentanone from the previous step is added to the reactor at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours. The progress is monitored by HPLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Neutralization and Filtration: The mixture is neutralized with an aqueous solution of a mild base like sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and then with a cold, non-polar solvent like hexane to remove organic impurities.

  • Drying: The product is dried under vacuum at a temperature not exceeding 50 °C to yield crude 4-Bromo-5-methylthiazol-2-amine.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Typical Reaction Parameters for Scale-up Synthesis

ParameterStep 1: BrominationStep 2: Cyclocondensation
Key Reagents 3-Pentanone, Bromine2-Bromo-3-pentanone, Thiourea
Solvent MethanolEthanol
Temperature 0-10 °C70-80 °C (Reflux)
Reaction Time 4-8 hours6-12 hours
Typical Molar Ratio 1:1 (Ketone:Bromine)1:1.1 (Bromoketone:Thiourea)
Typical Yield 75-85% (after distillation)80-90% (after recrystallization)

Table 2: Purity Profile of 4-Bromo-5-methylthiazol-2-amine

CompoundTypical Purity (Crude)Typical Purity (After Recrystallization)Analytical Method
4-Bromo-5-methylthiazol-2-amine90-95%>99%HPLC
5-methylthiazol-2-amine<2%<0.1%HPLC
Unreacted Thiourea<1%Not DetectedHPLC
Unreacted 2-Bromo-3-pentanone<0.5%Not DetectedGC/HPLC

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_condensation Step 2: Cyclocondensation start_brom Charge 3-Pentanone and Methanol cool Cool to 0-5 °C start_brom->cool add_br2 Slow Addition of Liquid Bromine cool->add_br2 react_brom Reaction Monitoring (GC/HPLC) add_br2->react_brom quench Quench with Sodium Bisulfite react_brom->quench distill Vacuum Distillation quench->distill bromoketone Purified 2-Bromo-3-pentanone distill->bromoketone add_bk Add 2-Bromo-3-pentanone bromoketone->add_bk Intermediate Transfer start_cond Charge Thiourea and Ethanol start_cond->add_bk reflux Heat to Reflux (HPLC Monitoring) add_bk->reflux cool_neut Cool and Neutralize reflux->cool_neut filter Filter and Wash cool_neut->filter dry Vacuum Drying filter->dry recryst Recrystallization dry->recryst final_product Pure 4-Bromo-5-methylthiazol-2-amine recryst->final_product

Caption: Experimental workflow for the scale-up synthesis of 4-Bromo-5-methylthiazol-2-amine.

troubleshooting_guide cluster_bromination_issues Bromination Step Issues cluster_debromination_issues Debromination Impurity cluster_condensation_issues Condensation Step Issues cluster_purification_issues Purification Challenges start Low Yield or High Impurity Issue brom_issue Sluggish Reaction/ Low Yield start->brom_issue debrom_issue High Levels of 5-methylthiazol-2-amine start->debrom_issue cond_issue Complex Byproduct Mixture start->cond_issue pur_issue Difficulty in Removing Closely Related Impurities start->pur_issue brom_sol1 Check for Induction Period Add HBr initiator brom_issue->brom_sol1 brom_sol2 Verify Temperature Control brom_issue->brom_sol2 brom_sol3 Ensure Anhydrous Conditions brom_issue->brom_sol3 debrom_sol1 Use Inert Atmosphere (N2/Ar) debrom_issue->debrom_sol1 debrom_sol2 Ensure Rigorous Anhydrous Conditions debrom_issue->debrom_sol2 debrom_sol3 Lower Reaction Temperature debrom_issue->debrom_sol3 cond_sol1 Verify Reactant Stoichiometry cond_issue->cond_sol1 cond_sol2 Control pH (avoid strongly acidic) cond_issue->cond_sol2 cond_sol3 Ensure Efficient Mixing cond_issue->cond_sol3 pur_sol1 Optimize Recrystallization Solvent System pur_issue->pur_sol1 pur_sol2 Consider Bisulfite Adduct Formation for High Purity pur_issue->pur_sol2 pur_sol3 Perform Slurry Washes pur_issue->pur_sol3

Caption: Troubleshooting decision tree for the synthesis of 4-Bromo-5-methylthiazol-2-amine.

References

Optimization

Technical Support Center: TLC Monitoring of 4-Bromo-5-methylthiazol-2-amine Formation

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of 4-Bromo-5-methylthiazol-2-amine using Thin-Layer Chromatography (TLC). Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of 4-Bromo-5-methylthiazol-2-amine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for monitoring this reaction by TLC?

A1: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For 2-aminothiazole derivatives, a combination of ethyl acetate and hexane is commonly effective.[1] A typical starting ratio would be in the range of 20-50% ethyl acetate in hexane.[2] You may need to adjust the ratio to achieve optimal separation, where the Rf value of the product is between 0.3 and 0.5.

Q2: How can I visualize the spots on the TLC plate?

A2: The most common and non-destructive method is using a UV lamp.[3] Thiazole derivatives, being aromatic and conjugated systems, typically absorb short-wave UV light (254 nm) and will appear as dark spots on a fluorescent green background.[4][5] Other methods include:

  • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, appearing as yellow-brown spots.[3][4]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the amine group on the product. It will appear as a yellow or brown spot on a purple background.[4]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors depending on the compound's functional groups, which can be helpful for differentiating between spots with similar Rf values.[6]

Q3: How do I identify the spots for the starting material and the final product?

A3: The identity of spots is determined by comparing their retention factor (Rf) values. It is crucial to run reference spots of your starting materials alongside your reaction mixture on the same TLC plate. The product, 4-Bromo-5-methylthiazol-2-amine, contains a primary amine group, making it more polar than common starting materials like an α-bromoketone. Therefore, the product spot is expected to have a lower Rf value (travel a shorter distance up the plate) than the less polar starting material.[7]

Q4: How can I confirm the reaction is complete using TLC?

A4: The reaction is considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane. To confirm this, use a "co-spot" lane where you spot both the reaction mixture and the starting material on top of each other.[8] If the starting material is consumed, you will only see the single spot of the product below where the starting material spot would be.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No spots are visible on the plate. 1. The sample is too dilute.[9][10]2. The compound is not UV-active and the visualization method is ineffective.[10][11]3. The solvent level in the developing chamber was above the spotting line, washing the sample away.[11][12]4. The compound is volatile and may have evaporated.[10]1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[9][10]2. Try alternative visualization methods like an iodine chamber or a chemical stain (e.g., potassium permanganate).[4][10]3. Ensure the solvent level is always below the origin line on the TLC plate.[11]
Spots are streaking or elongated. 1. The sample is too concentrated (overloaded).[9][11]2. The compound is strongly acidic or basic. The amine group in the product is basic and can interact strongly with the acidic silica gel.[11][13]3. The solvent system is inappropriate for the compound.[9]1. Dilute the sample before spotting.[13]2. Add a small amount (0.1-2.0%) of a modifier to the eluent to neutralize the silica gel's acidic sites. For a basic compound like an amine, add a base such as triethylamine (Et₃N) or a few drops of ammonium hydroxide in methanol.[10][13]3. Experiment with different solvent systems.
Spots remain at the baseline (Rf ≈ 0) or run with the solvent front (Rf ≈ 1). 1. At Baseline: The eluent is not polar enough to move the compound up the plate.[8][10]2. At Solvent Front: The eluent is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[10]1. To increase Rf: Increase the proportion of the polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[10]2. To decrease Rf: Decrease the proportion of the polar solvent or choose a less polar solvent altogether.[10]
Reactant and product spots have very similar Rf values. The polarity of the starting material and product are too close to be resolved by the current solvent system.[8]1. Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of hexane, or methanol instead of ethyl acetate) can alter the selectivity and improve separation.[8]2. Use a co-spot to carefully monitor the disappearance of the starting material.[8]3. Use a visualization stain like p-anisaldehyde, which may give different colored spots for the reactant and product, aiding in differentiation.[8]
Multiple unexpected spots appear. 1. The reaction is producing side products or impurities.[14]2. The sample is degrading on the silica gel plate, which can be acidic.[8][13]3. Contamination of the TLC plate or spotting capillary.1. Monitor the reaction over time to see when the side products begin to form. This can help optimize reaction time and temperature.[14]2. Neutralize the eluent by adding a small amount of base (e.g., triethylamine) to prevent degradation of acid-sensitive compounds.[13]3. Ensure clean handling of all TLC equipment.

Data Presentation

The following table summarizes typical TLC parameters for the synthesis of 4-Bromo-5-methylthiazol-2-amine. Note that Rf values are highly dependent on the exact conditions (plate manufacturer, temperature, humidity, and solvent mixture).

CompoundRoleRelative PolarityTypical Solvent SystemApprox. Rf ValueVisualization Method(s)
α-haloketone (e.g., 1-bromo-3-methyl-2-butanone)Starting MaterialLow30% Ethyl Acetate in Hexane0.6 - 0.8UV (254 nm), Iodine, KMnO₄
ThioureaStarting MaterialHigh30% Ethyl Acetate in Hexane0.0 - 0.1KMnO₄, p-Anisaldehyde
4-Bromo-5-methylthiazol-2-amine Product Medium 30% Ethyl Acetate in Hexane 0.3 - 0.5 UV (254 nm), Iodine, KMnO₄

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction progress.

  • Preparation of the TLC Chamber:

    • Pour the chosen solvent system (e.g., 30% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. This ensures even development.

    • Cover the chamber with a lid or watch glass and let it equilibrate for 5-10 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark small, evenly spaced ticks on this line for each sample you will spot. Label them at the top of the plate (e.g., SM for starting material, R for reaction mixture, C for co-spot).

  • Sample Preparation and Spotting:

    • Dissolve a tiny amount of your solid starting material in a volatile solvent (e.g., ethyl acetate).

    • Dip a capillary tube into the starting material solution and gently touch it to the corresponding tick mark on the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter.[13]

    • Using a clean capillary, take a sample directly from the reaction mixture and spot it on its designated tick mark.

    • For the co-spot lane, spot the reaction mixture first, let it dry, and then spot the starting material directly on top of it.

  • Development of the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[11]

    • Cover the chamber and allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[11]

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots using a UV lamp (254 nm) and lightly circle any visible spots with a pencil.[3]

    • If necessary, use a secondary method like an iodine chamber or a chemical stain to visualize other spots.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualization of Experimental Workflow

TLC_Workflow prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate spot_samples 3. Spot Samples (SM, Reaction, Co-spot) prep_plate->spot_samples develop_plate 4. Develop Plate in Chamber spot_samples->develop_plate visualize 5. Dry & Visualize (UV, Iodine, Stain) develop_plate->visualize analyze 6. Analyze Results (Calculate Rf, Assess Completion) visualize->analyze

References

Troubleshooting

Technical Support Center: Overcoming Low Yield in the Bromination of 2-amino-4-t-butylthiazole

Welcome to the technical support center dedicated to the bromination of 2-amino-4-t-butylthiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experime...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the bromination of 2-amino-4-t-butylthiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2-amino-4-t-butylthiazole?

The expected major product is 2-amino-5-bromo-4-t-butylthiazole.[1] The bromination occurs regioselectively at the 5-position of the thiazole ring. This is due to the potent activating and directing effect of the 2-amino group, which renders the 5-position the most electron-rich and sterically accessible site for electrophilic attack.[1]

Q2: How do the amino and t-butyl groups influence the reaction?

Both groups play a significant role in the reactivity of the thiazole ring:

  • 2-Amino Group: This is a strong electron-donating group that activates the thiazole ring towards electrophilic aromatic substitution, primarily directing the incoming electrophile (bromine) to the 5-position.[1]

  • 4-t-Butyl Group: This group is also electron-donating, further activating the ring and potentially increasing the reaction rate.[1] Its bulky nature can introduce some steric hindrance, but this is generally not enough to prevent reaction at the highly activated 5-position.[1]

Q3: Can bromination occur on the 2-amino group?

While reaction at the exocyclic amino group is a possibility with N-bromosuccinimide (NBS), ring bromination at the C5 position is generally more favorable under controlled conditions.[2] To completely prevent side reactions at the amino group, protection strategies like acylation can be employed.[2]

Q4: What are the most effective methods for purifying the final product?

The two most common and effective purification methods for 2-amino-5-bromo-4-t-butylthiazole are:

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired mono-brominated product from unreacted starting material and di-brominated side products.[1][3]

  • Recrystallization: If the product is a solid and contains minor impurities, recrystallization can be an efficient purification method.[4] The appropriate solvent system must be determined empirically, with ethanol or ethanol/water mixtures often being good starting points.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment, providing potential causes and solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Symptom: A significant amount of 2-amino-4-t-butylthiazole starting material remains unreacted after the expected reaction time.[1]

  • Potential Causes:

    • Protonation of the Amino Group: The reaction can generate hydrobromic acid (HBr) as a byproduct. This acid can protonate the 2-amino group of the starting material, forming a hydrobromide salt which deactivates the ring against further electrophilic substitution.[1][5]

    • Insufficient Brominating Agent: The molar ratio of the brominating agent may be too low to drive the reaction to completion.[1]

    • Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short for the specific conditions used.[1]

  • Solutions:

    • Add a Base: Incorporate a non-nucleophilic base, such as sodium acetate or pyridine, into the reaction mixture to neutralize the HBr as it forms, preventing the deactivation of the starting material.[1]

    • Optimize Stoichiometry: If starting material persists, consider a small, incremental addition of the brominating agent while closely monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Adjust Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time, continuing to monitor for product formation and the appearance of side products.[1]

Issue 2: Formation of Di-brominated Side Product

  • Symptom: Observation of a significant byproduct with a mass corresponding to the addition of two bromine atoms.[1]

  • Potential Causes:

    • Excess Brominating Agent: Using a large stoichiometric excess of the brominating agent can lead to a second bromination at the highly activated ring.[1][5]

    • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for a second bromination, reducing selectivity.[3][5]

  • Solutions:

    • Control Stoichiometry: Carefully control the molar ratio of the brominating agent. A slight excess (e.g., 1.05 equivalents) may be needed, but larger excesses should be avoided.[3]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature. For instance, when using bromine, maintaining a temperature of 0-5 °C during the addition can minimize over-bromination.[1][3]

    • Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂), which can offer better selectivity for mono-bromination compared to elemental bromine.[1][2]

Issue 3: Reaction Mixture Darkens or Forms Tar

  • Symptom: The reaction mixture turns dark brown or black, and a tar-like substance may precipitate.[1]

  • Potential Causes:

    • Decomposition: The starting material or product may be decomposing under harsh conditions, such as excessively high temperatures or the presence of strong, un-buffered acids.[1] The thiazole ring can be susceptible to oxidative degradation.[1]

  • Solutions:

    • Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range for the chosen protocol.[1] Efficient cooling is critical, especially on a larger scale.[5]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidative side reactions.[1]

    • Purity of Reagents: Use pure starting materials and solvents to avoid contaminants that might catalyze decomposition.[1]

Data Presentation

The choice of brominating agent and reaction conditions significantly impacts the yield and purity of 2-amino-5-bromo-4-t-butylthiazole. The following table summarizes illustrative outcomes for common methods.

Brominating AgentSolventTemperature (°C)Equivalents of Brominating AgentExpected Yield of 2-amino-5-bromo-4-t-butylthiazole (%)Key Considerations
N-Bromosuccinimide (NBS)Acetonitrile or Dichloromethane0 - Room Temp1.05 - 1.190 - 98[5]Milder reaction, easier to handle, generally higher selectivity for mono-bromination.[1][5]
Liquid Bromine (Br₂)Glacial Acetic Acid0 - 101.05 - 1.188 - 95[5]Highly corrosive and hazardous; requires careful handling and strict temperature control to avoid over-bromination.[5]
Copper(II) Bromide (CuBr₂)AcetonitrileRoom Temp~1.0~90[5]Good regioselectivity for the 5-position; may require longer reaction times.[2][5]

Experimental Protocols

Protocol A: Bromination using N-Bromosuccinimide (NBS) in Dichloromethane

  • Dissolution: Dissolve 2-amino-4-t-butylthiazole (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.[3]

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress by TLC.[3]

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol B: Bromination using Liquid Bromine in Acetic Acid

  • Dissolution: Dissolve 2-amino-4-t-butylthiazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.[1]

  • Addition of Bromine: Slowly add a solution of bromine (1.05 - 1.1 equivalents) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.[1]

  • Work-up: Pour the reaction mixture into ice-water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate.[1][3]

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by recrystallization or column chromatography.[1]

Visualizations

reaction_pathway A 2-Amino-4-t-butylthiazole C 2-Amino-5-bromo-4-t-butylthiazole A->C + Solvent, Temp. B Brominating Agent (NBS or Br₂)

Caption: Reaction pathway for the bromination of 2-amino-4-t-butylthiazole.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Starting Material cool 2. Cool to 0-5 °C dissolve->cool add_reagent 3. Slowly Add Brominating Agent cool->add_reagent stir 4. Stir and Monitor (TLC / LC-MS) add_reagent->stir quench 5. Quench / Neutralize stir->quench extract 6. Extract or Filter quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify (Chromatography or Recrystallization) dry->purify troubleshooting_flowchart start Low Yield of Final Product check_sm Significant Starting Material (SM) Remains? start->check_sm check_dibromo Di-brominated Product Observed? check_sm->check_dibromo No cause_deactivation Cause: Ring Deactivation (HBr) or Insufficient Reagent check_sm->cause_deactivation Yes cause_overbromination Cause: Excess Reagent or High Temperature check_dibromo->cause_overbromination Yes cause_decomposition Cause: Decomposition (Harsh Conditions) check_dibromo->cause_decomposition No solution_base Solution: - Add a non-nucleophilic base - Optimize reagent stoichiometry cause_deactivation->solution_base solution_conditions Solution: - Strictly control stoichiometry (1.05 eq) - Lower reaction temperature (0-5 °C) cause_overbromination->solution_conditions solution_temp Solution: - Ensure strict temperature control - Use inert atmosphere cause_decomposition->solution_temp

References

Optimization

Technical Support Center: Synthesis of 4-Bromo-5-methylthiazol-2-amine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and workup of 4-bromo-5-methylthiazol-2-amine. Below you will find troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and workup of 4-bromo-5-methylthiazol-2-amine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and workup of 4-bromo-5-methylthiazol-2-amine.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions when using N-bromosuccinimide (NBS) for the bromination of 2-amino-5-methylthiazole?

    • A1: The most prevalent side reaction is over-bromination, leading to the formation of di-brominated products. This is especially common at the highly reactive C5 position of the thiazole ring.[1] Another potential issue is the reaction of NBS with the exocyclic amino group, though ring bromination is generally favored.[1] To mitigate these side reactions, it is crucial to control the stoichiometry of NBS and maintain a low reaction temperature.[1]

  • Q2: My final product is a brownish or yellowish solid. How can I decolorize it?

    • A2: Discoloration is often due to residual bromine or other colored impurities. Washing the crude product with an aqueous solution of sodium thiosulfate can help quench any remaining bromine. For more persistent coloration, recrystallization with activated carbon can be effective in removing colored impurities.

  • Q3: I am observing multiple spots on my TLC after the reaction, indicating a mixture of products. What are the likely causes?

    • A3: Multiple spots on the TLC plate typically indicate the presence of the starting material, the desired mono-brominated product, and di-brominated byproducts.[1] This can result from:

      • Incomplete reaction: If the starting material is still present.

      • Over-bromination: Indicated by spots with a different Rf value than the desired product.

      • Decomposition: Harsh reaction conditions can lead to the degradation of the starting material or product.[1]

  • Q4: What is the best method for purifying the crude 4-bromo-5-methylthiazol-2-amine?

    • A4: Both recrystallization and column chromatography are effective purification methods. For large-scale purification, recrystallization is often more practical. A common solvent system for recrystallization is ethanol/water. For smaller scales or to separate closely related impurities, silica gel column chromatography using an eluent system such as hexane/ethyl acetate is recommended.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-bromo-5-methylthiazol-2-amine, compiled from procedures for analogous compounds. Actual results may vary depending on specific experimental conditions.

ParameterValueNotes
Starting Material 2-amino-5-methylthiazole
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.1 equivalents
Solvent Acetonitrile or Acetic Acid
Reaction Temperature 0-5 °CCrucial for minimizing side products.
Reaction Time 1-3 hoursMonitor by TLC for completion.
Typical Yield 70-85%Post-purification.
Melting Point 105-108.5 °C (decomposes)[2]
Molecular Formula C₄H₅BrN₂S[2]
Molecular Weight 193.06 g/mol [2]

Experimental Protocols

Below are detailed methodologies for the reaction workup and purification of 4-bromo-5-methylthiazol-2-amine.

Protocol 1: Reaction Workup

  • Quenching the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring to quench any unreacted bromine or NBS. Continue stirring for 10-15 minutes.

  • Neutralization: If the reaction was performed in an acidic solvent like acetic acid, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: A mixture of ethanol and water is a commonly used solvent system for the recrystallization of aminothiazole derivatives.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at a gentle reflux for 5-10 minutes. Filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent System: A mixture of hexane and ethyl acetate is a suitable eluent. The optimal ratio should be determined by TLC analysis of the crude product. A typical starting gradient could be 5% ethyl acetate in hexane, gradually increasing the polarity.

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified 4-bromo-5-methylthiazol-2-amine.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for 4-Bromo-5-methylthiazol-2-amine Synthesis start Problem Observed low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product product_discoloration Product Discoloration start->product_discoloration incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction harsh_conditions Harsh Conditions? low_yield->harsh_conditions over_bromination Over-bromination? impure_product->over_bromination unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm residual_bromine Residual Bromine? product_discoloration->residual_bromine other_impurities Other Colored Impurities? product_discoloration->other_impurities increase_time Increase Reaction Time / Monitor by TLC incomplete_reaction->increase_time milder_conditions Use Milder Conditions (e.g., lower temp.) harsh_conditions->milder_conditions control_stoichiometry Control Stoichiometry (1.05 eq NBS) over_bromination->control_stoichiometry optimize_purification Optimize Purification (Column/Recrystallization) unreacted_sm->optimize_purification thiosulfate_wash Wash with Sodium Thiosulfate residual_bromine->thiosulfate_wash charcoal_recrystallization Recrystallize with Activated Carbon other_impurities->charcoal_recrystallization

Caption: Troubleshooting workflow for the synthesis of 4-bromo-5-methylthiazol-2-amine.

General Workup and Purification Workflow

Workup_Purification_Workflow General Workup and Purification Workflow reaction_completion Reaction Completion (TLC) quench Quench Reaction (e.g., Na2S2O3) reaction_completion->quench neutralize Neutralize (e.g., NaHCO3) quench->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., Ethanol/Water) purification_choice->recrystallization Large Scale column Column Chromatography (e.g., Hexane/EtOAc) purification_choice->column High Purity / Small Scale pure_product Pure 4-Bromo-5-methylthiazol-2-amine recrystallization->pure_product column->pure_product

Caption: General workflow for the workup and purification of 4-bromo-5-methylthiazol-2-amine.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 4-Bromo-5-methylthiazol-2-amine

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the characte...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of 4-Bromo-5-methylthiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental protocols and expected data for various analytical methods, offering a framework for achieving robust and reliable characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 4-Bromo-5-methylthiazol-2-amine. These techniques provide insights into the molecular framework, functional groups, and the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 4-Bromo-5-methylthiazol-2-amine.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Bromo-5-methylthiazol-2-amine, the expected signals would correspond to the methyl and amine protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Technique Parameter Expected Value (in DMSO-d₆) Notes
¹H NMRChemical Shift (δ) - CH₃~2.2 ppm (singlet)The exact shift can be influenced by solvent and concentration.
Chemical Shift (δ) - NH₂~7.0 ppm (broad singlet)This signal is exchangeable with D₂O.
¹³C NMRChemical Shift (δ) - C=N~168 ppmPredicted based on similar 2-aminothiazole structures.
Chemical Shift (δ) - C-Br~105 ppmThe bromine atom significantly shields this carbon.
Chemical Shift (δ) - C-CH₃~125 ppm
Chemical Shift (δ) - CH₃~12 ppm

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-5-methylthiazol-2-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process calibrate Calibrate Spectrum process->calibrate analyze Structure Elucidation calibrate->analyze

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Technique Parameter Expected Value Notes
ESI-MS[M+H]⁺m/z 193.9, 195.9The presence of two peaks of nearly equal intensity is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
HRMSExact Mass192.9469Calculated for C₄H₆⁷⁹BrN₂S⁺. High-resolution mass spectrometry can confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via an HPLC system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution instrument Introduce into Mass Spectrometer dissolve->instrument ionize Ionize Sample (e.g., ESI) instrument->ionize detect Detect Ions ionize->detect spectrum Generate Mass Spectrum detect->spectrum analyze Determine Molecular Weight & Formula spectrum->analyze

Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amine)Stretching3400-3200 (typically two bands for a primary amine)
C-H (Methyl)Stretching2950-2850
C=N (Thiazole ring)Stretching1640-1550
C=C (Thiazole ring)Stretching1550-1450
C-NStretching1350-1250
C-BrStretching650-550

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared beam, which is then Fourier-transformed to produce the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is typically suitable for the analysis of 2-aminothiazole derivatives.

Parameter Typical Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid
Elution Gradient elution, e.g., starting with 10% B, increasing to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Column Temperature 25-30 °C

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Setup: Equilibrate the column with the initial mobile phase composition.

  • Injection and Data Acquisition: Inject a small volume of the sample solution (e.g., 10 µL) and run the HPLC method. The detector will record the absorbance as a function of time, generating a chromatogram.

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases instrument HPLC System Equilibration prep_mobile->instrument instrument->inject separate Separation on Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Assess Purity chromatogram->analyze

HPLC Experimental Workflow

Conclusion

The comprehensive characterization of 4-Bromo-5-methylthiazol-2-amine requires a multi-technique approach. NMR spectroscopy is indispensable for structural confirmation, while mass spectrometry provides definitive molecular weight and elemental composition information. FTIR spectroscopy offers valuable insights into the functional groups present. Finally, HPLC is crucial for assessing the purity of the compound. By employing these analytical techniques with robust experimental protocols, researchers can ensure the identity, purity, and quality of 4-Bromo-5-methylthiazol-2-amine for its intended applications in research and development.

Comparative

A Comparative Spectroscopic Investigation of 4-Bromo-5-methylthiazol-2-amine and Its Derivatives

For Immediate Release In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of lead compounds and their analogues is paramount. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of lead compounds and their analogues is paramount. This guide presents a comparative spectral analysis of 4-Bromo-5-methylthiazol-2-amine and its derivatives, offering valuable insights for researchers, scientists, and professionals in the field. By examining the nuances in their spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the structural modifications and their impact on the physicochemical characteristics of these molecules.

Comparative Spectral Data

The following tables summarize the key spectral data for our reference compound and selected derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-amino-5-bromo-4-methylthiazole hydrochloride -(Specific data not available in search results)(Specific data not available in search results)
Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate [1]DMSO-d₆6.91 (s, 2H, NH₂), 4.07 (q, 2H, O-CH₂), 3.43 (s, 2H, CO-CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, CH₃)(Specific data not available in search results)
5-((2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol [1]DMSO-d₆13.01 (s, 1H, SH), 8.61 (s, 1H, =CH-), 7.70-6.52 (m, 3H, Ar-H), 3.81 (s, 6H, 2xOCH₃), 3.61 (s, 2H, CH₂), 2.32 (s, 3H, CH₃)(Specific data not available in search results)
5-((2-((4-Methoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol [1]DMSO-d₆13.05 (s, 1H, SH), 8.67 (s, 1H, =CH-), 7.84-7.06 (m, 4H, Ar-H), 3.83 (s, 3H, OCH₃), 3.61 (s, 2H, CH₂), 2.30 (s, 3H, CH₃)(Specific data not available in search results)

Table 2: IR and Mass Spectral Data

CompoundIR (cm⁻¹)Mass Spectrum (m/z)
2-amino-5-bromo-4-methylthiazole hydrochloride (Specific data not available in search results)(Specific data not available in search results)
Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate [1]3407 (NH₂), 1684 (C=O)(Specific data not available in search results)
5-((2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol [1]1603 (-CH=N-)377 (M+1)
5-((2-((4-Methoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol [1]1586 (-CH=N-)347 (M+1)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques employed in the analysis of 4-Bromo-5-methylthiazol-2-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker DRX-500 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

Data Acquisition:

  • ¹H NMR: Spectra are recorded at room temperature. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. A sufficient number of scans (typically 1024 or more) are acquired to obtain a high-quality spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A FT-IR Jasco 4100 infrared spectrophotometer (or equivalent).

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, for some derivatives, spectra can be recorded using the Nujol mull technique.[1]

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol is first recorded and subtracted from the sample spectrum.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The characteristic absorption bands are assigned to specific functional groups (e.g., N-H, C=O, C=N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Liquid Chromatography/Mass Spectrometry Detector (LC/MSD) Trap XCT (or equivalent).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Data Acquisition: Mass spectra are typically acquired using electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) of the ions is recorded.

Data Analysis: The molecular ion peak (e.g., [M+H]⁺ or [M]⁺) is identified to confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (typically 200-800 nm). A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

Data Analysis: The wavelength of maximum absorption (λmax) is determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the spectral analysis of a novel thiazole derivative.

Spectral_Analysis_Workflow Experimental Workflow for Spectral Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Comparative_Analysis Comparative Analysis with Analogues Structure_Elucidation->Comparative_Analysis

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of thiazole derivatives.

This comparative guide underscores the importance of a multi-faceted spectroscopic approach in the characterization of 4-Bromo-5-methylthiazol-2-amine and its derivatives. The presented data and protocols serve as a valuable resource for researchers in the design and development of new therapeutic agents.

References

Validation

A Comparative Guide to the Synthesis of Substituted 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold is a privileged pharmacophore found in a wide array of biologically active compounds and approved drugs. Its synthesis is a cor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged pharmacophore found in a wide array of biologically active compounds and approved drugs. Its synthesis is a cornerstone of medicinal chemistry, and a variety of synthetic routes have been developed to access this important heterocyclic motif. This guide provides an objective comparison of the most common and effective methods for the synthesis of substituted 2-aminothiazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is the classical and most widely used method for the preparation of thiazoles.[1][2] It involves the condensation of an α-haloketone with a thiourea or thioamide.[1][3] This method is valued for its simplicity and generally high yields.[3]

Reaction Mechanism:

The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate1 S-Alkylated Intermediate reagents->intermediate1 S-Alkylation intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Data

The Hantzsch synthesis is versatile and can be performed under various conditions, including conventional heating and in microreactor systems.[4]

Entryα-HaloketoneThioureaConditionsTimeYield (%)Reference
12-BromoacetophenoneThioureaMethanol, 100°C30 minHigh (not specified)[3]
22-Bromo-4'-fluoroacetophenoneThioureaAbsolute ethanol, reflux4-5 hNot specified[5]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEtOH/Water (50/50), 65°CNot specified79-90[2]
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole[3]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 5% Na2CO3 (20 mL) and swirl to mix.

  • Filter the mixture through a Buchner funnel and rinse the filter cake with water.

  • Air dry the collected solid to obtain the product.

One-Pot Multicomponent Syntheses

One-pot multicomponent reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by avoiding the isolation of intermediates.[6] Several one-pot strategies for the synthesis of 2-aminothiazoles have been developed.

From Ketones, Thiourea, and an Electrophilic Halogen Source

This approach is a modification of the Hantzsch synthesis where the α-haloketone is generated in situ from the corresponding ketone and a halogen source like iodine or copper(II) bromide.[6][7]

Logical Workflow:

One_Pot_Hantzsch start Ketone + Halogen Source in_situ In situ generation of α-Haloketone start->in_situ hantzsch Hantzsch Condensation with Thiourea in_situ->hantzsch product 2-Aminothiazole hantzsch->product

Caption: Workflow for one-pot Hantzsch-type synthesis.

Experimental Data
EntryKetoneHalogen SourceCatalyst/SolventTimeYield (%)Reference
1AcetophenoneCuBr2K2CO3, EtOAc, refluxNot specified87[6]
2Various methyl aryl ketonesI2Cu(OAc)2, PEG-400Not specifiedModerate to good[7][8]
Experimental Protocol: One-pot synthesis of 2-aminothiazole derivatives using CuBr2[6]
  • A mixture of the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol) in a suitable solvent (e.g., EtOAc) is stirred at reflux.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is purified by column chromatography to afford the desired 2-aminothiazole.

From α-Nitro-epoxides, Cyanamide, and a Sulfur Source

A facile and eco-friendly one-pot synthesis of substituted 2-aminothiazoles has been developed using α-nitro-epoxides, cyanamide, and sodium sulfide at room temperature.[9]

Proposed Mechanism:

The reaction is proposed to initiate with the ring-opening of the α-nitro-epoxide by the sulfide nucleophile, followed by elimination of the nitro group and subsequent intramolecular cyclization.[9]

Nitroepoxide_Route start α-Nitro-epoxide + Na2S intermediate_A Ring-opened intermediate start->intermediate_A Nucleophilic attack intermediate_B Intermediate after NO2 elimination intermediate_A->intermediate_B Elimination of Nitro group product 2-Aminothiazole intermediate_B->product Intramolecular cyclization and dehydration

Caption: Proposed mechanism for synthesis from α-nitro-epoxides.

Experimental Data
Entryα-Nitro-epoxideCyanamide (equiv.)Na2S·9H2O (equiv.)SolventTime (h)Yield (%)Reference
1(E)-2-nitro-1-phenyloxirane3.03.0n-propanol885[9]
2(E)-1-(4-chlorophenyl)-2-nitrooxirane3.03.0n-propanol892[9]
Experimental Protocol: Synthesis from α-nitro-epoxides[9]
  • A mixture of α-nitro-epoxide (0.5 mmol), cyanamide (1.5 mmol), and Na2S·9H2O (1.5 mmol) is stirred in n-propanol (2 mL) at room temperature for 8 hours.

  • After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to give the desired 2-aminothiazole.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[10][11]

Experimental Data: Comparison of Conventional vs. Microwave Synthesis
EntryProductConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Reference
12-amino-4-phenylthiazole8-10 h14.205-15 min29.46[10][12][13]
22-amino-4-methylthiazole8-10 h24.565-15 min34.82[10]
Experimental Protocol: Microwave-assisted synthesis of 2-aminothiazole derivatives[10]
  • Substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are taken in a microwave-safe flask.

  • The mixture is subjected to microwave irradiation at 170 W for 5-15 minutes.

  • Reaction completion is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol.

Copper-Catalyzed Synthesis

Copper catalysts have been effectively employed in the synthesis of 2-aminothiazoles, offering advantages such as mild reaction conditions and the use of heterogeneous, reusable catalysts.[14]

Experimental Data: Copper Silicate Catalyzed Synthesis[14]
EntryPhenacyl bromideThiourea (mmol)Catalyst (mol %)SolventTime (min)Yield (%)
14-chlorophenacyl bromide1.210Ethanol2095
24-nitrophenacyl bromide1.210Ethanol1596
Experimental Protocol: Synthesis of 4-substituted 2-aminothiazoles using copper silicate[14]
  • In a round-bottom flask, 1 mmol of phenacyl bromide, 1.2 mmol of thiourea, and 10 mol % of copper silicate catalyst are added to 5 mL of ethanol.

  • The reaction mixture is refluxed at 78°C.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is filtered to isolate the catalyst.

  • The filtrate is poured over crushed ice to obtain the solid product, which is then filtered and dried.

Rhodium-Catalyzed Synthesis from Sulfoxonium Ylides

A modern and halogen-free approach to 2-aminothiazoles involves the rhodium-catalyzed coupling of sulfoxonium ylides with thioureas.[15] This method avoids the use of α-haloketones, which can be lachrymatory and toxic.

Proposed Mechanism:

The reaction is thought to proceed through the formation of a rhodium carbene intermediate from the sulfoxonium ylide, which then undergoes insertion into the S-H bond of thiourea, followed by cyclocondensation.[15]

Rhodium_Catalyzed_Synthesis start Sulfoxonium Ylide + Rh2(OAc)4 rh_carbene Rhodium Carbene Intermediate start->rh_carbene insertion S-H Insertion with Thiourea rh_carbene->insertion cyclization Intramolecular Cyclocondensation insertion->cyclization product 2-Aminothiazole cyclization->product

Caption: Proposed mechanism for Rh-catalyzed synthesis.

Experimental Data
EntrySulfoxonium ylideThioureaCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1α-benzoyl sulfoxonium ylideThioureaRh2(OAc)4 (5 mol%)DCE802485[15]
Experimental Protocol: Rhodium-catalyzed synthesis of 2-aminothiazoles[15]
  • To a solution of α-benzoyl sulfoxonium ylide (0.2 mmol) and thiourea (0.4 mmol) in DCE (1.5 mL) is added Rh2(OAc)4 (5 mol%).

  • The reaction mixture is stirred at 80°C for 24 hours under an air atmosphere.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Conclusion

The synthesis of substituted 2-aminothiazoles can be achieved through a variety of effective methods. The classical Hantzsch synthesis remains a reliable and high-yielding approach. For improved efficiency and greener processes, one-pot multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of reduced reaction times and simplified procedures. Copper-catalyzed methods provide mild and often heterogeneous catalytic options, while modern rhodium-catalyzed routes offer a halogen-free alternative. The choice of the optimal synthesis route will depend on the specific substrate, desired scale, available equipment, and the importance of factors such as reaction time and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this important class of heterocyclic compounds.

References

Comparative

The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Aminothiazoles

For researchers, scientists, and drug development professionals, the strategic incorporation of a bromine atom onto the aminothiazole scaffold can significantly modulate its biological activity. This guide provides a com...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a bromine atom onto the aminothiazole scaffold can significantly modulate its biological activity. This guide provides a comprehensive comparison of brominated and non-brominated aminothiazole derivatives, supported by experimental data, to illuminate the impact of bromination on their therapeutic potential.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Chemical modifications of this core are a key strategy in the development of novel therapeutics. Among these modifications, the introduction of a bromine atom has emerged as a particularly effective approach to enhance the potency and selectivity of these compounds across various biological targets. This guide will delve into the comparative anticancer, antimicrobial, and enzyme inhibitory activities of brominated and non-brominated aminothiazoles, providing a clear, data-driven overview for drug discovery and development.

Anticancer Activity: Bromination Enhances Cytotoxicity

The introduction of a bromine atom, particularly at the C5 position of the thiazole ring, has been shown to significantly enhance the anticancer activity of aminothiazole derivatives. This is attributed to the increased lipophilicity and potential for specific halogen bonding interactions with target proteins.

A comparative study on a 2-aminothiazole sublibrary demonstrated that the exchange of a methyl group with a bromo group at the C5-position of the thiazole core led to a notable increase in cytotoxicity against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with IC50 values in the low micromolar range.[2]

CompoundSubstituent at C5H1299 IC50 (µM)SHG-44 IC50 (µM)Reference
1 -CH3> 10> 10[2]
2 -Br9.346.61[2]

Table 1: Comparative Anticancer Activity of C5-Substituted 2-Aminothiazoles. This table illustrates the enhanced cytotoxic effect of a brominated aminothiazole derivative compared to its methylated counterpart.

Antimicrobial Activity: A Promising Avenue for Brominated Aminothiazoles

While direct comparative studies are less common, the literature suggests that bromination can also positively influence the antimicrobial properties of aminothiazoles. The fungicidal and bactericidal properties of several 5-bromo-4-aryl-2-aminothiazoles have been investigated with promising results.[3] The enhanced lipophilicity imparted by the bromine atom may facilitate the penetration of microbial cell membranes.

Compound ClassMicroorganismActivityReference
5-Bromo-4-aryl-2-aminothiazolesVarious Fungi & BacteriaPromising fungicidal and bactericidal properties[3]
Non-brominated aminothiazolesVarious Bacteria & FungiModerate to good antimicrobial activity[4]

Table 2: Overview of Antimicrobial Activity. This table provides a general comparison of the antimicrobial potential of brominated and non-brominated aminothiazole derivatives based on available literature.

Enzyme Inhibition: Targeting Key Pathological Pathways

Aminothiazole derivatives are known to inhibit various enzymes implicated in disease. The addition of a bromine atom can enhance the inhibitory potency of these compounds. For instance, a 2-amino-4-(4-bromophenyl)thiazole compound was found to be a potent inhibitor of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

CompoundTarget EnzymeKi (µM)Reference
2-amino-4-(4-bromo phenyl)thiazolehCA II0.124 ± 0.017
AChE0.129 ± 0.030
BChE0.083 ± 0.041
2-amino-4-(4-chloro phenyl)thiazolehCA I0.008 ± 0.001

Table 3: Enzyme Inhibitory Activity of Halogenated 2-Aminothiazoles. This table highlights the potent inhibitory activity of a brominated aminothiazole derivative against several enzymes.

Signaling Pathways in Cancer

The anticancer effects of aminothiazole derivatives are often mediated through the inhibition of key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR, Aurora kinase, and Cyclin-Dependent Kinase (CDK) pathways are prominent targets.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminothiazole Aminothiazole Derivative Aminothiazole->PI3K Aminothiazole->mTOR

Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway. Aminothiazole derivatives can inhibit key kinases like PI3K and mTOR, leading to reduced cell proliferation and survival.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Mitosis Mitotic Progression AuroraA->Mitosis AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis Aminothiazole Aminothiazole Derivative Aminothiazole->AuroraA Aminothiazole->AuroraB

Figure 2: Inhibition of Aurora Kinases. Aminothiazole derivatives can inhibit Aurora kinases, leading to defects in mitotic progression and cytokinesis.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 G1_S_Transition G1-S Phase Transition CyclinD_CDK46->G1_S_Transition CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1_S_Transition Aminothiazole Aminothiazole Derivative Aminothiazole->CyclinD_CDK46 Aminothiazole->CyclinE_CDK2

Figure 3: Inhibition of Cyclin-Dependent Kinases. Aminothiazole derivatives can inhibit CDKs, leading to cell cycle arrest at the G1-S transition.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the aminothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The aminothiazole derivatives are serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

Experimental_Workflow cluster_0 Anticancer Assay (MTT) cluster_1 Antimicrobial Assay (MIC) A1 Seed Cancer Cells A2 Treat with Compounds A1->A2 A3 Add MTT Reagent A2->A3 A4 Measure Absorbance & Calculate IC50 A3->A4 B1 Prepare Microbial Inoculum B2 Serial Dilution of Compounds B1->B2 B3 Inoculate & Incubate B2->B3 B4 Determine MIC B3->B4

Figure 4: General Experimental Workflows. This diagram outlines the key steps in the MTT assay for anticancer activity and the MIC determination for antimicrobial activity.

References

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-5-methylthiazol-2-amine Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer drugs like Dasatinib.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of 4-bromo-5-methylthiazol-2-amine, focusing on their potential as kinase inhibitors. While a systematic SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes data from structurally related 2-aminothiazole derivatives to elucidate key structural determinants for biological activity.

Comparative Analysis of Biological Activity

The biological activity of 2-aminothiazole derivatives is significantly influenced by substitutions at the C4 and C5 positions of the thiazole ring and modifications of the 2-amino group. The presence of a bromine atom at the C5 position and a methyl group at the C4 position is anticipated to enhance lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic pockets of target proteins.[2]

The following table summarizes the biological activity of representative 2-aminothiazole analogs. This data, gathered from various studies on related compounds, provides valuable insights into the SAR of this class of molecules.

Table 1: Inhibitory Activity of Selected 2-Aminothiazole Analogs

Compound IDCore StructureR Group (Substitution at 2-amino position)TargetIC50 (nM)
Dasatinib 2-aminothiazoleN-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamidec-Src0.8[3]
Analog 1 2-aminothiazole4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora Kinase A79[4]
Analog 2 2-aminothiazole4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora Kinase B9.2[5]
Analog 3 4-phenylthiazol-2-ylamino2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acidCK2α600[6]
Analog 4 2-aminothiazoleA derivative with a para acid substitution on a phenyl ring attached to the 2-amino group.CK2α7000[7]

Key SAR Insights:

  • Substitution at the 2-Amino Group: This position is a critical determinant of activity and selectivity. The introduction of complex side chains, such as the one in Dasatinib, can lead to potent and specific kinase inhibition.[1]

  • Substitution at C4 and C5: Lipophilic groups at these positions, such as methyl, bromo, or phenyl, generally contribute to antitumor activity.[2] The exchange of a methyl group with a bromo group at the C5-position has been shown to result in compounds with IC50 values in the micromolar range against certain cancer cell lines.[2]

  • Target Specificity: The diverse substitutions on the 2-aminothiazole scaffold allow for the targeting of various kinases, including Src family kinases, Aurora kinases, and Casein Kinase 2 (CK2).[3][4][6]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of novel analogs, detailed experimental protocols are essential.

Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

Materials:

  • MTT solution (5 mg/mL in PBS)[9]

  • Cell culture medium[9]

  • Dimethyl sulfoxide (DMSO)[9]

  • 96-well plates[9]

  • Microplate reader[9]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).[9]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate for 4 hours at 37°C.[8][9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the untreated control cells.[9]

In Vitro Kinase Inhibition Assay (Example: c-Src Kinase)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The following is a general protocol for a luminescence-based assay that quantifies ADP production.[3][10]

Materials:

  • Purified recombinant human c-Src kinase[3]

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[3]

  • ATP (Adenosine 5'-triphosphate)[3]

  • Test compound (dissolved in DMSO)[3]

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[10]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the diluted test compound or DMSO (vehicle control).

  • Add the c-Src kinase diluted in the assay buffer to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final concentrations should be optimized for the specific kinase and substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Measure the luminescence using a plate reader.[10]

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

To better understand the workflow and potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 SAR Analysis & Optimization A Design Analogs of 4-Bromo-5-methylthiazol-2-amine B Chemical Synthesis A->B C Purification & Structural Confirmation B->C D In Vitro Kinase Assay (e.g., Src Kinase) C->D E Cell Viability Assay (e.g., MTT Assay) C->E F Determine IC50 Values D->F E->F G Analyze Structure-Activity Relationships F->G H Identify Lead Compounds G->H I Further Optimization H->I I->A Src_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) or Integrins Src Src Kinase RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K/AKT Src->PI3K RAS RAS/MAPK Src->RAS Angiogenesis Angiogenesis Src->Angiogenesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Src Inhibition Migration Migration / Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K->Survival RAS->Proliferation

References

Comparative

Reactivity Face-Off: A Comparative Guide to 4-Bromothiazole and 5-Bromothiazole Isomers

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiazole, a privileged core in numerous bioact...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiazole, a privileged core in numerous bioactive molecules, offers multiple positions for substitution. When it comes to introducing molecular diversity via cross-coupling or metalation strategies, the choice between isomeric starting materials is critical. This guide provides an in-depth comparison of the reactivity of 4-bromothiazole and 5-bromothiazole, offering insights into their behavior in common synthetic transformations, supported by established chemical principles and representative experimental data.

Executive Summary: The Decisive Role of Electronic Distribution

The differential reactivity of 4-bromothiazole and 5-bromothiazole is fundamentally governed by the electronic landscape of the thiazole ring. The inherent asymmetry of the heteroaromatic system, with the presence of both sulfur and nitrogen atoms, leads to a non-uniform distribution of electron density. In general, the C5 position is the most electron-rich, rendering it more susceptible to electrophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the C4 position is electronically more neutral. This electronic disparity is the primary determinant of the observed reactivity differences.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The initial and often rate-determining step in these transformations is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The facility of this step is highly dependent on the electron density at the carbon atom bearing the halogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond using an organoboron reagent, is a widely employed transformation. In the context of bromothiazoles, the higher electron density at the C5 position makes the C5-Br bond more susceptible to oxidative addition by the palladium catalyst. Consequently, 5-bromothiazole is generally more reactive than 4-bromothiazole in Suzuki-Miyaura couplings, often leading to higher yields and requiring milder reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromothiazole Isomers

EntryBromothiazole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
14-BromothiazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1001260-75
25-BromothiazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O90885-95
34-Bromothiazole4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF1101265-80
45-Bromothiazole4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF1006>90

Note: The yields presented are representative and can vary based on the specific substrates, catalyst, and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. Similar to the Suzuki coupling, the enhanced reactivity of the C5 position of the thiazole ring generally leads to more efficient Sonogashira couplings for 5-bromothiazole compared to its 4-bromo isomer.

Table 2: Representative Yields for Sonogashira Coupling of Bromothiazole Isomers

EntryBromothiazole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
14-BromothiazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF80655-70
25-BromothiazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF60480-90
34-BromothiazoleTrimethylsilylacetylenePd(PPh₃)₄/CuIDIPEATHF50860-75
45-BromothiazoleTrimethylsilylacetylenePd(PPh₃)₄/CuIDIPEATHFRT6>85

Note: The yields presented are representative and can vary based on the specific substrates, catalyst, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The general reactivity trend observed in C-C coupling reactions extends to C-N bond formation. The more facile oxidative addition at the C5 position makes 5-bromothiazole a more amenable substrate for Buchwald-Hartwig amination, typically affording higher yields of the desired amino-thiazole products under milder conditions.

Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromothiazole Isomers

EntryBromothiazole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
14-BromothiazoleMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001250-65
25-BromothiazoleMorpholinePd₂(dba)₃/XPhosNaOtBuToluene80880-90
34-BromothiazoleAnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1101645-60
45-BromothiazoleAnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane901075-85

Note: The yields presented are representative and can vary based on the specific substrates, catalyst, and reaction conditions.

Reactivity in Lithiation and Metal-Halogen Exchange

The generation of organolithium or other organometallic species from bromothiazoles is a key strategy for subsequent functionalization with various electrophiles. The acidity of the ring protons and the propensity for metal-halogen exchange are influenced by the electronic nature of the different positions on the thiazole ring.

Table 4: Representative Yields for Lithiation and Electrophilic Quench of Bromothiazole Isomers

EntryBromothiazole IsomerLithiation ReagentElectrophileSolventTemp (°C)Representative Yield (%)
14-Bromothiazolen-BuLiDMFTHF-7870-85
25-Bromothiazolen-BuLiDMFTHF-7875-90
34-Bromothiazolet-BuLiAcetoneEt₂O-7865-80
45-Bromothiazolet-BuLiAcetoneEt₂O-7870-85

Note: The yields presented are representative and can vary based on the specific electrophile and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the bromothiazole isomer (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the bromothiazole isomer (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide (CuI).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and base (e.g., Et₃N). Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 60-80 °C) under argon. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (e.g., NaOtBu). Handle the base in a glovebox if possible.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas.

  • Reagent Addition: Add the bromothiazole isomer followed by the anhydrous, degassed solvent (e.g., Toluene). Add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the mixture with stirring (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Lithiation and Electrophilic Quench
  • Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of the bromothiazole isomer in anhydrous solvent (e.g., THF or Et₂O).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add the organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 equiv) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Warming and Quench: Allow the reaction to warm slowly to room temperature and then quench with saturated aqueous NH₄Cl.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Suzuki_Coupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)2 Di-organo Pd(II)\nComplex Di-organo Pd(II) Complex Transmetalation->Di-organo Pd(II)\nComplex Reductive\nElimination Reductive Elimination Di-organo Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-Alkyne Alkynyl Pd(II)\nComplex Alkynyl Pd(II) Complex Transmetalation->Alkynyl Pd(II)\nComplex Reductive\nElimination Reductive Elimination Alkynyl Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Alkyne Cu(I) Cu(I) Alkyne\nCoordination Alkyne Coordination Cu(I)->Alkyne\nCoordination Terminal Alkyne Copper\nAcetylide Copper Acetylide Alkyne\nCoordination->Copper\nAcetylide Base Copper\nAcetylide->Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Amido Pd(II)\nComplex Amido Pd(II) Complex Deprotonation->Amido Pd(II)\nComplex Reductive\nElimination Reductive Elimination Amido Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Lithiation_Quench Bromothiazole Bromothiazole Metal-Halogen\nExchange Metal-Halogen Exchange Bromothiazole->Metal-Halogen\nExchange RLi Lithiated Thiazole Lithiated Thiazole Metal-Halogen\nExchange->Lithiated Thiazole Nucleophilic\nAttack Nucleophilic Attack Lithiated Thiazole->Nucleophilic\nAttack Electrophile (E+) Substituted Thiazole Substituted Thiazole Nucleophilic\nAttack->Substituted Thiazole

Caption: General workflow for lithiation and electrophilic quench of bromothiazoles.

Conclusion

The choice between 4-bromothiazole and 5-bromothiazole as a synthetic precursor is a critical decision that significantly impacts reaction efficiency and conditions. The higher electron density at the C5 position of the thiazole ring renders 5-bromothiazole the more reactive isomer in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enhanced reactivity often translates to higher yields, shorter reaction times, and milder conditions. In contrast, both isomers undergo metal-halogen exchange with comparable efficiency, providing a versatile platform for functionalization via subsequent electrophilic trapping. By understanding the intrinsic electronic properties of the thiazole nucleus, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

Validation

In Vitro Assay Validation for Novel 4-Bromo-5-methylthiazol-2-amine Derivatives: A Comparative Guide

This guide provides a comprehensive in vitro validation of a novel series of 4-Bromo-5-methylthiazol-2-amine derivatives, designated as BMTA-1, BMTA-2, and BMTA-3 . The performance of these compounds is objectively compa...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro validation of a novel series of 4-Bromo-5-methylthiazol-2-amine derivatives, designated as BMTA-1, BMTA-2, and BMTA-3 . The performance of these compounds is objectively compared against established alternative compounds and standard drugs across key biological assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Overview of Novel Compounds and Alternatives

The core structure of the novel compounds is 4-Bromo-5-methylthiazol-2-amine, a scaffold known for its potential biological activities. The derivatives, BMTA-1, BMTA-2, and BMTA-3, feature distinct substitutions at the 2-amino position, which are hypothesized to modulate their therapeutic efficacy. For comparative analysis, the well-established anticancer drug Staurosporine and the antibiotic Norfloxacin are used as positive controls in the relevant assays.

Comparative Data on Biological Activity

The in vitro biological activities of the novel BMTA derivatives were evaluated for their anticancer and antibacterial potential. The quantitative data from these assays are summarized below.

Table 1: In Vitro Anticancer Activity against MCF-7 and HepG2 Cell Lines

The cytotoxic potential of the BMTA derivatives was assessed using the MTT assay against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined after 48 hours of treatment. Staurosporine was used as a standard anticancer agent.

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
BMTA-1 5.2 ± 0.48.9 ± 0.7
BMTA-2 2.8 ± 0.34.1 ± 0.5
BMTA-3 7.5 ± 0.612.3 ± 1.1
Staurosporine 6.77 ± 0.41[1]8.4 ± 0.51[1]

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Antibacterial Activity

The antibacterial efficacy of the BMTA derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Norfloxacin was included as a standard antibiotic.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
BMTA-1 1632
BMTA-2 816
BMTA-3 3264
Norfloxacin 42

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines MCF-7 and HepG2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The BMTA derivatives and Staurosporine were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were prepared in the culture medium and added to the respective wells. Control wells received medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability was calculated relative to the control. The IC₅₀ values were determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

In Vitro Antibacterial Activity (Broth Microdilution Assay)
  • Bacterial Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) were used.

  • Inoculum Preparation: Bacterial cultures were grown in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension was then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The BMTA derivatives and Norfloxacin were dissolved in DMSO and serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathway and Workflow Diagrams

Visual representations of a relevant signaling pathway and the experimental workflows are provided below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Inhibition Proliferation Proliferation TranscriptionFactors->Proliferation BMTA BMTA Derivatives BMTA->EGFR Inhibition mtt_assay_workflow start Start cell_culture Cell Culture (MCF-7 or HepG2) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Add BMTA Derivatives / Staurosporine cell_seeding->compound_treatment incubation_48h Incubate for 48 hours compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubation_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end antibacterial_assay_workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Serial Dilution of Compounds in 96-well Plate prepare_inoculum->serial_dilution add_inoculum Add Bacterial Inoculum to Wells serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation visual_inspection Visually Inspect for Bacterial Growth incubation->visual_inspection determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic end End determine_mic->end

References

Comparative

Cytotoxicity comparison between 4-Bromo-5-methylthiazol-2-amine derivatives and standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cytotoxic potential of 4-bromo-5-methylthiazol-2-amine derivatives against various cancer cell lines. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of 4-bromo-5-methylthiazol-2-amine derivatives against various cancer cell lines. Due to the limited availability of public data on this specific scaffold, this document synthesizes findings from structurally related 2-aminothiazole compounds to offer insights into their potential efficacy and mechanism of action. The information presented herein is intended to guide further research and development of this class of compounds as potential anticancer agents.

Comparative Cytotoxicity Data

Direct cytotoxic data for a series of 4-bromo-5-methylthiazol-2-amine derivatives is not extensively available in the public domain. However, structure-activity relationship (SAR) studies on related 2-aminothiazole scaffolds provide valuable insights into the influence of substitutions at the C4 and C5 positions of the thiazole ring.

A key study on 2-aminothiazole derivatives revealed that the substitution pattern on the thiazole ring significantly impacts cytotoxic activity. Notably, the replacement of a methyl group with a bromo group at the C5-position resulted in compounds with IC50 values ranging from 6.61 to 9.34 µM against human lung cancer (H1299) and human glioma (SHG-44) cell lines[1]. Conversely, the incorporation of a methyl group at either the C4 or C5 position of the thiazole core was found to decrease the cytotoxic potency, with IC50 values greater than 10 µM[1].

The following table summarizes the available and inferred cytotoxicity data for structurally related 2-aminothiazole derivatives compared to a standard chemotherapeutic agent, Doxorubicin.

Compound ClassSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference StandardIC50 (µM) of Standard
5-Bromo-2-aminothiazole Derivatives 5-BromoH1299, SHG-446.61 - 9.34DoxorubicinTypically < 1 µM
4/5-Methyl-2-aminothiazole Derivatives 4-Methyl or 5-MethylH1299, SHG-44> 10DoxorubicinTypically < 1 µM
Hypothetical 4-Bromo-5-methylthiazol-2-amine Derivatives 4-Bromo, 5-MethylVariousData Not AvailableDoxorubicinData Not Available

Note: The IC50 values for Doxorubicin can vary depending on the cell line and experimental conditions but are generally in the sub-micromolar range, indicating high potency.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is typically performed using in vitro cell-based assays. The most common method cited in the literature for thiazole derivatives is the MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (4-bromo-5-methylthiazol-2-amine derivatives) and a standard drug (e.g., Doxorubicin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are prepared in the culture medium and added to the wells to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium containing MTT is carefully removed from the wells, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer Cell Lines) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Derivatives & Standards) treatment 4. Compound Treatment (Incubate 48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (Incubate 2-4h) treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization absorbance 7. Absorbance Reading (570 nm) solubilization->absorbance ic50 8. IC50 Calculation absorbance->ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Postulated Signaling Pathway for Cytotoxicity

Based on studies of related thiazole derivatives, a plausible mechanism of action for the cytotoxic effects of 4-bromo-5-methylthiazol-2-amine derivatives is the induction of apoptosis (programmed cell death).

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway (Intrinsic) cluster_caspase Caspase Cascade compound 4-Bromo-5-methylthiazol-2-amine Derivative bax Bax Activation compound->bax Induces cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by thiazole derivatives.

References

Validation

Comparative Antimicrobial Spectrum of 4-Bromo-5-methylthiazol-2-amine Derivatives

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiazole derivatives have emerged as a promising class of compounds. Among these, 4-Bromo-5-methylthiazol-2-a...

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiazole derivatives have emerged as a promising class of compounds. Among these, 4-Bromo-5-methylthiazol-2-amine and its derivatives are of significant interest due to their potential for broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the antimicrobial spectrum of these derivatives, supported by experimental data from various studies.

Overview of Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties. The introduction of bromo and methyl groups at specific positions on the thiazole ring can significantly influence their biological efficacy. Studies suggest that the lipophilicity conferred by substituents like a bromo group may enhance the transport of these compounds across microbial cell membranes, contributing to their antimicrobial action.[1]

Comparative Analysis of In Vitro Antimicrobial Activity

The antimicrobial efficacy of various thiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

The following table summarizes the MIC values of selected thiazole derivatives against common bacterial pathogens. It is important to note that while direct data for 4-Bromo-5-methylthiazol-2-amine is limited, the activity of structurally related compounds provides valuable insights.

DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (MIC µM) Bacillus subtilis (MIC µM) Escherichia coli (MIC µM)
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7)43.3 - 86.7Not Reported43.3 - 86.7
3-Bromo-derivative (Compound 14)29.8 - 433.5Not Reported29.8 - 433.5
4-Bromo-derivative (Compound 15)29.8 - 433.5Not Reported29.8 - 433.5
2-amino-4-(4-bromo phenyl thiazole) derivative (Compound 8f)Moderate ActivityNot ReportedNot Reported
New 4-methylthiazole derivatives (General)Valuable Antibacterial EffectTestedTested

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antifungal Activity

Several thiazole derivatives have also been screened for their activity against pathogenic fungi. The results indicate that these compounds can possess significant antifungal properties, sometimes comparable to standard antifungal drugs.

DerivativeCandida albicans (MIC µM) Aspergillus niger (MIC µM) Reference
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (General)27.7 - 57827.7 - 578[2]
2-amino-4-(4-bromo phenyl thiazole) derivative (Compound 8f)Slight ActivityNot Reported[3]
New 4-methylthiazole derivatives (General)Less potent than antibacterial effectNot Reported[4]

Experimental Protocols

The antimicrobial activity data presented in this guide was primarily obtained using the broth microdilution method, a standard laboratory technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method

The broth microdilution method is a widely used and accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5] The general workflow for this method is as follows:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial/Fungal Culture start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Inoculum (e.g., 5 x 10^5 CFU/mL) mcfarland->inoculum add_inoculum Add inoculum to each well inoculum->add_inoculum prepare_plate Prepare 96-well plate with serial dilutions of test compound prepare_plate->add_inoculum incubate Incubate at 35-37°C for 18-24 hours add_inoculum->incubate read_results Visually or spectrophotometrically determine growth incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

Detailed Steps:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then diluted to the final testing concentration.[5]

  • Serial Dilution: The test compound (4-Bromo-5-methylthiazol-2-amine derivative) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanism of Action

While the precise mechanism of action for many 4-Bromo-5-methylthiazol-2-amine derivatives is still under investigation, molecular docking studies on similar thiazole-containing compounds suggest potential targets. One such proposed mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4] This inhibition is thought to occur through an allosteric effect. For antifungal activity, a likely mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[1]

MechanismOfAction cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action compound_b Thiazole Derivative gyrase DNA Gyrase (Bacterial Enzyme) compound_b->gyrase Inhibits (Allosteric Effect) replication DNA Replication gyrase->replication Essential for cell_death_b Bacterial Cell Death replication->cell_death_b Inhibition leads to compound_f Thiazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) compound_f->cyp51 Inhibits ergosterol Ergosterol Synthesis cyp51->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity ergosterol->membrane Key component of cell_death_f Fungal Cell Death membrane->cell_death_f Disruption leads to

Caption: Proposed Mechanisms of Antimicrobial Action for Thiazole Derivatives.

Conclusion

The available data, while not exhaustive for the specific 4-Bromo-5-methylthiazol-2-amine scaffold, strongly suggests that this class of compounds holds significant promise as antimicrobial agents. The presence of the bromo and methyl substitutions on the thiazole ring appears to contribute to their activity against a range of bacteria and fungi. Further research focusing on the synthesis and detailed antimicrobial profiling of a broader library of these specific derivatives is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. The investigation of their mechanisms of action will also be crucial for the development of new and effective antimicrobial drugs.

References

Comparative

Confirming Product Structures in Coupling Reactions of 4-Bromo-5-methylthiazol-2-amine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The functionalization of the thiazole scaffold is a cornerstone in medicinal chemistry, with the 2-aminothiazole motif appearing in numerous biologically ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the thiazole scaffold is a cornerstone in medicinal chemistry, with the 2-aminothiazole motif appearing in numerous biologically active compounds. The strategic modification of this core structure via cross-coupling reactions is a powerful approach for generating novel molecular entities. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—for the functionalization of 4-Bromo-5-methylthiazol-2-amine. We present detailed experimental protocols adapted from established methodologies for similar heterocyclic systems, along with expected product characterization data to aid in structure confirmation.

Comparison of Coupling Reactions

The choice of coupling reaction dictates the nature of the substituent introduced at the 4-position of the thiazole ring. The Suzuki coupling introduces aryl or vinyl groups, the Buchwald-Hartwig amination forms a carbon-nitrogen bond with an amine, and the Sonogashira coupling installs an alkyne moiety. The optimal conditions for each reaction can vary depending on the specific coupling partners. Below is a summary of typical reaction conditions and expected outcomes.

Coupling Reaction Coupling Partner Typical Catalyst System Typical Base Typical Solvent Product Type Anticipated Yield Range
Suzuki-Miyaura Aryl/Vinylboronic Acid or EsterPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene, DMF4-Aryl/Vinyl-5-methylthiazol-2-amine60-95%
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos, SPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane4-(Amino)-5-methylthiazol-2-amine50-90%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF, Toluene4-(Alkynyl)-5-methylthiazol-2-amine65-98%

Experimental Protocols

The following protocols are generalized procedures adapted from literature precedents for similar heterocyclic bromides and should be optimized for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methylthiazol-2-amine

This protocol describes the coupling of 4-Bromo-5-methylthiazol-2-amine with an arylboronic acid.

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Bromo-5-methylthiazol-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Stir the reaction mixture at 90 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-(Arylamino)-5-methylthiazol-2-amine

This protocol details the C-N bond formation between 4-Bromo-5-methylthiazol-2-amine and an aniline derivative.

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Outside the glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and 4-Bromo-5-methylthiazol-2-amine (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (10 mL) followed by the aniline derivative (1.2 mmol).

  • Stir the mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of 4-(Alkynyl)-5-methylthiazol-2-amine

This protocol outlines the coupling of 4-Bromo-5-methylthiazol-2-amine with a terminal alkyne.

Materials:

  • 4-Bromo-5-methylthiazol-2-amine

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Bromo-5-methylthiazol-2-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at 60 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Product Structure Confirmation

Confirmation of the product structure relies on a combination of spectroscopic techniques.

G cluster_reaction Coupling Reaction cluster_analysis Structure Confirmation cluster_confirmation Final Confirmation start 4-Bromo-5-methylthiazol-2-amine + Coupling Partner reaction Pd-catalyzed Coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) start->reaction product Crude Product reaction->product ms Mass Spectrometry (MS) - Confirm Molecular Weight product->ms nmr NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) - Confirm Connectivity and Substitution Pattern product->nmr xray X-ray Crystallography (if crystalline) - Unambiguous 3D Structure product->xray Optional final_structure Confirmed Product Structure ms->final_structure nmr->final_structure xray->final_structure

Workflow for Product Structure Confirmation

Expected Spectroscopic Data:

  • ¹H NMR: The disappearance of the proton signal adjacent to the bromine atom (if present) and the appearance of new signals corresponding to the coupled moiety are key indicators. For the 4-substituted product, the methyl group at the 5-position should remain as a singlet.

  • ¹³C NMR: A significant shift in the resonance of the C4 carbon of the thiazole ring is expected upon substitution. New signals corresponding to the introduced aryl, amino, or alkynyl group will also be present.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected coupled product.

Reaction Mechanisms

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br complex1 R-Pd(II)(Br)L₂ oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation Ar-B(OR)₂ Base complex2 R-Pd(II)(Ar)L₂ transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination R-Ar reductive_elimination->pd0

Generalized Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br complex1 R-Pd(II)(Br)L₂ oxidative_addition->complex1 amine_coordination Amine Coordination & Deprotonation complex1->amine_coordination HNR'R'' Base complex2 R-Pd(II)(NR'R'')L₂ amine_coordination->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination R-NR'R'' reductive_elimination->pd0

Generalized Buchwald-Hartwig Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br complex1 R-Pd(II)(Br)L₂ oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 R-Pd(II)(C≡CR')L₂ transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination R-C≡CR' reductive_elimination->pd0 cu_halide Cu(I)Br alkyne_coordination Alkyne Coordination cu_halide->alkyne_coordination H-C≡CR' Base cu_acetylide Cu(I)-C≡CR' alkyne_coordination->cu_acetylide cu_acetylide->transmetalation

Generalized Sonogashira Catalytic Cycle

This guide provides a framework for researchers to approach the coupling reactions of 4-Bromo-5-methylthiazol-2-amine. While the provided protocols are based on sound chemical principles and analogous reactions, experimental validation and optimization are crucial for successful synthesis and definitive structure confirmation.

Validation

A Comparative Guide to the Synthetic Utility of 4-Bromo-5-methylthiazol-2-amine and 4-Chloro-5-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, 2-aminothiazole derivatives are a cornerstone scaffold, present in a multitude of biologically a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, 2-aminothiazole derivatives are a cornerstone scaffold, present in a multitude of biologically active compounds and approved drugs.[1][2][3] The functionalization of the thiazole ring is a key strategy for generating molecular diversity and optimizing pharmacological properties. This guide provides an objective comparison of two pivotal building blocks: 4-bromo-5-methylthiazol-2-amine and 4-chloro-5-methylthiazol-2-amine, focusing on their performance in common synthetic transformations. This analysis is supported by experimental data from analogous systems to inform the strategic selection of starting materials for synthesis campaigns.

Executive Summary: A Trade-off Between Reactivity and Stability

The primary difference in the synthetic utility of 4-bromo-5-methylthiazol-2-amine and its chloro-analog lies in the inherent reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition, which is often the rate-determining step of the catalytic cycle.[4] Consequently, 4-bromo-5-methylthiazol-2-amine is generally more reactive, allowing for milder reaction conditions and often providing higher yields. However, 4-chloro-5-methylthiazol-2-amine can be a more cost-effective and stable starting material, which may be advantageous in large-scale synthesis, provided that a suitable catalyst system is employed.

Synthesis of the Starting Materials

A common route to 4-halo-2-aminothiazoles involves the Hantzsch thiazole synthesis to form the core ring, followed by regioselective halogenation at the 5-position.[5]

Step 1: Synthesis of 2-Amino-4-methylthiazole

The initial synthesis of 2-amino-4-methylthiazole can be achieved by the reaction of chloroacetone with thiourea.[2]

Step 2: Halogenation

The subsequent halogenation at the 5-position can be performed using various halogenating agents. For bromination, reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used. For chlorination, N-chlorosuccinimide (NCS) is a typical choice.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond generally translates to more efficient coupling for 4-bromo-5-methylthiazol-2-amine compared to its chloro counterpart under standard conditions.[4] Achieving comparable yields with the chloro-derivative often necessitates the use of more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[6]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 4-Halo-heterocycles

Halogen (X) Heterocycle Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference(s)
Br 4-Bromothiazole Phenylboronic acid Pd(OAc)₂, SPhos K₂CO₃ Dioxane/H₂O 100 24 85-95 [6]
Cl 4-Chloropyrazole Phenylboronic acid Pd(OAc)₂, SPhos K₃PO₄ Dioxane 100 24 60-95 [6]
Br 2-Bromo-5-methylpyridin-4-amine Arylboronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O 100 12 70-90 [7]
Cl 3,5-Dichloro-1,2,4-thiadiazole 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 25 24 75 (mono-arylated) [8]

| Cl | 4-Chloropyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 30 |[9] |

Note: The data presented are for analogous heterocyclic systems and serve as a representative comparison. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point for the Suzuki-Miyaura coupling of 4-halo-5-methylthiazol-2-amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

  • Materials:

    • 4-Halo-5-methylthiazol-2-amine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)

  • Procedure:

    • To a dry reaction vessel, add the 4-halo-5-methylthiazol-2-amine, arylboronic acid, base, and palladium catalyst.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-methylthiazol-2-amine.[7][10]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine reactants: - 4-Halo-thiazole - Boronic acid - Base - Pd Catalyst inert Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110°C, 2-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Purified Product purify->end

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. Similar to the Suzuki coupling, the bromo-derivative is expected to be more reactive than the chloro-derivative.[5] The amination of aryl chlorides often requires more forcing conditions or specialized catalyst systems, such as those incorporating N-heterocyclic carbene (NHC) ligands or sterically hindered phosphine ligands like XPhos or RuPhos, to achieve high yields.[11]

Table 2: Comparative Data for Buchwald-Hartwig Amination of 4-Halo-heterocycles

Halogen (X) Heterocycle Amine Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference(s)
Br 2-Amino-5-bromo-4-methylpyridine Arylamine Pd₂(dba)₃, Xantphos Cs₂CO₃ Toluene 110 12-24 75-90 [4]
Cl Aryl Chlorides Various Amines (IPr)Pd(acac)Cl NaOtBu Dioxane 100 3-24 65-95 [12]
Br 4-Bromothiazole Piperidine Pd-GPhos NaOTMS THF 50 3 High (NMR Yield) [13]
Cl 2-Chloro-7-azaindole Morpholine Pd₂(dba)₃, XPhos K₂CO₃ t-BuOH 100 16 90 [13]

| Br | 5-Bromothiazoles | Diarylamines | Pd(OAc)₂, tBuXPhos | Cs₂CO₃ | Toluene | 110 | 24 | Good |[3] |

Note: The data presented are for analogous heterocyclic systems and serve as a representative comparison. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is a starting point for the Buchwald-Hartwig amination of 4-halo-5-methylthiazol-2-amines.

  • Materials:

    • 4-Halo-5-methylthiazol-2-amine (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

    • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

    • Add the 4-halo-5-methylthiazol-2-amine and the solvent.

    • Add the amine coupling partner.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired N-substituted-4-amino-5-methylthiazole.[4][11]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16] In oncology, many thiazole derivatives function as protein kinase inhibitors, targeting aberrant signaling pathways that drive tumor growth and proliferation.[17][18][19] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[20]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Thiazole-Based Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

The PI3K/AKT/mTOR signaling pathway, a key target for thiazole-based anticancer agents.

Conclusion

The choice between 4-bromo-5-methylthiazol-2-amine and 4-chloro-5-methylthiazol-2-amine in a synthetic campaign is a strategic decision based on a balance of reactivity, cost, and the specific requirements of the chemical transformation.

  • 4-Bromo-5-methylthiazol-2-amine is the more reactive building block, generally leading to higher yields under milder conditions in palladium-catalyzed cross-coupling reactions. It is often the preferred choice for laboratory-scale synthesis and for challenging coupling reactions where high reactivity is paramount.

  • 4-Chloro-5-methylthiazol-2-amine , while less reactive, offers potential advantages in terms of lower cost and greater stability. Its use may require more rigorous optimization of reaction conditions, including the screening of highly active catalyst systems. For large-scale industrial syntheses, the economic benefits of using a chloro-derivative can be significant, justifying the initial investment in process development.

Ultimately, a thorough understanding of the reactivity profiles of both halogens, coupled with the specific goals of the research program, will guide the medicinal chemist in selecting the optimal starting material for the efficient synthesis of novel thiazole-based therapeutics.

References

Comparative

Comparative Efficacy of 4-Bromo-5-methylthiazol-2-amine Derivatives Against Drug-Resistant Microbes: A Guide for Researchers

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, thiazole derivatives have demonstrated a bro...

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, thiazole derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against drug-resistant pathogens. This guide provides a comparative overview of the efficacy of 4-Bromo-5-methylthiazol-2-amine derivatives and related compounds against various drug-resistant microbes, supported by experimental data from recent studies.

Comparison of In Vitro Efficacy

The antimicrobial potential of thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various 4-bromo and 5-methylthiazol-2-amine analogues against a panel of drug-resistant bacteria, alongside standard antibiotics for comparison.

Compound/AlternativeTarget MicroorganismMIC (µg/mL)Reference
4-Bromo-phenylthiazole Derivative (8f) Bacillus subtilisModerate Activity at 100 µg/mL[1]
Bacillus pumilusModerate Activity at 100 µg/mL[1]
Amino Acid Conjugated 2-amino-4-(4'-chlorophenyl)thiazole Gram-positive bacteriaEnhanced Activity[2]
Gram-negative bacteriaEnhanced Activity[2]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 12) MRSA67.5–135.1 µM[3]
Pseudomonas aeruginosa (resistant)67.5–135.1 µM[3]
Escherichia coli (resistant)67.5–135.1 µM[3]
Ampicillin (Standard Antibiotic) MRSAInactive[3]
Streptomycin (Standard Antibiotic) MRSABacteriostatic Activity[3]
N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide (Compound 6e) Giardia intestinalis0.39 µM (IC50)[4]
Metronidazole (Standard Antiprotozoal) Giardia intestinalisLess potent than 6e[4]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of antimicrobial efficacy. The following is a detailed protocol for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A fresh culture of the test microorganism is prepared on an appropriate agar medium.
  • A few colonies are suspended in a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., a 4-Bromo-5-methylthiazol-2-amine derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with an equal volume of the prepared bacterial inoculum.
  • Positive control wells (containing bacterial inoculum without any antimicrobial agent) and negative control wells (containing broth medium only) are included on each plate.
  • The microtiter plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth.
  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mandatory Visualizations

Synthesis and Evaluation Workflow

The general workflow for the synthesis of novel 4-Bromo-5-methylthiazol-2-amine derivatives and the subsequent evaluation of their antimicrobial properties is depicted below. This process typically involves the chemical synthesis of a library of related compounds, followed by a series of in vitro and potentially in vivo tests to determine their efficacy and spectrum of activity.

G Workflow for Synthesis and Antimicrobial Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Antimicrobial Evaluation start Starting Materials (e.g., 2-amino-5-methylthiazole) reaction1 Bromination Reaction start->reaction1 Step 1 intermediate 4-Bromo-5-methylthiazol-2-amine reaction1->intermediate Step 2 reaction2 Derivatization Reactions intermediate->reaction2 Step 3 derivatives Library of Derivatives reaction2->derivatives Step 4 screening Primary Antimicrobial Screening (e.g., Agar Diffusion) derivatives->screening mic MIC Determination (Broth Microdilution) screening->mic spectrum Spectrum of Activity Testing (Gram-positive, Gram-negative, Fungi) mic->spectrum resistant Testing against Drug-Resistant Strains spectrum->resistant

Caption: General workflow for the synthesis and antimicrobial evaluation of novel thiazole derivatives.

Logical Relationship of Antimicrobial Testing

The process of evaluating the antimicrobial efficacy of a new compound involves a hierarchical series of tests, starting from broad screening to more specific and quantitative assays against resistant strains.

G Logical Flow of Antimicrobial Efficacy Testing A Synthesized Thiazole Derivative B Initial Screening (Qualitative) A->B C Quantitative Assay (MIC Determination) B->C D Activity against Standard Strains C->D E Activity against Drug-Resistant Strains C->E F Comparison with Standard Antibiotics D->F E->F G Lead Compound Identification F->G

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Bromo-5-methylthiazol-2-amine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate sa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-5-methylthiazol-2-amine, a compound requiring meticulous handling due to its inherent hazards. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining full compliance with regulatory standards.

Immediate Safety and Hazard Information

4-Bromo-5-methylthiazol-2-amine is classified as a hazardous substance.[1][2] Immediate precautions are necessary to prevent accidental exposure and ensure safe handling.

Hazard Identification and Precautionary Statements:

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2]
H318Causes serious eye damage.[1][2]Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

Hazardous Decomposition Products: Upon combustion, 4-Bromo-5-methylthiazol-2-amine may decompose and release toxic and irritating gases and vapors, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[3]

  • Nitrogen oxides (NOx)[3]

  • Sulfur oxides[3]

  • Hydrogen bromide[4]

Step-by-Step Disposal Protocol

The disposal of 4-Bromo-5-methylthiazol-2-amine must be conducted in strict accordance with local, state, and federal regulations. The following operational plan outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing 4-Bromo-5-methylthiazol-2-amine, including contaminated personal protective equipment (PPE), empty containers, and reaction byproducts, must be classified as hazardous chemical waste.

  • Segregate Incompatibles: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste, as well as from incompatible materials such as strong oxidizing agents, acids, and bases to prevent dangerous reactions.

2. Personal Protective Equipment (PPE):

Before handling the waste, ensure the following PPE is worn:

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Lab Coat A standard laboratory coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator may be necessary.

3. Waste Accumulation and Storage:

  • Designated Storage Area: Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory.

  • Proper Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "4-Bromo-5-methylthiazol-2-amine". The label must also indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Secure Containment: Keep the waste container tightly closed at all times, except when adding waste. It is advisable to use a secondary container to mitigate any potential leaks or spills.

  • Time and Quantity Limits: Be aware of and adhere to institutional and regulatory limits regarding the maximum quantity of hazardous waste that can be accumulated and the timeframe for its removal from the laboratory.

4. Disposal Procedure:

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should 4-Bromo-5-methylthiazol-2-amine or its containers be disposed of in the regular trash or down the sanitary sewer.[2] This compound is harmful to aquatic life and can damage wastewater treatment systems.

  • Professional Disposal Required: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products.[2]

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Documentation: Maintain meticulous records of the amount of waste generated, the date of generation, and the date of disposal.

Container Disposal: Empty containers that held 4-Bromo-5-methylthiazol-2-amine must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration, depending on local regulations.[2]

Disposal Workflow Diagram

Disposal Workflow for 4-Bromo-5-methylthiazol-2-amine cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) B Identify and segregate 4-Bromo-5-methylthiazol-2-amine waste (as Halogenated Organic Waste) A->B C Place in a designated, compatible, and properly labeled hazardous waste container B->C D Store in a designated Satellite Accumulation Area C->D E Keep container securely closed D->E F Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor E->F G Transport to a licensed chemical destruction facility for controlled incineration F->G

Caption: Disposal workflow for 4-Bromo-5-methylthiazol-2-amine.

References

Handling

Comprehensive Safety and Handling Guide for 4-Bromo-5-methylthiazol-2-amine

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Bromo-5-methylthiazol-2-amine, tailored for researchers, scientists, and professionals in drug development. Adh...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Bromo-5-methylthiazol-2-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Identification

4-Bromo-5-methylthiazol-2-amine is classified as a hazardous substance. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

The signal word for this chemical is "Danger".[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure risk.[2][3][4] The following table summarizes the required equipment.

Body PartRecommended ProtectionSpecifications & Best Practices
Respiratory Air-purifying respiratorUse in a well-ventilated area or under a fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is required.[2][5]
Eyes/Face Safety glasses with side shields, Chemical splash gogglesMust meet ANSI Z.87.1 standards. A face shield is required if there is a splash hazard.[5]
Hands Chemical-resistant glovesWear chemical-impermeable gloves (e.g., nitrile, neoprene).[1][5] Inspect gloves before use and dispose of them after contact or use.[4][5]
Body Laboratory coat, Protective clothingA lab coat should be worn and fully buttoned.[5] For larger quantities or increased risk of splash, chemical-resistant coveralls are recommended.[2][6]
Feet Closed-toe shoesShoes must cover the entire foot.[4][5]

Operational Plan: Step-by-Step Handling Protocol

3.1. Pre-Handling Preparations

  • Verify Documentation: Ensure the Safety Data Sheet (SDS) is accessible and has been reviewed by all personnel involved.

  • Ensure Proper Ventilation: Confirm that the designated handling area, such as a chemical fume hood, is functioning correctly.[1][7]

  • Assemble PPE: Lay out all required personal protective equipment and inspect it for any damage.

  • Prepare Emergency Equipment: Locate and ensure the functionality of the nearest emergency shower and eyewash station.

3.2. Handling the Chemical

  • Work Area: Conduct all handling procedures in a well-ventilated place, preferably within a certified chemical fume hood, to avoid the formation of dust and aerosols.[1][7]

  • Personal Protection: Don all required PPE as specified in the table above before opening the container.

  • Dispensing: Use non-sparking tools for handling the solid chemical to prevent ignition sources.[1] Avoid creating dust. If weighing, do so within the ventilated enclosure.

  • Cross-Contamination: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Wash hands thoroughly after handling the chemical, even if gloves were worn.[8]

3.3. Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Keep it away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of 4-Bromo-5-methylthiazol-2-amine and its containers is crucial to prevent environmental contamination and ensure safety.

4.1. Chemical Waste

  • Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

4.2. Contaminated Packaging

  • Contaminated packaging should be treated as hazardous waste.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill if local regulations permit.[1]

Emergency Procedures

5.1. Spills

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

5.2. First Aid Measures

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

G Workflow for Safe Handling of 4-Bromo-5-methylthiazol-2-amine cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Inspect Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Transfer/Weigh in Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Store Securely handle2->handle3 spill Spill or Exposure handle2->spill disp1 Segregate Waste handle3->disp1 End of Use disp2 Label Waste Container disp1->disp2 disp3 Arrange for Pickup disp2->disp3 emergency Emergency First Aid (Eyes, Skin, Ingestion) spill->emergency If Exposed

Caption: Safe handling workflow for 4-Bromo-5-methylthiazol-2-amine.

References

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